Cigb-300
Description
This compound, is under investigation in clinical trials for its potential to treat various conditions, including NCT01639638 (recurrent and nonrecurrent condyloma) and NCT01639625 (squamous cell carcinoma and adenocarcinoma of the cervix)
a synthetic proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo
Properties
Key on ui mechanism of action |
CIGB 300 is a peptide that inhibits protein casein kinase 2 (CK2) activity. It binds to the phospho-acceptors of CK2 substrates, preventing their phosphorylation by CK2. It is currently being investigated as an anti-cancer drug as CK2 is overexpressed in numerous cancers. |
|---|---|
CAS No. |
1072877-99-6 |
Molecular Formula |
C127H215N53O30S3 |
Molecular Weight |
3060.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,17R,20S,26S,29S,32S,35S)-12-[3-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoylamino]-32-(3-carbamimidamidopropyl)-20-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-29-(1H-imidazol-4-ylmethyl)-9-(1H-indol-3-ylmethyl)-26-(2-methylpropyl)-6-(2-methylsulfanylethyl)-2,5,8,11,19,22,25,28,31,34-decaoxo-14,15-dithia-1,4,7,10,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-17-carboxylic acid |
InChI |
InChI=1S/C127H215N53O30S3/c1-66(2)55-84-100(189)157-61-97(187)177-98(67(3)182)116(205)176-89(120(209)210)64-213-212-63-88(113(202)173-85(56-68-59-156-71-22-6-5-21-70(68)71)111(200)168-82(40-54-211-4)110(199)175-87(62-181)118(207)178-51-18-32-90(178)114(203)169-79(30-16-48-154-126(143)144)108(197)174-86(112(201)172-84)57-69-60-147-65-158-69)160-95(185)39-50-148-99(188)80(35-37-93(131)183)170-115(204)91-33-19-52-179(91)119(208)92-34-20-53-180(92)117(206)83(31-17-49-155-127(145)146)171-107(196)78(29-15-47-153-125(141)142)165-105(194)76(27-13-45-151-123(137)138)166-109(198)81(36-38-94(132)184)167-106(195)77(28-14-46-152-124(139)140)164-104(193)75(26-12-44-150-122(135)136)163-103(192)74(24-8-10-42-129)162-102(191)73(23-7-9-41-128)161-101(190)72(159-96(186)58-130)25-11-43-149-121(133)134/h5-6,21-22,59-60,65-67,72-92,98,156,181-182H,7-20,23-58,61-64,128-130H2,1-4H3,(H2,131,183)(H2,132,184)(H,147,158)(H,148,188)(H,157,189)(H,159,186)(H,160,185)(H,161,190)(H,162,191)(H,163,192)(H,164,193)(H,165,194)(H,166,198)(H,167,195)(H,168,200)(H,169,203)(H,170,204)(H,171,196)(H,172,201)(H,173,202)(H,174,197)(H,175,199)(H,176,205)(H,177,187)(H,209,210)(H4,133,134,149)(H4,135,136,150)(H4,137,138,151)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)(H4,145,146,155)/t67-,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,98+/m1/s1 |
InChI Key |
RNELHWXSRSKXRD-QNKYCTLBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CIGB-300: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIGB-300 is a synthetic cyclic peptide with demonstrated anti-cancer properties, currently in clinical development. This document provides a comprehensive technical overview of its core mechanism of action in cancer cells. This compound functions primarily as an inhibitor of Protein Kinase CK2, a serine/threonine kinase frequently overexpressed in various malignancies and implicated in tumor growth and survival.[1][2][3] The peptide's unique dual-inhibitory mechanism, targeting both the CK2α catalytic subunit and the phosphoacceptor sites on CK2 substrates, disrupts critical cellular processes, leading to apoptosis and reduced cell proliferation.[4][5][6][7] This guide will delve into the molecular interactions, signaling pathways, and cellular consequences of this compound treatment, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Dual Inhibition of the CK2 Signaling Axis
This compound is a cell-permeable peptide that exerts its anticancer effects by impairing CK2-mediated phosphorylation.[1] This is achieved through a sophisticated dual mechanism:
-
Direct Interaction with CK2α: this compound has been shown to directly bind to the CK2α and CK2α' catalytic subunits of the CK2 holoenzyme.[6][7][8] This interaction inhibits the kinase's enzymatic activity, preventing the phosphorylation of its numerous downstream substrates.
-
Targeting Substrate Phosphoacceptor Domains: The peptide was initially designed to bind to the conserved acidic phosphoacceptor domains on CK2 substrates.[1][4][9] This competitive binding sterically hinders the CK2 enzyme from phosphorylating its targets.
One of the most well-characterized substrates of this compound in solid tumors is the nucleolar protein B23/Nucleophosmin (NPM1).[2][5][10] By inhibiting the CK2-mediated phosphorylation of B23/NPM, this compound leads to nucleolar disassembly and subsequent induction of apoptosis.[3][10] However, in certain hematological malignancies like Acute Myeloid Leukemia (AML), B23/NPM does not appear to be the primary target, highlighting the complexity and context-dependent nature of this compound's action.[7]
Cellular Uptake and Intracellular Trafficking
This compound is conjugated to the Tat cell-penetrating peptide, which facilitates its entry into cancer cells.[9] The cellular uptake of this compound is a multi-faceted process:
-
Primary Internalization Route: The peptide primarily enters cells via direct membrane translocation.[9][11]
-
Endocytic Pathway: A smaller fraction of this compound is internalized through an energy-dependent endocytic pathway, preferentially caveolae-mediated endocytosis.[9][11]
-
Receptor Binding: Cell surface heparan sulfate (B86663) proteoglycans serve as the main receptors for extracellular this compound.[9][11]
Once inside the cell, this compound localizes to the nucleolus, where it interacts with key targets like B23/NPM.[10] The peptide is eventually degraded by lysosomes.[9][11] Notably, tumor cell lines with higher sensitivity to this compound exhibit greater intracellular accumulation of the peptide.[9][11]
Downstream Cellular Effects
The inhibition of CK2-mediated phosphorylation by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity.
Induction of Apoptosis
A primary outcome of this compound treatment is the induction of apoptosis in a wide range of tumor cell lines.[9][12][13] This is evidenced by the rapid activation of caspases.[13] In some cancer cell models, such as breast cancer, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, indicating the involvement of the intrinsic apoptotic pathway.[3] Quantitative proteomics studies have revealed that this compound modulates the expression of numerous proteins involved in both intrinsic and extrinsic apoptotic pathways.[4]
Cell Cycle Arrest
This compound can induce cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent.[8][14] For instance, in some breast cancer cell lines, this compound treatment leads to an increase in the sub-G1 population, which is indicative of apoptosis.[15] In acute myeloid leukemia (AML) cells, this compound has been observed to cause an accumulation of cells in the S phase.[7] Proteomic analyses have confirmed that this compound modulates proteins that regulate the G1/S and G2/M phases of the cell cycle.[4]
Modulation of Key Signaling Pathways
In human papillomavirus (HPV)-positive cervical cancer, the viral oncoprotein E7 plays a crucial role in tumorigenesis by binding to and inactivating the tumor suppressor protein pRB. The interaction between E7 and pRB is regulated by CK2-mediated phosphorylation of E7. This compound was initially identified for its ability to bind to the CK2 phosphoacceptor domain of HPV-16 E7.[5] It has been demonstrated that this compound binds to the N-terminal region of HPV-16 E7, reduces its phosphorylation by CK2, and consequently disrupts the E7-pRB complex.[5] This disruption is thought to at least partially contribute to the anti-neoplastic effect of this compound in cervical cancer by restoring the tumor-suppressive function of pRB.[5]
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the canonical NF-κB pathway.[16] This is achieved by reducing the nuclear levels of the RelA/p65 subunit and modulating the expression of NF-κB target proteins.[16] The inhibition of NF-κB signaling by this compound is associated with an increase in proteasome activity.[16]
Anti-Angiogenic and Anti-Metastatic Effects
Preclinical studies have demonstrated that this compound possesses anti-angiogenic and anti-metastatic properties. In lung cancer models, treatment with this compound led to a significant reduction in tumor cell adhesion, migration, and invasion.[17] Furthermore, systemic administration of this compound markedly decreased lung colonization and metastasis development.[17][18] These effects are associated with a reduction in the proteolytic activity of tumor cell-conditioned medium and a decrease in tumor cell-driven neovascularization.[17]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H82 | Small Cell Lung Cancer | 20 | [19] |
| Various | Lung, Leukemia, Cervix, Prostate | 30 - 200 | [9] |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2 | [16] |
| NIH-A549 | Non-Small Cell Lung Cancer | 271.0 | [16] |
| MDA-MB-231 | Breast Cancer | 120 | [18] |
| MCF-7 | Breast Cancer | 140 | [18] |
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Apoptosis Induction | Reference |
| NCI-H460 | 30 µM this compound for 6h | ~50% | [8] |
| F3II, MDA-MB-231, MCF-7 | This compound | Pro-apoptotic action | [18] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability/Anti-Proliferative Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, tumor cell lines, culture medium, this compound, MTS or MTT reagent, solubilization solution (for MTT), microplate reader.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Treat cells with a range of this compound concentrations (e.g., 25-400 µM) for a specified duration (e.g., 72 hours).[16]
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Tumor cell lines, this compound, phosphate-buffered saline (PBS), Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.
-
Protocol:
-
Treat cells with this compound at the desired concentration and time points (e.g., 30 µM for 0.5, 1, 3, 6, 24, and 48 hours).[8]
-
Harvest the cells and wash them twice with cold PBS.[8]
-
Resuspend the cells in binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the cells by flow cytometry.
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials: Cells grown on coverslips or in 96-well plates, this compound, PBS, fixation solution (e.g., 4% paraformaldehyde), permeabilization solution (e.g., 0.1-0.5% Triton X-100), TdT reaction mix (TdT enzyme, labeled dUTPs), fluorescence microscope.
-
Protocol:
-
Sample Preparation: Treat cells with this compound to induce apoptosis. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[20]
-
Permeabilization: Permeabilize the cells with Triton X-100 in PBS for 5-15 minutes on ice to allow the TdT enzyme to access the nucleus.[20]
-
TdT Labeling: Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[20] This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Imaging: Mount the coverslips or image the 96-well plate using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions in vivo, such as the interaction between HPV E7 and pRB.
-
Materials: Transfected cells expressing tagged proteins of interest, lysis buffer, antibody against the tagged protein, protein A/G agarose (B213101) beads, wash buffer, SDS-PAGE and Western blotting reagents.
-
Protocol:
-
Transfect cells with expression vectors for the proteins of interest (e.g., FLAG-HA-tagged HPV-16 E7).[5]
-
Treat the cells with this compound or a control.
-
Lyse the cells and pre-clear the lysate with agarose beads.
-
Incubate the lysate with an antibody against the tagged protein (e.g., anti-HA antibody) to form an immune complex.[5]
-
Add protein A/G agarose beads to precipitate the immune complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., anti-pRB antibody).
-
Conclusion
This compound represents a novel and promising peptide-based therapeutic for cancer treatment. Its multifaceted mechanism of action, centered on the dual inhibition of the protein kinase CK2 signaling axis, leads to a cascade of anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. The continued elucidation of the complex molecular interactions and signaling pathways modulated by this compound will be crucial for its successful clinical translation and for identifying patient populations most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
- 7. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound [mdpi.com]
- 8. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of cellular uptake, intracellular transportation, and degradation of this compound, a Tat-conjugated peptide, in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, a novel proapoptotic peptide that impairs the CK2 | REDI [redi.cedia.edu.ec]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. This compound | CK2 inhibitor | Probechem Biochemicals [probechem.com]
- 20. clyte.tech [clyte.tech]
An In-depth Technical Guide to the Molecular Target of CIGB-300
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
CIGB-300 is a synthetic, cell-permeable cyclic peptide that has demonstrated significant anticancer properties in a range of preclinical and clinical studies.[1][2] This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
At its core, this compound targets the highly pleiotropic and ubiquitously expressed serine/threonine protein kinase CK2, formerly known as casein kinase II.[1][3] CK2 is a key regulator of numerous cellular processes, and its aberrant activity is frequently implicated in the pathogenesis of cancer, making it a compelling target for therapeutic intervention. This compound presents a novel inhibitory mechanism, not by competing with ATP at the kinase's active site, but by targeting the phosphoacceptor domain of CK2's substrates.[1][3] This unique mode of action distinguishes it from many other kinase inhibitors. One of the primary and most studied substrates of this compound is the multifunctional oncoprotein B23/nucleophosmin.[3][4] Furthermore, emerging evidence suggests a dual mechanism where this compound can also directly interact with the catalytic alpha subunit of CK2.
This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways and experimental workflows associated with this compound research.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and activity of this compound from various published studies.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2 | [5] |
| A549 | Non-Small Cell Lung Cancer | 271.0 | [5] |
| A549-cispR | Cisplatin-Resistant NSCLC | 249.0 | [5] |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | [6] |
| MDA-MB-231 | Breast Cancer | 120 | [7] |
| MCF-7 | Breast Cancer | 140 | [7] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Administration Route | Dosage | Outcome | Citation |
| Murine Syngeneic Tumors | Local and Systemic | Not Specified | Significant antitumor effect | [8] |
| Human Tumors Xenografted in Nude Mice | Local and Systemic | Not Specified | Significant antitumor effect | [8] |
| 3LL Lewis Lung Carcinoma (Metastasis Model) | Intravenous | 10 mg/kg | Markedly decreased lung colonization and metastasis | |
| F3II Breast Cancer (Metastasis Model) | Systemic | Not Specified | Decrease in the number of lung metastases | [7] |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of CK2 leads to the modulation of several critical downstream signaling pathways implicated in cancer cell survival, proliferation, and resistance to therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro CK2 Phosphorylation Assay
This assay is used to determine the inhibitory effect of this compound on CK2-mediated phosphorylation of a substrate.
Materials:
-
Recombinant human CK2 holoenzyme or catalytic subunit (CK2α)
-
[γ-32P]ATP
-
CK2 peptide substrate (e.g., RRRADDSDDDDD) or recombinant protein substrate (e.g., GST-B23/nucleophosmin)
-
This compound
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper (for peptide substrates) or SDS-PAGE and autoradiography equipment (for protein substrates)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the CK2 enzyme, and the substrate.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction. For peptide substrates, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP. For protein substrates, add SDS-PAGE loading buffer and resolve the proteins by electrophoresis.
-
Quantify the amount of 32P incorporated into the substrate using a scintillation counter for the phosphocellulose paper or by autoradiography and densitometry for the SDS-PAGE gel.
-
Calculate the percentage of inhibition at each this compound concentration relative to the control.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability at each this compound concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time to induce apoptosis.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
In Vivo Pull-Down Assay
This assay is used to identify the intracellular binding partners of this compound.
Materials:
-
Cancer cell line of interest
-
Biotinylated this compound
-
Cell lysis buffer
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential interacting proteins (e.g., CK2α, B23/nucleophosmin)
Procedure:
-
Treat cells with biotinylated this compound for a specified time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated this compound and its interacting proteins.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and identify the interacting partners by Western blotting using specific antibodies.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing this compound and the logical relationship of its mechanism of action.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer peptide this compound binds to nucleophosmin/B23, impairs its CK2-mediated phosphorylation, and leads to apoptosis through its nucleolar disassembly activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A surface plasmon resonance study of the interactions between the component subunits of protein kinase CK2 and two protein substrates, casein and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
CIGB-300: A Technical Guide to a First-in-Class Protein Kinase CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CIGB-300 is a first-in-class synthetic peptide inhibitor of protein kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers.[1] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, preclinical efficacy, and clinical development. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting CK2 in oncology. Quantitative data from various studies are summarized in structured tables for ease of comparison. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's properties and applications.
Introduction to this compound
This compound is a cell-permeable, cyclic peptide that has demonstrated significant antitumor properties in a range of preclinical models and has been evaluated in clinical trials.[2] Originally identified through a phage display library screening for its ability to bind to the CK2 phosphoacceptor site of the Human Papillomavirus (HPV) E7 oncoprotein, this compound represents a novel approach to CK2 inhibition.[3][4] Unlike ATP-competitive inhibitors, this compound exerts its effects through a dual mechanism, targeting both the substrate's phospho-acceptor domain and the catalytic α-subunit of CK2.[4][5][6] This unique mechanism of action translates into a distinct pharmacological profile, including pro-apoptotic, anti-proliferative, anti-angiogenic, and anti-metastatic effects.[2][7]
Mechanism of Action
This compound's primary molecular target is protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival by phosphorylating a vast array of cellular proteins involved in these processes.[2] In cancer cells, CK2 is often overexpressed and contributes to the malignant phenotype by promoting cell survival and suppressing apoptosis.
This compound employs a dual mechanism to inhibit CK2 activity:
-
Substrate-Level Inhibition: this compound was initially designed to bind to the conserved acidic phosphoacceptor domain on CK2 substrates, thereby sterically hindering the kinase from phosphorylating its target.[8][9] A prime example of this is its interaction with the nucleolar protein B23/nucleophosmin, a key substrate of CK2.[8] By binding to B23/nucleophosmin, this compound prevents its phosphorylation by CK2, leading to nucleolar stress and the induction of apoptosis.[8]
-
Direct Enzyme Inhibition: More recent studies have revealed that this compound can also directly interact with the catalytic α and α' subunits of CK2, further inhibiting its enzymatic activity.[10]
This multifaceted approach to CK2 inhibition contributes to the broad-spectrum anti-cancer activity of this compound.
Preclinical and Clinical Data
In Vitro Efficacy: Antiproliferative Activity
This compound has demonstrated potent antiproliferative effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, reflecting different sensitivities to CK2 inhibition.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | [10] |
| MDA-MB-231 | Breast Cancer | 120 | [11] |
| MCF-7 | Breast Cancer | 140 | [11] |
| H125 | Non-Small Cell Lung Cancer | 124.2 | [12] |
| A549 | Non-Small Cell Lung Cancer | 271.0 | [12] |
| SiHa | Cervical Cancer | ~50 | [9] |
| Hep-2C | Laryngeal Carcinoma | ~48 | [9] |
Induction of Apoptosis
A hallmark of this compound's anticancer activity is its ability to induce apoptosis in tumor cells. This has been demonstrated through various assays, including Annexin V/PI staining and TUNEL assays.
| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |
| NCI-H82 | 100 µmol/L this compound | ~40% (Annexin V positive) | Annexin V/PI | [5] |
| F3II | 280 µM this compound | Significant increase | TUNEL | [13] |
| MDA-MB-231 | 120 µM this compound | Significant increase | TUNEL | [13] |
| MCF-7 | 240 µM this compound | Significant increase | TUNEL | [13] |
| NCI-H460 | 30 µM this compound (6h) | ~50% | Annexin V/PI | [10] |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies using xenograft and syngeneic tumor models have confirmed the antitumor efficacy of this compound.
| Tumor Model | Treatment | Tumor Growth Inhibition | Reference |
| Murine syngeneic tumors | Local and systemic administration | Significant antitumor effect | [1] |
| Human tumors xenografted in nude mice | Local and systemic administration | Significant antitumor effect | [1] |
| 3LL Lewis Lung Carcinoma | 10mg/kg this compound (intravenous) | Markedly decreased lung colonization and metastasis | [7] |
| Cervical cancer xenograft (SiHa) | This compound (50 µg) + Cisplatin (1 mg/kg) | 77% | [14] |
Clinical Trials and Pharmacokinetics
This compound has undergone Phase I and II clinical trials, primarily in patients with cervical cancer.[2][15] These studies have established its safety and tolerability. Pharmacokinetic parameters have been determined following intratumoral administration.
| Parameter | Dose | Value | Reference |
| Tmax (h) | 35 mg | 0.17 ± 1.36 | [16] |
| 70 mg | 0.02 ± 0.23 | [16] | |
| Cmax (µg/mL) | 35 mg | 9.7 ± 12.5 | [16] |
| 70 mg | 14.1 ± 13.9 | [16] | |
| t1/2 (h) | 35 mg | 1.9 ± 0.7 | [16] |
| 70 mg | 1.3 ± 0.6 | [16] | |
| AUC (µg.h/mL) | 35 mg | 17.7 ± 19.6 | [16] |
| 70 mg | 13.9 ± 13.2 | [16] |
Key Signaling Pathways and Interactions
Inhibition of the PI3K/Akt/mTOR Pathway
CK2 is known to positively regulate the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation. This compound-mediated inhibition of CK2 leads to the downregulation of this pathway.
Caption: this compound inhibits CK2, leading to reduced Akt/mTOR signaling.
Disruption of the HPV E7-pRb Complex
In HPV-positive cancers, the viral oncoprotein E7 binds to and promotes the degradation of the tumor suppressor protein pRb, leading to uncontrolled cell proliferation. This compound can disrupt this interaction.[3][15][17]
Caption: this compound disrupts the E7-pRb complex, restoring pRb function.
Experimental Protocols
In Vitro CK2 Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on CK2 enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase assay buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add this compound at various concentrations. Include a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (Crystal Violet)
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
10% acetic acid
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.[6][10][18][19][20]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 6, 24, 48 hours).[10]
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot Analysis of Signaling Proteins
This protocol is to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PTEN (Ser380), anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental and Logical Workflows
General Workflow for Preclinical Evaluation of a CK2 Inhibitor
The following diagram outlines a typical workflow for the preclinical assessment of a novel CK2 inhibitor like this compound.
References
- 1. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Core Interaction: A Technical Guide to CIGB-300 and Nucleophosmin/B23
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular interaction between the anticancer peptide CIGB-300 and its primary target, the multifunctional nucleolar protein Nucleophosmin (also known as NPM1, B23, or Numatrin). This compound is a clinical-grade synthetic peptide that has demonstrated proapoptotic and antiproliferative activities in a range of cancer models. Its mechanism of action is centrally linked to the inhibition of Protein Kinase CK2-mediated phosphorylation, with B23 being a key substrate in this pathway.[1][2][3] This document details the quantitative aspects of this interaction, the experimental methodologies used to elucidate it, and the downstream signaling consequences.
Executive Summary
This compound exerts its anticancer effects by directly engaging with Nucleophosmin/B23, a protein frequently overexpressed in cancer cells.[1][2] This interaction sterically hinders the CK2-mediated phosphorylation of B23, a critical post-translational modification for its oncogenic functions.[1][4] The inhibition of B23 phosphorylation by this compound leads to nucleolar stress, characterized by the disassembly of the nucleolus, and subsequently triggers a massive apoptotic response in cancer cells.[1][4] While initially designed to bind to the CK2 phosphoacceptor site on its substrates, evidence also suggests a dual mechanism where this compound can directly interact with the catalytic subunit of CK2.[5][6] This guide will focus on the well-established interaction with B23 and its functional consequences.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological effects of this compound, primarily focusing on its antiproliferative activity and its inhibitory effect on B23 phosphorylation.
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | [5][6] |
| NCI-H125 | Non-Small Cell Lung Cancer | 60 | [6] |
| A549 | Non-Small Cell Lung Cancer | 171 | [6] |
| HL-60 | Acute Myeloid Leukemia | 21 - 33 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | 21 - 33 | [7] |
Table 2: Inhibition of CK2-Mediated Phosphorylation by this compound
| Assay Type | Substrate | This compound Concentration | % Inhibition | Reference |
| In vivo metabolic labeling | Endogenous B23 | 100 µM | ~40% | [4] |
| In vivo (HEK293 cells) | HPV-16 E7 | Not specified | ~40% | [8] |
| In vitro kinase assay | Recombinant B23-GST | Dose-dependent | 3 to 6-fold greater than control peptide | [4] |
Note: A direct binding affinity (Kd) for the this compound and Nucleophosmin/B23 interaction from Surface Plasmon Resonance (SPR) or a precise IC50 value for the inhibition of B23 phosphorylation is not explicitly available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and Nucleophosmin/B23.
In Vivo Pull-Down Assay
This assay is used to demonstrate the direct interaction between this compound and B23 within a cellular context.
-
Cell Culture and Treatment: NCI-H82 or NCI-H460 cells are cultured to 70-80% confluency. Biotinylated this compound (this compound-B) is added to the cell culture medium at a final concentration of 30-80 µM and incubated for 30 minutes at 37°C.[5][9]
-
Cell Lysis: After incubation, cells are harvested and washed with PBS. Cell lysis is performed using a buffer containing 1% Triton X-100, 1 mM DTT, and a complete protease inhibitor cocktail in PBS.[5] The lysate is cleared by centrifugation.
-
Affinity Capture: The cleared cell lysate is incubated with streptavidin-sepharose beads for 2 hours at 4°C with gentle rotation. The beads will bind to the biotinylated this compound and any interacting proteins.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using an anti-B23/NPM1 antibody.[9]
In Vitro CK2 Kinase Assay
This assay is used to demonstrate the inhibitory effect of this compound on the CK2-mediated phosphorylation of B23 in a cell-free system.
-
Reagents: Recombinant GST-tagged B23 (B23-GST) is used as the substrate. Recombinant human CK2 holoenzyme is the kinase. [γ-³²P]ATP is used as the phosphate (B84403) donor.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
Inhibition: this compound is pre-incubated with the B23-GST substrate for a specified time before the addition of CK2 and [γ-³²P]ATP to initiate the reaction. A dose-response curve is typically generated using varying concentrations of this compound.
-
Reaction Termination and Analysis: The reaction is stopped by adding SDS-PAGE sample buffer. The proteins are separated by SDS-PAGE, and the gel is stained with Coomassie Brilliant Blue to visualize the protein bands. The gel is then dried and exposed to an autoradiography film to detect the incorporation of ³²P into B23-GST. The intensity of the radioactive signal is quantified to determine the extent of phosphorylation inhibition.[10]
Confocal Microscopy for In Situ Colocalization
This method is used to visualize the subcellular localization of this compound and B23 and to demonstrate their colocalization within the nucleolus.
-
Cell Culture and Treatment: NCI-H82 cells are grown on glass coverslips. The cells are treated with 80 µM of biotinylated this compound for various time points (e.g., 5, 15, 30 minutes).[11]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunofluorescence Staining:
-
To detect this compound, the coverslips are incubated with FITC-conjugated streptavidin (green fluorescence).
-
To detect B23, the coverslips are incubated with a primary monoclonal anti-B23 antibody, followed by a secondary antibody conjugated to a red fluorophore (e.g., rhodamine or Alexa Fluor 594).[11][12]
-
The cell nuclei are counterstained with DAPI (blue fluorescence).
-
-
Imaging: The coverslips are mounted on slides and imaged using a confocal laser scanning microscope. The green, red, and blue channels are acquired separately and then merged to visualize colocalization (which appears as yellow or orange).[11][12]
Signaling Pathways and Mechanisms of Action
The interaction between this compound and Nucleophosmin/B23 initiates a cascade of events that ultimately leads to cancer cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
This compound's Primary Mechanism of Action
Caption: this compound directly binds to Nucleophosmin/B23, preventing its phosphorylation by CK2.
The binding of this compound to B23 prevents its phosphorylation by CK2. Since phosphorylated B23 is crucial for maintaining nucleolar structure and promoting cell survival, the inhibition of this process leads to nucleolar disassembly and the induction of apoptosis.[1][4]
Experimental Workflow for In Vivo Pull-Down Assay
Caption: Workflow for demonstrating the in vivo interaction between this compound and B23.
This workflow outlines the key steps in performing an in vivo pull-down assay to confirm the physical association between this compound and its target protein B23 within the cellular environment.
Signaling Cascade Leading to Apoptosis
Caption: Downstream signaling cascade initiated by this compound leading to apoptosis.
The inhibition of B23 phosphorylation by this compound is the initiating event that triggers nucleolar stress, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.[13][14]
Conclusion
The interaction between this compound and Nucleophosmin/B23 is a well-documented molecular event with significant implications for cancer therapy. By targeting a key node in the CK2 signaling pathway, this compound effectively disrupts critical cellular processes that are hijacked by cancer cells for their survival and proliferation. The quantitative data, though lacking a precise binding affinity, consistently demonstrates a potent and specific inhibitory effect. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate this promising therapeutic agent. The continued exploration of the this compound-B23 axis holds the potential to refine its clinical application and uncover new avenues for targeted cancer treatment.
References
- 1. Anticancer peptide this compound binds to nucleophosmin/B23, impairs its CK2-mediated phosphorylation, and leads to apoptosis through its nucleolar disassembly activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 14. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cell Permeability and Uptake of CIGB-300: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a clinical-grade, cell-permeable cyclic peptide with potent anticancer properties. Its mechanism of action is centered on the inhibition of protein kinase CK2, a serine/threonine kinase frequently overexpressed in various cancers and implicated in cell growth, proliferation, and survival. This compound's unique dual-inhibitory mechanism, targeting both the CK2 substrate's phosphoacceptor domain and the CK2α catalytic subunit, makes it a promising candidate for targeted cancer therapy. A critical aspect of its therapeutic potential lies in its ability to efficiently traverse the cell membrane and localize to its site of action. This technical guide provides an in-depth overview of the cell permeability and uptake of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation
Quantitative Data on this compound Activity and Uptake
The following tables summarize the quantitative data regarding the in vitro efficacy and cellular uptake kinetics of this compound in various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | [1] |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2 | [2] |
| A549 | Non-Small Cell Lung Cancer | 271.0 | [2] |
| HeLa | Cervical Cancer | ~60 (mean for various solid tumors) | [3] |
| SiHa | Cervical Cancer | 48 | [3] |
| Hep-2C | Laryngeal Carcinoma | 59 | [3] |
| NCI-H82 | Small Cell Lung Cancer | 20-300 (range) | [3] |
| Solid Tumor Cell Lines (mean) | Various | 100 | [3] |
| Non-tumorigenic Cell Lines (mean) | Various | 190 | [3] |
Table 2: Cellular Uptake Kinetics of this compound in NCI-H460 Cells
| Time (minutes) | Percentage of Fluorescent Cells |
| 5 | ~100% |
| 10 | ~100% |
| 30 | ~100% |
| 60 | ~100% |
Data derived from flow cytometry analysis of NCI-H460 cells incubated with 30 µM of fluorescein-tagged this compound.[1]
Table 3: Inhibition of B23/Nucleophosmin Phosphorylation by this compound
| This compound Concentration (µM) | In Vitro Inhibition (%) | In Vivo Inhibition (%) |
| 50 | ~50 | ~40 |
| 100 | ~75 | ~60 |
| 200 | >90 | ~80 |
In vitro data from assays with recombinant B23-GST. In vivo data from metabolic labeling of NCI-H82 cells.[4]
Experimental Protocols
In Vitro Antiproliferative Assay (Crystal Violet Assay)
This protocol is adapted from studies on this compound's effect on the NCI-H460 cell line.[1]
Materials:
-
NCI-H460 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound peptide
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Seed 5 x 10³ NCI-H460 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of 10% formalin for 10 minutes.
-
Remove the formalin and stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Cellular Uptake Analysis by Flow Cytometry
This protocol describes the quantification of fluorescently labeled this compound uptake.[1][5]
Materials:
-
Cancer cell line of interest (e.g., NCI-H460, HL-60, OCI-AML3)
-
Fluorescein-tagged this compound (this compound-F)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with 30 µM of this compound-F.
-
Incubate for various time points (e.g., 3, 5, 10, 30, 60 minutes).[1][5]
-
After incubation, wash the cells twice with cold PBS to remove extracellular peptide.
-
Harvest the cells by trypsinization (for adherent cells) or gentle scraping.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescein (B123965) signal.
-
Gate on the viable cell population based on forward and side scatter.
-
Quantify the percentage of fluorescent cells and the geometric mean fluorescence intensity.
In Vivo Pull-Down Assay
This protocol is for identifying the intracellular binding partners of this compound.[1][6]
Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Biotinylated this compound (this compound-B)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against target proteins (e.g., CK2α, B23/NPM1)
Procedure:
-
Treat cells with 30 µM of this compound-B for 30 minutes.[1][6]
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Incubate the lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the this compound-B and its interacting proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using specific antibodies.
Confocal Microscopy for Subcellular Localization
This protocol allows for the visualization of this compound's location within the cell.[1]
Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Biotinylated or fluorescein-tagged this compound
-
Glass coverslips or imaging-grade plates
-
Paraformaldehyde (PFA) or formalin for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies (if using biotinylated peptide followed by streptavidin-conjugate)
-
Fluorescently labeled secondary antibodies or streptavidin
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with 30 µM of tagged this compound for the desired time (e.g., 10-30 minutes).[1]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
If using biotinylated this compound, incubate with a fluorescently labeled streptavidin conjugate. If using directly fluorescent this compound, proceed to nuclear staining.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides with mounting medium.
-
Image the cells using a confocal microscope, capturing images in the appropriate channels.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol is to quantify apoptosis induced by this compound.[1][7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound (e.g., IC50 concentration) for various time points (e.g., 0.5, 1, 3, 6, 24, 48 hours).[1]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Mandatory Visualization
This compound Signaling Pathway
The following diagram illustrates the key signaling events initiated by this compound upon entering a cancer cell.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow: In Vivo Pull-Down Assay
The following diagram outlines the workflow for identifying the intracellular binding partners of this compound.
Caption: Workflow for this compound in vivo pull-down assay.
Conclusion
This compound demonstrates remarkable cell permeability, rapidly entering cancer cells and localizing to the nucleolus where it exerts its primary antitumor effects. The peptide's ability to inhibit CK2-mediated phosphorylation of key substrates like B23/nucleophosmin triggers a cascade of events leading to nucleolar disassembly and apoptosis. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound and for those in the field of drug development focusing on peptide-based cancer therapies. The visualization of its signaling pathway and experimental workflows further elucidates the mechanisms underlying its potent anticancer activity.
References
- 1. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CIGB-300: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIGB-300 is a novel, clinical-stage synthetic peptide that functions as an inhibitor of protein kinase CK2, a key enzyme implicated in cell growth, proliferation, and survival. Overexpressed in a multitude of cancers, CK2 has emerged as a significant therapeutic target. This compound exerts its antineoplastic effects through a unique mechanism, targeting the phosphoacceptor domain of CK2 substrates, thereby preventing their phosphorylation. This guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Introduction
Protein kinase CK2 (formerly casein kinase II) is a highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Its dysregulation is a common feature in cancer, contributing to malignant transformation and resistance to therapy. This compound was identified through the screening of a random cyclic peptide phage display library for its ability to bind to the CK2 phosphoacceptor site of its substrates.[1] This cell-permeable cyclic peptide has demonstrated potent pro-apoptotic and anti-proliferative activity in a wide range of tumor cell lines and has shown promise in preclinical and clinical studies, particularly in cervical and lung cancers.[1][2]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of CK2-mediated phosphorylation. Unlike many kinase inhibitors that target the ATP-binding site, this compound binds to the acidic phosphoacceptor domain of CK2 substrates, preventing the transfer of the phosphate (B84403) group.[2][3] One of its key targets is the nucleolar protein B23/nucleophosmin (NPM1), a multifunctional oncoprotein involved in ribosome biogenesis, cell cycle regulation, and apoptosis.[4] By inhibiting the phosphorylation of B23/NPM1, this compound induces its degradation, leading to nucleolar stress and ultimately, apoptosis.[4]
Furthermore, recent studies suggest a dual mechanism where this compound can also directly interact with the CK2α catalytic subunit.[5] This multifaceted inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation.
Signaling Pathways Modulated by this compound
This compound has been shown to impact multiple signaling pathways critical for tumorigenesis.
NF-κB Signaling Pathway
The canonical NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. CK2 is known to phosphorylate the p65/RelA subunit of NF-κB, promoting its nuclear translocation and transcriptional activity. This compound has been demonstrated to reduce the nuclear levels of p65/RelA and inhibit the phosphorylation of its CK2-specific site, thereby downregulating NF-κB target genes involved in cell survival and chemoresistance.[2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. By inhibiting CK2, this compound can lead to the dephosphorylation and activation of PTEN, resulting in the downregulation of Akt signaling.[5]
Apoptosis Pathway
This compound is a potent inducer of apoptosis. Its inhibition of CK2 leads to the modulation of several key apoptotic proteins. For instance, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[6] This ultimately leads to the activation of the caspase cascade and the execution of apoptosis.
Quantitative Data
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-Small Cell Lung Carcinoma (Large Cell) | 30 ± 5.3 | [7] |
| NCI-H125 | Non-Small Cell Lung Carcinoma (Squamous Cell) | 60 | [7] |
| A549 | Non-Small Cell Lung Carcinoma (Adenocarcinoma) | 171 | [7] |
| F3II | Breast Cancer | Not specified | [8] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified | [8] |
| MCF-7 | Breast Cancer (ER-positive) | Not specified | [8] |
| Various Tumor Cell Lines | - | 20 - 300 | [1] |
| Mean (Tumor Cell Lines) | - | 100 | [1] |
| Mean (Non-tumorigenic Cell Lines) | - | 190 | [1] |
Clinical Trial Data (Phase I, Cervical Cancer)
A Phase I clinical trial in patients with locally advanced cervical cancer provided key safety and pharmacokinetic data.
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 70 mg (intratumoral) | [1] |
| Mean Tumor Uptake (35 mg dose) | 14.9 mg | [1] |
| Mean Tumor Uptake (70 mg dose) | 10.4 mg | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This compound is synthesized using a stepwise solid-phase procedure with Fmoc/tert-Butyl chemistry.
Workflow Diagram:
In Vivo Pull-Down Assay
This protocol is used to identify proteins that interact with this compound within a cellular context.
Workflow Diagram:
References
- 1. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 7. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CIGB-300: A Technical Guide to its Role in Inhibiting Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIGB-300 is a synthetic, cell-permeable cyclic peptide with demonstrated anti-cancer properties. Its primary mechanism of action involves the inhibition of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival. This compound exhibits a novel, dual mechanism for inhibiting CK2-mediated phosphorylation: it not only binds to the phospho-acceptor domain of CK2 substrates but also directly interacts with the catalytic CK2α subunit. This comprehensive guide details the core mechanisms of this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates.
Mechanism of Action: A Dual Approach to Inhibit CK2
Protein kinase CK2 is a constitutively active enzyme that phosphorylates a vast number of substrates, contributing to the hallmarks of cancer. This compound was designed to interfere with this pathogenic phosphorylation.[1][2]
1.1. Substrate-Level Inhibition: this compound was initially developed to bind to the acidic phospho-acceptor sites on CK2 substrates.[3][4] This competitive binding prevents the substrates from being phosphorylated by CK2. A key substrate targeted in this manner is Nucleophosmin/B23, a nucleolar protein involved in ribosome biogenesis and the regulation of apoptosis.[5][6] By inhibiting the phosphorylation of B23, this compound can induce nucleolar disassembly and subsequent apoptosis.[6][7] Another notable example is the oncoprotein E7 of the Human Papillomavirus (HPV), where this compound binding to the N-terminal region of E7 reduces its CK2-mediated phosphorylation and disrupts its interaction with the tumor suppressor pRB.[8]
1.2. Direct Enzyme Inhibition: Subsequent research has revealed a second, parallel mechanism of action. Phosphoproteomic analyses and pull-down assays have shown that this compound can directly interact with the CK2α and CK2α' catalytic subunits of the CK2 holoenzyme.[3][9][10] This interaction directly impairs the enzymatic activity of CK2.[3][11] This dual mechanism, targeting both the enzyme and its substrates, likely contributes to the broad anti-neoplastic effects observed with this compound.[12]
Quantitative Data on Inhibitory Effects
The inhibitory activity of this compound has been quantified in various cancer cell lines and in vitro assays.
| Parameter | Cell Line / Substrate | Value | Reference |
| IC50 | NCI-H460 (Large Cell Lung Carcinoma) | 30 ± 5.3 µM | [9] |
| NCI-H125 (Non-Small Cell Lung Cancer) | ~60 µM | [9] | |
| A549 (Lung Adenocarcinoma) | ~171 µM | [9] | |
| Mean across various cell lines | 29 ± 7 µM | [4] | |
| Inhibition of Phosphorylation | In vivo HPV-16 E7 phosphorylation | ~40% inhibition after 30 min | [8] |
| In vivo B23 phosphorylation | Dose-dependent inhibition | [13] | |
| Experimental Concentrations | In vivo pull-down assays | 30 µM, 40 µM | [9][10] |
| In vitro phosphorylation assays | 200 µM | [8] | |
| Apoptosis induction in NCI-H460 | 30 µM | [9] | |
| Proteomics/Phosphoproteomics | 40 µM | [12] |
Key Signaling Pathways Modulated by this compound
By inhibiting CK2, this compound influences several downstream signaling pathways critical for cancer cell survival and proliferation.
3.1. NF-κB Pathway: The canonical NF-κB pathway is often constitutively active in cancer cells, promoting inflammation and cell survival. CK2 can phosphorylate IκB, leading to its degradation and the subsequent activation of NF-κB. By inhibiting CK2, this compound can prevent IκB phosphorylation, thereby suppressing NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound anticancer peptide regulates the protein kinase CK2-dependent phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Preclinical Anticancer Activity of CIGB-300: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a synthetic cyclic peptide that has emerged as a promising anticancer agent. Its primary mechanism of action involves the inhibition of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase frequently overexpressed in a multitude of human cancers and implicated in tumor progression, proliferation, and survival.[1][2] Unlike many kinase inhibitors that target the ATP-binding site, this compound employs a novel mechanism by binding to the phospho-acceptor domain of CK2 substrates, thereby preventing their phosphorylation.[1][3] This technical guide provides a comprehensive overview of the preclinical studies on the anticancer activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and downstream effects.
Mechanism of Action and Cellular Fate
This compound is a cell-permeable peptide that localizes to the nucleolus, a primary site of CK2 activity.[4][5] Its primary target is the CK2-mediated phosphorylation of various substrates.[6] One of the most well-characterized interactions is with nucleophosmin/B23 (NPM1), a key nucleolar protein.[4] By binding to B23/NPM1, this compound inhibits its phosphorylation by CK2, leading to nucleolar disassembly and the induction of apoptosis.[3][4] More recent studies have revealed a dual mechanism, suggesting that this compound can also directly interact with the CK2α catalytic subunit.[7][8] This multifaceted inhibition of the CK2 signaling pathway disrupts a number of cellular processes critical for cancer cell survival and proliferation, including ribosome biogenesis, cell cycle progression, and apoptosis.[4][5]
In the context of Human Papillomavirus (HPV)-associated cervical cancer, this compound has been shown to interact with the HPV E7 oncoprotein.[7][9] This interaction inhibits the CK2-mediated phosphorylation of E7, which in turn disrupts the E7-retinoblastoma protein (pRb) complex, contributing to its cytotoxic effects in these cancer cells.[7][9]
In Vitro Anticancer Activity
This compound has demonstrated potent antiproliferative and pro-apoptotic effects across a wide range of human cancer cell lines.
Cytotoxicity
The cytotoxic activity of this compound has been quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 | [10] |
| NCI-H125 | Non-Small Cell Lung Cancer | 60 | [10] |
| A549 | Non-Small Cell Lung Cancer | 171 | [10] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 120 | [11] |
| MCF-7 | Breast Cancer (ER+) | 140 | [11] |
| HL-60 | Acute Myeloid Leukemia | 21-33 | [12] |
| OCI-AML3 | Acute Myeloid Leukemia | 21-33 | [12] |
Induction of Apoptosis
This compound induces apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio.[3] In NCI-H82 cells, DNA fragmentation, a hallmark of apoptosis, was observed as early as 1-2 hours post-treatment.[13] In breast cancer cells, this compound treatment led to a significant increase in apoptotic cells as determined by TUNEL assay.[11] Furthermore, in acute myeloid leukemia (AML) cell lines, this compound induced apoptosis in over 80% of transduced cells.[12]
Effects on Cell Cycle, Migration, and Invasion
Preclinical studies have shown that this compound can induce cell cycle arrest, although the specific phase can vary between cell lines.[8][14] In breast cancer cells, this compound was found to arrest the cell cycle and decrease the clonogenic capacity and migration of F3II, MCF-7, and MDA-MB-231 cells.[8][11] In lung cancer models, this compound significantly reduced the adhesion, migration, and invasion of H125 and 3LL Lewis lung carcinoma cells at low micromolar concentrations.[15] This was associated with a decrease in the proteolytic activity of tumor cell-secreted urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs).[15]
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been validated in several preclinical in vivo models.
| Animal Model | Cancer Type | Administration Route | Key Findings | Reference |
| Syngeneic murine tumor model | HPV-16 Positive Tumors | Local and Systemic | Significant antitumor effect. | [9][16] |
| Nude mice xenograft | Human Cervical Tumors | Intratumoral | Reduction in tumor lesion area. | [16] |
| C57BL/6 mice | Lung Metastasis (3LL cells) | Intravenous (10mg/kg) | Markedly decreased lung colonization and metastasis development; reduced tumor-driven neovascularization. | [15] |
| Balb/c mice (syngeneic F3II) | Breast Cancer Metastasis | Systemic | Decrease in the number of lung metastases after primary tumor surgery. | [3][11] |
Synergistic Effects with Chemotherapeutics
This compound has been shown to synergize with standard chemotherapeutic agents, enhancing their anticancer effects and potentially overcoming drug resistance.
-
Cisplatin (B142131): In preclinical models of lung and cervical cancer, the combination of this compound and cisplatin demonstrated synergistic or additive antiproliferative effects.[14][17] In vivo, the combination of this compound and cisplatin significantly increased the survival of tumor-bearing mice compared to monotherapies.[14] this compound has also been shown to sensitize cisplatin-resistant A549 lung cancer cells to the cytotoxic effects of cisplatin, associated with the inhibition of the NF-κB pathway.[18]
-
Paclitaxel (B517696): The combination of this compound and paclitaxel exhibited the most favorable synergistic profiles in both lung and cervical cancer cell lines.[17] This synergy was attributed to both increased cytotoxicity and cell cycle arrest in the S and G2/M phases.[14]
-
EGFR Inhibitors: this compound has also demonstrated synergistic interactions with EGFR inhibitors.[6]
Experimental Protocols
Cell Viability Assays
-
Method: Sulforhodamine B (SRB) or AlamarBlue assays are commonly used.
-
Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). For SRB, cells are fixed, stained, and the absorbance is read. For AlamarBlue, the reagent is added, and fluorescence is measured. The IC50 value is calculated from the dose-response curve.[8][12]
Apoptosis Assays
-
TUNEL Assay: Used to detect DNA fragmentation. Cells are treated with this compound, fixed, and permeabilized. The TUNEL reaction mixture is then added, and apoptotic cells are visualized by microscopy or quantified by flow cytometry.[11]
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.[19]
-
DNA Fragmentation Assay: A radioactive method can be used where cellular DNA is labeled, and after treatment, the fragmented DNA in the supernatant is quantified.[13]
Cell Cycle Analysis
-
Method: Flow cytometry with propidium iodide (PI) staining.
-
Procedure: Cells are treated with this compound, harvested, and fixed in ethanol. The cells are then treated with RNase A and stained with PI. The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[8][14]
Migration and Invasion Assays
-
Wound Healing Assay: A confluent monolayer of cells is "scratched" to create a wound. The cells are then treated with this compound, and the closure of the wound is monitored over time.[8]
-
Transwell Assay: For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. Cells are seeded in the upper chamber in serum-free medium with this compound, and the lower chamber contains a chemoattractant. After incubation, the non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.[15]
In Vivo Tumor Models
-
Xenograft Models: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with this compound via intratumoral or systemic administration. Tumor volume is measured regularly.[16][17]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. This allows for the study of the drug's effect in the context of a functional immune system.[11][16]
-
Metastasis Models: Cancer cells are injected intravenously (experimental metastasis) or into the primary site, followed by surgical removal of the primary tumor (spontaneous metastasis). The effect of this compound on the formation of metastatic lesions in distant organs (e.g., lungs) is then evaluated.[3][15]
Pull-Down Assays
-
Procedure: N-terminal biotin-tagged this compound is incubated with cell lysates. The peptide-protein complexes are then captured using streptavidin-sepharose beads. After washing, the bound proteins are eluted and identified by immunoblotting or mass spectrometry.[10]
Conclusion
The extensive preclinical data on this compound robustly demonstrates its potential as a novel anticancer therapeutic. Its unique dual mechanism of inhibiting CK2 signaling, both directly and at the substrate level, translates into significant antitumor effects, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and synergistic activity with conventional chemotherapies. The promising results from these preclinical studies have provided a strong rationale for its advancement into clinical trials, where it has shown safety and early signs of efficacy.[4][16] Further research will continue to elucidate the full therapeutic potential of this compound in various cancer types.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
- 7. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
CIGB-300: A Technical Overview of its Function in Cervical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a clinical-stage synthetic peptide with a novel anti-cancer mechanism centered on the inhibition of protein kinase CK2, a key regulator of cellular processes frequently dysregulated in cancer.[1][2] In cervical cancer, where Human Papillomavirus (HPV) infection is a primary etiological factor, this compound has demonstrated significant preclinical and clinical potential.[1][3][4] This technical guide provides an in-depth analysis of this compound's function in cervical cancer models, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action
This compound exhibits a dual mechanism of action to inhibit the CK2 signaling pathway.[3][4] It was initially identified for its ability to bind to the phosphoacceptor domain of CK2 substrates, thereby preventing their phosphorylation.[1][5] A primary target in this context is the nucleolar protein B23/nucleophosmin (NPM1), a key regulator of ribosome biogenesis and cell proliferation.[5] By inhibiting B23/nucleophosmin phosphorylation, this compound induces nucleolar disassembly and triggers apoptosis.[6]
Furthermore, this compound has been shown to directly interact with the CK2α catalytic subunit, leading to a broader inhibition of CK2's enzymatic activity.[7][8] This multifaceted approach contributes to its potent anti-proliferative and pro-apoptotic effects in cancer cells.[7][9]
Targeting the HPV E7 Oncoprotein
A critical aspect of this compound's function in cervical cancer is its interaction with the HPV E7 oncoprotein. The peptide was originally selected for its ability to bind the CK2 phospho-acceptor domain of HPV-16 E7.[3][4] This interaction has several downstream consequences:
-
Reduced E7 Phosphorylation: this compound reduces the CK2-mediated phosphorylation of the E7 oncoprotein.[3][4]
-
Disruption of the E7-pRB Complex: By interacting with E7, this compound disrupts the binding of E7 to the tumor suppressor protein pRB.[3][4][10] This is significant because the inactivation of pRB by E7 is a crucial step in HPV-mediated carcinogenesis.
Interestingly, while this compound's effect on E7 phosphorylation is modest, its ability to disrupt the E7-pRB complex appears to be a key contributor to its cytotoxic effects in cervical cancer cells.[3][4] It is noteworthy that the cytotoxic effect of this compound is not solely dependent on targeting E7 phosphorylation, suggesting a multi-target mechanism of action.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in cervical cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cervical Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| HeLa | Not specified, but demonstrated anti-proliferative effect | Not specified | [11] |
| SiHa | Not specified, but demonstrated anti-proliferative effect | Not specified | [5][11] |
| CaSki | Not specified, but demonstrated anti-proliferative effect | Not specified | [3] |
| C4-1 | CC50 estimated from dose-response curves | XTT assay | [3][10] |
| Multiple Cervical Cancer Cell Lines | 20-300 µM | Not specified | [11] |
Table 2: In Vivo Antitumor Efficacy of this compound in a Cervical Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound | Not specified | Significant antitumor effect | [9] |
| This compound + Cisplatin (concomitant) | Not specified | Increased mice survival compared to single-agent treatment | [5][12][13] |
Experimental Protocols
Cell Viability Assay (XTT)
-
Cell Seeding: Cervical cancer cell lines (e.g., CaSki, HeLa, SiHa, C4-1) are seeded in 96-well plates.[3]
-
Treatment: Cells are treated with increasing concentrations of this compound for 48 hours.[3][10]
-
XTT Reagent Addition: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader to determine cell viability.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curves.[3][10]
In Vivo Xenograft Model
-
Cell Inoculation: Human cervical cancer cells (e.g., SiHa) are subcutaneously inoculated into nude mice.[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 30 mm³).[5]
-
Randomization: Mice are randomized into different treatment groups.[5]
-
Treatment Administration: this compound, cisplatin, or a combination of both are administered to the respective groups. Dosing schedules and routes of administration may vary between studies.[5]
-
Monitoring: Tumor growth and survival of the mice are monitored over time.[5]
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated to evaluate treatment efficacy.[5]
Co-Immunoprecipitation for E7-pRB Interaction
-
Cell Transfection: HEK293 cells are transfected with constructs expressing FLAG-HA-tagged HPV-16 E7.[3][4]
-
Treatment: Cells are treated with this compound or a control compound (e.g., CX-4945).[3][4]
-
Cell Lysis: Cells are lysed to extract proteins.
-
Immunoprecipitation: The cell lysates are immunoprecipitated using an anti-HA antibody to pull down the E7 protein and its interacting partners.[10]
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for Western blot analysis using antibodies against pRB and HA. A decrease in the pRB signal in the E7 immunoprecipitated fraction indicates disruption of the E7-pRB interaction.[3][4]
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound action.
Caption: this compound targets the HPV E7-pRB axis.
Caption: In vivo xenograft experimental workflow.
Conclusion
This compound represents a promising therapeutic agent for cervical cancer, acting through a multi-pronged mechanism that involves the inhibition of the master kinase CK2 and the disruption of the oncogenic HPV E7-pRB axis. Its ability to induce apoptosis and inhibit cell proliferation, both as a single agent and in combination with standard chemotherapeutics, underscores its potential in this clinical setting. Further investigation into its complex molecular interactions and optimization of combination therapies will be crucial for its successful clinical translation. Phase I and II clinical trials have demonstrated its safety and tolerability, paving the way for further clinical development.[1][5][14][15]
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 9. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. biorxiv.org [biorxiv.org]
CIGB-300: A Technical Guide on its Preclinical Efficacy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CIGB-300 is a synthetic peptide inhibitor of protein kinase CK2, a serine/threonine kinase frequently overexpressed in various malignancies, including non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound in NSCLC. The core mechanism of this compound involves a dual inhibitory action: it binds to the phosphoacceptor sites on CK2 substrates and also directly interacts with the CK2α catalytic subunit, thereby abrogating CK2-mediated phosphorylation. In NSCLC models, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects, modulation of key signaling pathways such as NF-κB, and synergistic activity with standard chemotherapeutic agents like cisplatin. This guide consolidates the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a resource for ongoing and future research in the development of this compound as a targeted therapy for NSCLC.
Introduction
Non-small cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1] Despite advances in targeted therapies and immunotherapies, there is a persistent need for novel therapeutic strategies, particularly for patients who develop resistance to standard treatments. Protein kinase CK2 is a highly conserved serine/threonine kinase that is overexpressed in many cancers, including NSCLC, where it plays a crucial role in promoting cell growth, proliferation, and survival.[1]
This compound is a novel, cell-permeable cyclic peptide designed to inhibit CK2 activity.[1] Its unique mechanism of action, targeting both the enzyme and its substrates, offers a promising avenue for therapeutic intervention.[2] Extensive preclinical studies have been conducted to elucidate the effects of this compound in NSCLC cell lines and animal models. This technical guide synthesizes these findings to provide a detailed understanding of its mechanism of action and anti-neoplastic properties.
Quantitative Data Presentation
The anti-proliferative activity of this compound has been evaluated across various NSCLC cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.
| Cell Line | Histological Subtype | IC50 (µM) | Citation(s) |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2 | [1] |
| A549 | Adenocarcinoma | 271.0 | [1] |
| NCI-H460 | Large Cell Carcinoma | 30 ± 5.3 | [3] |
| NCI-H125 | Non-Small Cell Lung Cancer | 60 | [3] |
| A549 | Adenocarcinoma | 171 | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of protein kinase CK2. This inhibition disrupts downstream signaling pathways critical for NSCLC cell survival and proliferation.
Direct Inhibition of CK2
This compound has a dual mechanism of CK2 inhibition. It was initially designed to bind to the acidic phosphoacceptor domain of CK2 substrates, preventing their phosphorylation.[4] More recent studies have shown that this compound also directly interacts with the CK2α catalytic subunit, further inhibiting its enzymatic activity.[5]
Modulation of the NF-κB Signaling Pathway
A key consequence of CK2 inhibition by this compound in NSCLC cells is the suppression of the canonical NF-κB pathway.[1] This is evidenced by reduced nuclear levels of the RelA/p65 subunit.[1] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its activation has been linked to chemoresistance in NSCLC.[1] By inhibiting this pathway, this compound can sensitize cancer cells to apoptosis.
References
- 1. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
CIGB-300: A Technical Guide on its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIGB-300 is a synthetic cyclic peptide that functions as a potent and selective inhibitor of the protein kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers.[1][2][3] CK2 plays a pivotal role in promoting cell proliferation, survival, and angiogenesis, making it a compelling target for anticancer therapy.[2][3] This technical guide provides an in-depth analysis of the anti-angiogenic effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this data. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action: Inhibition of the CK2 Signaling Cascade
This compound exerts its biological activity by targeting the CK2 phosphoacceptor domain, thereby preventing the phosphorylation of CK2 substrates.[2][3][4] This inhibitory action disrupts the downstream signaling pathways that are crucial for tumor angiogenesis. The primary mechanism involves the modulation of the Vascular Endothelial Growth Factor (VEGF) and Notch signaling pathways, two critical regulators of blood vessel formation.[5][6]
By inhibiting CK2, this compound attenuates the expression of VEGF, a potent pro-angiogenic factor.[6] Furthermore, it modulates the Notch signaling pathway, which is essential for the proper sprouting and patterning of new blood vessels.[5][6] The interplay between VEGF and Notch signaling is critical for determining endothelial cell fate, with VEGF promoting tip cell formation and Notch signaling promoting the trailing stalk cell phenotype. Disruption of this delicate balance by this compound leads to a dysfunctional and non-productive angiogenic response.
Signaling Pathway Diagram
Caption: this compound inhibits CK2, disrupting VEGF and Notch pathways to block angiogenesis.
Quantitative Data Summary
The anti-angiogenic activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Anti-Angiogenic Activity of this compound
| Assay Model | Cell Line | Treatment | Outcome Measure | Result | Reference |
| Matrigel Plug Assay | 3LL Lewis Lung Carcinoma | 10 mg/kg this compound (i.v. daily for 5 days) | Hemoglobin content in Matrigel plugs | ~40% reduction | [5] |
Table 2: In Vitro Effects of this compound on Endothelial and Cancer Cells
| Assay Type | Cell Line | Treatment Concentration | Outcome Measure | Result | Reference |
| Cell Proliferation | HUVEC | 10-50 µM | Cytostasis | No significant cytostasis at 24h | [7] |
| Cell Proliferation | HUVEC | IC50 | Cytostasis | IC50 = 91 µM (72h exposure) | [7] |
| Cell Adhesion | HUVEC | 50 µM | Cell attachment to Matrigel | Significant reduction | [8] |
| Cell Migration (Wound Healing) | H125 & 3LL Lung Carcinoma | 30-50 µM | Inhibition of cell motility | ~60% decrease | [6] |
| Cell Invasion (Transwell Assay) | H125 & 3LL Lung Carcinoma | 50 µM | Inhibition of cell invasion | ~70-80% reduction | [5] |
| Cell Proliferation | NCI-H460 Lung Carcinoma | IC50 | Inhibition of proliferation | IC50 = 30 ± 5.3 µM | [9] |
| Cell Proliferation | MDA-MB-231 & MCF-7 Breast Cancer | IC50 | Inhibition of cell growth | IC50 = 120 µM (72h) | [10] |
| Cell Proliferation | F3II Breast Cancer | IC50 | Inhibition of cell growth | IC50 = 140 µM (72h) | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To assess the effect of this compound on tumor cell-induced neovascularization in vivo.
Materials:
-
Matrigel (growth factor reduced)
-
3LL Lewis Lung Carcinoma cells
-
Heparin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice
-
Drabkin's reagent kit for hemoglobin quantification
Procedure:
-
3LL cells are harvested and resuspended in serum-free DMEM at a concentration of 1 x 10^7 cells/mL.
-
On ice, mix 0.5 mL of Matrigel with 100 µL of the 3LL cell suspension and heparin to a final concentration of 50 U/mL.
-
Inject 0.6 mL of the Matrigel mixture subcutaneously into the flank of C57BL/6 mice.
-
Treat mice daily with intravenous injections of this compound (10 mg/kg) or PBS (vehicle control) for five consecutive days, starting the day after plug implantation.
-
On day 7, sacrifice the mice and surgically excise the Matrigel plugs.
-
Quantify the extent of vascularization by measuring the hemoglobin content of the plugs using the Drabkin method, following the manufacturer's instructions.
Workflow Diagram: Matrigel Plug Assay
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
In Vitro Endothelial Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound on the migratory capacity of endothelial or cancer cells.
Materials:
-
HUVECs or cancer cell lines (e.g., H125, 3LL)
-
Complete culture medium
-
This compound
-
24-well plates
-
Pipette tips (p200)
-
Inverted microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Create a "wound" in the cell monolayer by scraping a straight line with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at time 0 and after a defined period (e.g., 20 hours).
-
Quantify cell migration by measuring the change in the wound area over time using image analysis software. The percentage of wound closure is calculated.
Workflow Diagram: Wound Healing Assay
Caption: Workflow for the in vitro wound healing (migration) assay.
In Vitro Cell Invasion (Transwell) Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell lines (e.g., H125, 3LL)
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free and complete culture medium
-
This compound
-
Crystal violet staining solution
Procedure:
-
Coat the upper chamber of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the coated inserts.
-
Add medium containing different concentrations of this compound or vehicle control to the upper chamber.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate the plates for a defined period (e.g., 20 hours).
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance, or count the number of stained cells under a microscope.
Conclusion
This compound demonstrates significant anti-angiogenic properties both in vivo and in vitro.[2][3][5][6] Its mechanism of action, centered on the inhibition of protein kinase CK2, leads to the disruption of key signaling pathways, including VEGF and Notch, which are fundamental for tumor neovascularization.[5][6] The quantitative data presented in this guide, derived from robust preclinical assays, underscores the potential of this compound as a novel anti-cancer agent with a distinct anti-angiogenic component. Further investigation into the detailed molecular interactions within the CK2-VEGF-Notch axis will provide deeper insights into its therapeutic potential and may guide the design of future clinical trials.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Interactions between VEGFR and Notch signaling pathways in endothelial and neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CIGB-300: A Deep Dive into its Effects on Cell Cycle Progression
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CIGB-300 is a clinical-stage synthetic peptide with a novel mechanism of action targeting the protein kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers.[1][2] CK2 plays a pivotal role in cell growth, proliferation, and survival, making it a compelling target for anticancer therapies.[3][4] this compound exerts its antineoplastic effects by impairing CK2-mediated phosphorylation.[5][6] This technical guide provides an in-depth analysis of how this compound affects cell cycle progression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound employs a dual mechanism to inhibit CK2 signaling. Initially, it was designed to bind to the conserved phosphoacceptor domain on CK2 substrates, thereby blocking their phosphorylation.[4][7] A key substrate identified in solid tumors is the nucleolar protein B23/nucleophosmin (NPM1).[6][7] Inhibition of B23/NPM1 phosphorylation by this compound leads to nucleolar disassembly and induction of apoptosis.[6] More recent studies have revealed that this compound can also directly interact with the CK2α and CK2α' catalytic subunits, further inhibiting the kinase activity of the CK2 holoenzyme.[5] This multifaceted approach allows this compound to effectively disrupt the numerous oncogenic pathways regulated by CK2.
Impact on Cell Cycle Progression: A Quantitative Analysis
This compound has been shown to induce cell cycle arrest in various cancer cell lines. The specific phase of arrest appears to be cell-type dependent, suggesting that the downstream effects of CK2 inhibition are influenced by the unique genetic and proteomic context of the cancer cell.
Breast Cancer
In breast cancer cell lines, this compound induces cell cycle arrest, with the affected phase varying between different subtypes.[3][8]
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| F3II | Control | 55.1 ± 2.3 | 28.4 ± 1.9 | 16.5 ± 1.1 | [8] |
| This compound (280 µM) | 48.2 ± 2.1 | 40.1 ± 1.8 | 11.7 ± 0.9 | [8] | |
| MDA-MB-231 | Control | 60.3 ± 2.5 | 25.1 ± 1.5 | 14.6 ± 1.0 | [8] |
| This compound (120 µM) | 72.4 ± 2.9 | 18.2 ± 1.2 | 9.4 ± 0.8 | [8] | |
| MCF-7 | Control | 65.2 ± 2.8 | 22.3 ± 1.4 | 12.5 ± 0.9 | [8] |
| This compound (240 µM) | 59.8 ± 2.6 | 33.7 ± 1.7 | 6.5 ± 0.7 | [8] | |
| Table 1: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells. Data are presented as mean ± SEM. Bold values indicate a significant increase in the respective cell cycle phase compared to the control. |
Lung and Cervical Cancer
In non-small cell lung cancer (NSCLC) and cervical cancer cells, this compound, both alone and in combination with other chemotherapeutic agents, has been shown to cause cell cycle arrest.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| NCI-H125 | Control | - | - | - | [7] |
| (NSCLC) | This compound (75 µM) | - | - | 15 | [7] |
| Paclitaxel (0.02 µM) | - | - | 46 | [7] | |
| This compound + Paclitaxel | - | 27 | 15 | [7] | |
| SiHa | This compound (25 µM) | No effect | No effect | No effect | [7] |
| (Cervical) | Cisplatin (12.5 µM) | - | ~10 | - | [7] |
| This compound + Cisplatin | - | ~10 | - | [7] | |
| Table 2: Effect of this compound on Cell Cycle Distribution in Lung and Cervical Cancer Cells. Data are presented as the percentage of cells arrested in the specified phase. Dashes indicate that specific percentage values for that phase were not provided in the reference. |
In the NCI-H460 large cell lung carcinoma model, a cell line highly sensitive to the peptide, this compound treatment at 30 µM resulted in a slight accumulation of cells in the S phase (around 10-15%) at 6 hours, and in the G0/G1 phase at 24 and 48 hours.[5]
Signaling Pathways Modulated by this compound
This compound's impact on cell cycle progression is a direct consequence of its ability to disrupt key signaling pathways regulated by CK2.
Disruption of the pRB-E2F Pathway in HPV-Positive Cancers
In Human Papillomavirus (HPV)-positive cervical cancers, the viral oncoprotein E7 plays a crucial role in driving cell cycle progression. E7 binds to the tumor suppressor protein pRB, leading to the release of the E2F transcription factor, which in turn activates genes required for S-phase entry. CK2-mediated phosphorylation of E7 is important for its stability and its interaction with pRB. This compound has been shown to bind to HPV-16 E7 and inhibit its phosphorylation by CK2. This disrupts the E7-pRB complex, potentially restoring pRB's control over E2F and halting uncontrolled cell cycle progression.[1][9]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. CK2 is known to phosphorylate components of the NF-κB pathway, including IκB, which leads to the nuclear translocation and activation of the NF-κB complex (p65/RelA). In non-small cell lung cancer cells, this compound has been shown to reduce the nuclear levels of the p65/RelA subunit, thereby inhibiting NF-κB transcriptional activity.[10][11] This leads to the modulation of NF-κB target genes, including an increase in the pro-apoptotic protein BAX and a decrease in the pro-proliferative protein c-MYC.[11]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
References
- 1. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
CIGB-300: Application Notes and Protocols for In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro efficacy of CIGB-300, a promising anti-cancer peptide. This document outlines the mechanism of action of this compound, summarizes its anti-proliferative activity across various cancer cell lines, and offers detailed protocols for cell viability and apoptosis assays.
Introduction to this compound
This compound is a synthetic, cell-permeable cyclic peptide that functions as an inhibitor of protein kinase CK2 (formerly casein kinase 2), a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] CK2 plays a crucial role in cell growth, proliferation, and survival, making it a scientifically validated target for oncology.[2][3]
The mechanism of action of this compound is dual. It competitively binds to the phospho-acceptor domain of CK2 substrates, such as the oncoprotein B23/nucleophosmin, thereby preventing their phosphorylation by CK2.[3][4] Additionally, this compound can directly interact with the CK2α catalytic subunit, further inhibiting its enzymatic activity.[4][5] This inhibition of CK2-mediated phosphorylation disrupts key signaling pathways, including the NF-κB and Wnt/β-catenin pathways, ultimately leading to a dose-dependent anti-proliferative effect and the induction of apoptosis in cancer cells.[5][6]
Quantitative Data: Anti-Proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating a broad range of anti-proliferative activity. The potency of this compound can vary depending on the cancer type and specific cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 |
| NCI-H125 | Non-Small Cell Lung Cancer | 60 |
| A549 | Non-Small Cell Lung Cancer | 171 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 120 |
| MCF-7 | Breast Cancer (ER+) | 140 |
| Blood Cancer Cells | Various Hematological Malignancies | 20 - 35 |
Note: IC50 values are dependent on experimental conditions, including cell density and incubation time.[5]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound peptide
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Apoptosis Detection using Annexin V/PI Staining
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
This compound peptide
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 6, 24, or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CK2, leading to apoptosis.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for this compound cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
Application Notes and Protocols for CIGB-300 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CIGB-300, a peptide-based inhibitor of Protein Kinase CK2, in a variety of cell culture-based assays. The following protocols and data have been synthesized from peer-reviewed scientific literature to assist in the design and execution of experiments to evaluate the anti-proliferative and pro-apoptotic effects of this compound.
Mechanism of Action
This compound is a synthetic, cell-permeable cyclic peptide that functions as an anti-cancer agent by inhibiting the phosphorylation activity of Protein Kinase CK2 (formerly Casein Kinase II).[1][2] CK2 is a serine/threonine kinase that is often overexpressed in a multitude of cancer types and plays a crucial role in cell growth, proliferation, and survival.[1]
Unlike ATP-competitive inhibitors, this compound acts by targeting the phosphoacceptor domain of CK2 substrates, thereby preventing their phosphorylation.[3][4] One of the primary targets of this compound is the nucleolar protein B23/nucleophosmin, a key regulator of ribosome biogenesis and cell proliferation.[3] By inhibiting the CK2-mediated phosphorylation of B23/nucleophosmin, this compound can induce nucleolar disassembly and subsequent apoptosis.[3] Furthermore, this compound has been shown to interact directly with the CK2α catalytic subunit.[5] The inhibition of CK2 by this compound impacts several downstream signaling pathways critical for cancer cell survival, including the NF-κB and PI3K/AKT pathways.[6][7]
Recommended Concentrations for Cell Culture
The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. The half-maximal inhibitory concentration (IC50) for cell viability can vary significantly across different cancer cell types. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Reported IC50 Values and Treatment Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | Antiproliferative (Crystal Violet) | IC50 = 30 ± 5.3 | - | [8] |
| Apoptosis (Annexin V/PI) | 30 | 0.5, 1, 3, 6, 24, 48 h | [8] | ||
| RNA Isolation | 30 | 0.5, 3, 6 h | [8] | ||
| Pull-down Assay | 30 | 0.5 h | [8] | ||
| NCI-H125 | Non-Small Cell Lung Cancer | Cell Viability (MTS) | IC50 = 124.2 | 72 h | [6] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability (MTS) | IC50 = 271.0 | 72 h | [6] |
| A549-cispR | Cisplatin-Resistant NSCLC | Cell Viability | IC50 = 249 ± 15 | - | [6] |
| HL-60 | Acute Myeloid Leukemia | Proliferation (alamarBlue) | IC50 ~ 40 | 48 h | [5][9] |
| Apoptosis (Annexin V/PI) | 40 | 3, 5 h | [5] | ||
| Cell Cycle Analysis | 40 | 24 h | [5] | ||
| Pull-down Assay | 40 | 30 min | [5] | ||
| OCI-AML3 | Acute Myeloid Leukemia | Proliferation (alamarBlue) | IC50 ~ 40 | 48 h | [9] |
| Apoptosis (Annexin V/PI) | 40 | 3, 5 h | [10] | ||
| HEK293 | - | Western Blot (for HPV-16 E7) | 200 | 30 min, 2, 6 h | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 25-400 µM.[6]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[8][12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the treatment period.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 30 µM for NCI-H460 cells) for various time points (e.g., 0.5, 1, 3, 6, 24, 48 hours).[8] Include a vehicle-treated control.
-
Harvest the cells. For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using trypsin-EDTA. Combine the detached cells with the supernatant. For suspension cells, gently collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of CK2 substrates and downstream signaling proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-B23, anti-B23, anti-phospho-Akt, anti-Akt, anti-p65, etc.)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits CK2, leading to reduced cell proliferation and induced apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the in vitro effects of this compound.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 11. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CIGB-300 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a synthetic, cell-permeable cyclic peptide with potential antineoplastic activity.[1] It functions as an inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is often overexpressed in a wide range of human tumors and is integral to cancer hallmarks.[2] this compound exerts its effect through a dual mechanism: it binds to the conserved phospho-acceptor sites on CK2 substrates, notably the oncoprotein B23/Nucleophosmin (NPM1), and also directly targets the CK2α catalytic subunit.[3][4] This interaction blocks the phosphorylation of key substrates, leading to the induction of apoptosis and inhibition of tumor cell growth.[1] Preclinical studies in various mouse models have demonstrated the anti-tumor, anti-angiogenic, and anti-metastatic effects of this compound, both as a single agent and in combination with standard chemotherapeutics.[2][5] These application notes provide a comprehensive overview of the dosage and administration protocols for this compound in mouse models based on published preclinical research.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the quantitative data on this compound administration from various preclinical studies in mice.
| Mouse Model | Cancer Type | This compound Dose | Administration Route | Dosing Schedule | Combination Agent | Key Outcomes | Reference |
| C57BL/6 | Lewis Lung Carcinoma (3LL) | 10 mg/kg | Intravenous (i.v.) | Daily for 5 days | N/A | Significantly reduced tumor cell-driven neovascularization and decreased lung colonization/metastasis. | [5] |
| Nude Mice | Cervical Cancer (SiHa xenograft) | 100 µg (approx. 5 mg/kg) | Not specified | Not specified | Cisplatin (B142131) (3 mg/kg) | Combination significantly increased survival compared to monotherapy. | [6] |
| Nude Mice | Cervical Cancer (SiHa xenograft) | 200 µg (approx. 10 mg/kg) | Not specified | Not specified | Cisplatin (6 mg/kg) | Combination prolonged survival by 8 days over single agents. | [6] |
| BALB/c | Breast Cancer (F3II) | 10 mg/kg | Intravenous (i.v.) | Two cycles of 5 consecutive daily doses post-tumor resection. | N/A | Adjuvant systemic treatment showed anti-metastatic effects. | [7] |
| Syngeneic Murine Tumor Model | HPV-16 Positive Tumors | Not specified | Local and Systemic | Not specified | N/A | Halted tumor growth. | [3][8] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound for Anti-Metastatic Studies
This protocol is based on studies evaluating the effect of this compound on lung cancer metastasis.[5]
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Lewis Lung Carcinoma (3LL) cells
-
C57BL/6 mice
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of this compound Solution:
-
Aseptically reconstitute lyophilized this compound in sterile saline to a final concentration suitable for administering 10 mg/kg in a volume of 100-200 µL.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Animal Model and Tumor Cell Inoculation:
-
Culture 3LL cells under standard conditions.
-
For an experimental metastasis model, inject 2 x 10^5 3LL cells intravenously into the tail vein of C57BL/6 mice.
-
-
This compound Administration:
-
Beginning 24 hours after tumor cell inoculation, administer this compound at a dose of 10 mg/kg via intravenous injection.
-
Repeat the administration daily for a total of 5 consecutive days.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., day 21), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface to assess the effect of the treatment.
-
Protocol 2: Combination Therapy with this compound and Cisplatin in a Xenograft Model
This protocol is adapted from studies on cervical cancer xenografts in nude mice.[6]
Materials:
-
This compound peptide
-
Cisplatin
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Human cervical cancer cells (e.g., SiHa)
-
Nude mice (e.g., BALB/c nude)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of Therapeutic Agents:
-
Prepare this compound solution as described in Protocol 1 to deliver doses ranging from approximately 5 to 10 mg/kg.
-
Prepare cisplatin solution according to the manufacturer's instructions to deliver doses of 3-6 mg/kg.
-
-
Animal Model and Tumor Establishment:
-
Subcutaneously inoculate SiHa cells into the flank of each nude mouse.
-
Allow tumors to grow to a palpable size (e.g., 30 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups: vehicle control, this compound alone, cisplatin alone, and this compound + cisplatin.
-
Administer this compound and cisplatin at the predetermined doses and schedule. The study cited administered the agents concomitantly.[6] The route of administration should be consistent (e.g., intraperitoneal or intravenous).
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Record animal body weight as a measure of toxicity.
-
Monitor animal survival. The primary endpoint may be tumor volume reaching a specific size or a predefined survival duration.
-
Analyze data using Kaplan-Meier survival curves and tumor growth inhibition calculations.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CK2 signaling via two mechanisms.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for testing this compound efficacy in mouse tumor models.
References
- 1. Facebook [cancer.gov]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CIGB-300 Targets via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a synthetic peptide with promising antineoplastic activity. Its primary mechanism of action involves the inhibition of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in various cancers.[1][2] this compound functions by binding to the phospho-acceptor sites on CK2 substrates, thereby preventing their phosphorylation.[1][2] One of the major in vivo targets of this compound is the nucleolar protein B23/nucleophosmin (NPM1), a key player in ribosome biogenesis and cell proliferation.[3][4] By inhibiting the CK2-mediated phosphorylation of B23/NPM1, this compound can induce apoptosis in cancer cells.[3] Furthermore, this compound has been shown to modulate critical signaling pathways implicated in cancer progression, including the NF-κB, Wnt/β-catenin, and PI3K/AKT pathways.[5][6]
This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on its molecular targets. Western blotting is a powerful immunoassay used to detect and quantify specific proteins in a complex biological sample. The provided methodology will guide researchers in assessing the impact of this compound on the expression and phosphorylation status of its known targets and downstream signaling molecules.
Key this compound Targets and Signaling Pathways
A summary of key proteins and pathways affected by this compound that can be analyzed by Western blot is presented below.
| Target Category | Protein Target | Expected Effect of this compound |
| Primary Target | Protein Kinase CK2α | No expected change in total protein level |
| Key Substrate | B23/Nucleophosmin (NPM1) | Inhibition of CK2-mediated phosphorylation[3] |
| Phospho-CK2 Substrates | General decrease in phosphorylation | |
| Signaling Pathways | RelA/p65 (NF-κB pathway) | Reduced nuclear levels[5] |
| β-catenin (Wnt pathway) | No significant change in cytoplasmic levels in some models[5] | |
| AKT (PI3K/AKT pathway) | Inhibition of phosphorylation[6] |
Experimental Protocol: Western Blot Analysis
This protocol outlines the complete workflow for Western blot analysis, from sample preparation to signal detection.
I. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[3]
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
II. Protein Quantification
-
BCA Protein Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.[1] This is crucial for equal protein loading in the subsequent steps.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) to accurately determine the protein concentration of the unknown samples.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
III. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation:
-
Based on the protein concentration determined, dilute the lysates to the same concentration with RIPA buffer.
-
Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel. The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target protein.
-
IV. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol (B129727) for 1-2 minutes, followed by a brief wash in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the transfer apparatus.
V. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7] This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VI. Signal Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).
-
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for any variations in protein loading.
Recommended Antibodies for this compound Target Analysis
| Target Protein | Host Species | Clonality | Recommended Application | Example Supplier & Cat. No. |
| CK2α | Rabbit | Polyclonal | Western Blot | Cell Signaling Technology #2656[8][9] |
| B23/NPM1 | Rabbit | Polyclonal | Western Blot | Proteintech #10306-1-AP[10] |
| B23/NPM1 | Mouse | Monoclonal | Western Blot | Proteintech #60096-1-Ig[11] |
| Phospho-CK2 Substrate (S/T)DXE Motif | Rabbit | Monoclonal | Western Blot | Cell Signaling Technology #8738 |
| RelA/p65 | Rabbit | Monoclonal | Western Blot | Cell Signaling Technology #8242 |
| β-catenin | Rabbit | Monoclonal | Western Blot | Cell Signaling Technology #8480 |
| AKT (pan) | Rabbit | Polyclonal | Western Blot | Cell Signaling Technology #9272[12] |
| Phospho-AKT (Ser473) | Rabbit | Monoclonal | Western Blot | Cell Signaling Technology #4060 |
| β-actin | Mouse | Monoclonal | Western Blot | Cell Signaling Technology #3700 |
| GAPDH | Rabbit | Monoclonal | Western Blot | Cell Signaling Technology #5174 |
Note: This table provides examples, and researchers should validate antibodies for their specific experimental conditions.
Visualizations
Caption: Workflow for Western Blot analysis of this compound targets.
Caption: this compound mechanism of action and affected signaling pathways.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. nsjbio.com [nsjbio.com]
- 6. Pierce BCA Protein Assay Protocol [protocols.io]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. CK2 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 10. B23/NPM1 antibody (10306-1-AP) | Proteintech [ptglab.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Akt Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following CIGB-300 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by the anti-cancer peptide CIGB-300 using flow cytometry. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for apoptosis detection, and a summary of reported quantitative data.
Introduction to this compound and its Pro-Apoptotic Activity
This compound is a synthetic, cell-permeable cyclic peptide that acts as an inhibitor of protein kinase CK2-mediated phosphorylation.[1] CK2 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell growth, proliferation, and survival.[1][2] this compound exerts its anti-cancer effects by binding to the CK2 phosphoacceptor site on its substrates, thereby preventing their phosphorylation by CK2.[2][3] One of the key outcomes of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[2][4] This makes the analysis of apoptosis a critical step in evaluating the efficacy of this compound.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and robust method for the detection and quantification of apoptosis.[5][6] This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of this compound Induced Apoptosis
This compound's primary mechanism involves the inhibition of CK2, a kinase that phosphorylates a multitude of proteins involved in cellular processes, including apoptosis.[1] By inhibiting CK2, this compound can trigger apoptosis through various signaling pathways. A key target of this compound is the nucleolar protein B23/nucleophosmin.[3] Inhibition of B23/nucleophosmin phosphorylation by this compound leads to nucleolar disassembly and subsequent apoptosis.[3] Furthermore, this compound has been shown to modulate proteins involved in both intrinsic and extrinsic apoptotic pathways.[4] In some cell lines, this compound treatment has been associated with an increase in reactive oxygen species (ROS), which can also contribute to the induction of apoptosis.[4][7]
Quantitative Data Summary
The following table summarizes the pro-apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 | 6 | ~50% | [8] |
| HL-60 | Acute Myeloid Leukemia | 40 | 0.5 | Increased percentage of apoptotic cells | [4] |
| HL-60 | Acute Myeloid Leukemia | 40 | 5 | Increased percentage of apoptotic cells | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | Not specified | Not specified | Promoted apoptosis | [9] |
| NCI-H82 | Small Cell Lung Cancer | 100 | Not specified | Increased Annexin V staining | [10] |
Experimental Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol outlines the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) for the analysis of apoptosis by flow cytometry following treatment with this compound.
Materials
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Experimental Workflow
Procedure
-
Cell Seeding and Treatment:
-
Seed the cells in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously saved culture medium.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation
The results of the flow cytometry analysis will allow for the differentiation of cell populations based on their staining patterns:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
An increase in the percentage of cells in the lower right and upper right quadrants following this compound treatment is indicative of apoptosis induction.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly and that the incubation times for staining are not exceeded.
-
Low signal: Check the concentration of staining reagents and ensure the flow cytometer is properly calibrated.
-
Cell clumping: Handle cells gently and consider using cell-strainer caps (B75204) on the flow cytometry tubes.
By following these application notes and protocols, researchers can effectively and reliably analyze the pro-apoptotic effects of this compound, contributing to a better understanding of its anti-cancer properties and aiding in the development of novel cancer therapies.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
CIGB-300 Treatment for In Vivo Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CIGB-300 is a clinical-stage synthetic peptide that functions as a protein kinase CK2 inhibitor. CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is implicated in cell proliferation, apoptosis, and drug resistance. This compound exerts its anti-cancer effects by binding to the phospho-acceptor domain of CK2 substrates, thereby inhibiting their phosphorylation and inducing apoptosis in cancer cells.[1][2][3][4] Preclinical studies using in vivo xenograft models have demonstrated the potential of this compound as a promising anti-cancer agent, both as a monotherapy and in combination with standard chemotherapeutics.[1][5]
These application notes provide a detailed overview of the use of this compound in in vivo xenograft studies, summarizing key quantitative data and providing comprehensive experimental protocols for various cancer models.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of protein kinase CK2. This is achieved by the peptide binding to the acidic phospho-acceptor sites on CK2 substrates, preventing their phosphorylation by the kinase.[2] A key target of this inhibition is the nucleolar protein B23/nucleophosmin (NPM1).[2][4] Inhibition of B23/NPM1 phosphorylation by this compound leads to nucleolar disassembly and subsequent induction of apoptosis.[4] This pro-apoptotic effect has been observed in a variety of tumor cell lines.[1] Furthermore, this compound has been shown to modulate a range of proteins involved in crucial cellular processes such as cell proliferation, drug resistance, cell motility, and adhesion.[2]
References
- 1. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CIGB-300 Cell Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a synthetic cyclic peptide with promising anticancer properties.[1][2][3] It functions by inhibiting the phosphorylation of substrates by protein kinase CK2, a key enzyme often overexpressed in cancer cells.[4][5][6] A critical aspect of this compound's mechanism of action is its ability to penetrate tumor cells to reach its intracellular targets.[4][7] this compound is a chimeric peptide, incorporating the cell-penetrating peptide (CPP) Tat, derived from the HIV-1 Tat protein, to facilitate its delivery into cells.[1][2][7] This document provides detailed protocols for assessing the cell penetration and subcellular localization of this compound, essential for evaluating its efficacy and understanding its mechanism of action.
The primary mechanism of this compound uptake is through direct membrane translocation, though a minor fraction enters via an energy-dependent endocytic pathway, preferentially through caveolae-mediated endocytosis.[1][2] Once inside the cell, this compound localizes to the nucleolus, where it interacts with its primary target, the oncoprotein B23/nucleophosmin (NPM1), inhibiting its CK2-mediated phosphorylation and inducing apoptosis.[6][7][8][9] The extent of this compound's antiproliferative activity has been shown to correlate with its nucleolar localization.[9]
These application notes offer a comprehensive guide to methodologies for quantifying this compound cell entry and determining its subcellular distribution, including flow cytometry, confocal microscopy, and pull-down assays.
Quantitative Data Summary
The following tables summarize quantitative data related to the cellular uptake and efficacy of this compound across various tumor cell lines.
Table 1: this compound Internalization Kinetics
| Cell Line | Time Point | Percentage of Fluorescent Cells (%) | Intracellular Accumulation (Geometric Mean of Fluorescence Intensity) |
| NCI-H460 (Lung) | 5 min | Nearly 100% | - |
| NCI-H460 (Lung) | 10 min | Nearly 100% | - |
| NCI-H460 (Lung) | 0.5 h | Nearly 100% | Increases up to 3h, then plateaus |
| NCI-H460 (Lung) | 1 h | Nearly 100% | - |
| NCI-H460 (Lung) | 3 h | Nearly 100% | Peak |
| NCI-H460 (Lung) | 6 h | Nearly 100% | Plateau |
| HL-60 (AML) | 3 min | > 80% | Higher than OCI-AML3 |
| HL-60 (AML) | 10 min | > 80% | Higher than OCI-AML3 |
| HL-60 (AML) | 30 min | > 80% | Similar to OCI-AML3 |
| HL-60 (AML) | 60 min | > 80% | Similar to OCI-AML3 |
| OCI-AML3 (AML) | 3 min | > 80% | Lower than HL-60 |
| OCI-AML3 (AML) | 10 min | > 80% | Lower than HL-60 |
| OCI-AML3 (AML) | 30 min | > 80% | Similar to HL-60 |
| OCI-AML3 (AML) | 60 min | > 80% | Similar to HL-60 |
Data synthesized from multiple sources.[10][11][12][13][14]
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
| NCI-H460 (Lung) | 30 ± 5.3 |
| Non-small-cell lung cancer (general) | 30 - 100 |
| Promyelocytic leukemia (general) | 30 - 100 |
| Cervix adenocarcinoma (general) | 100 - 200 |
| Prostate cancer (general) | 100 - 200 |
| Lung adenocarcinoma (general) | 100 - 200 |
| Murine Lewis lung carcinoma | 100 - 200 |
IC50 values represent the concentration required to inhibit cell proliferation by 50%.[1][10]
Experimental Protocols
Protocol 1: Assessment of this compound Internalization by Flow Cytometry
This protocol allows for the quantification of this compound cellular uptake over time using a fluorescently labeled version of the peptide.
Materials:
-
Fluorescently labeled this compound (e.g., this compound-F, with an N-terminal fluorescein (B123965) tag)[10][11]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Prepare a working solution of fluorescently labeled this compound at the desired concentration (e.g., 30 µM) in complete culture medium.[10][11]
-
Remove the culture medium from the cells and add the this compound solution.
-
Incubate the cells for various time points (e.g., 3 min, 10 min, 30 min, 1 h, 3 h, 6 h).[10][11][12]
-
Following incubation, wash the cells twice with cold PBS to remove extracellular peptide.[10]
-
Harvest the cells using standard methods (e.g., trypsinization for adherent cells, centrifugation for suspension cells).
-
Resuspend the cells in PBS. For discriminating viable from non-viable cells, add PI solution.[11][12]
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cell population.
-
Gate on the viable, single-cell population to determine the percentage of fluorescent cells and the geometric mean of fluorescence intensity, which corresponds to the amount of internalized peptide.[12]
Protocol 2: Subcellular Localization of this compound by Confocal Microscopy
This protocol enables the visualization of this compound's distribution within different cellular compartments.
Materials:
-
Biotinylated this compound[10] or Fluorescently labeled this compound[11]
-
Tumor cell lines
-
8-well glass slides or coverslips
-
10% Formalin
-
0.2% Triton X-100 in PBS
-
4% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies for cellular markers (e.g., for CK2 subunits)[10]
-
Fluorescently labeled secondary antibodies (if using biotinylated this compound and primary antibodies)
-
Streptavidin-FITC (if using biotinylated this compound)[10]
-
Mounting medium
-
Confocal microscope
Procedure:
-
Plate cells on 8-well glass slides or coverslips and allow them to adhere overnight.[10]
-
Treat cells with biotinylated or fluorescently labeled this compound (e.g., 30 µM) for a specific duration (e.g., 10 min, 30 min).[10][11][12]
-
Wash cells three times with cold PBS.[10]
-
Fix the cells with 10% formalin for 10 minutes at 4°C.[10]
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[10]
-
Block non-specific binding by incubating with 4% BSA in PBS for 30 minutes at room temperature.[10]
-
If using biotinylated this compound, incubate with Streptavidin-FITC to detect the peptide. If co-localizing with other proteins, incubate with the appropriate primary antibody (e.g., anti-CK2α) for 2 hours at room temperature.[10]
-
Wash with PBS.
-
If using primary antibodies, incubate with a fluorescently labeled secondary antibody.
-
Mount the slides/coverslips.
-
Visualize the cells using a confocal microscope, capturing images in the appropriate channels to observe the subcellular localization of this compound relative to the nucleus and other cellular compartments.
Protocol 3: In Vivo Pull-Down Assay to Identify this compound Interacting Proteins
This protocol is designed to isolate and identify proteins that interact with this compound within the cellular context.
Materials:
-
Biotin-tagged this compound[16]
-
Tumor cell lines
-
Lysis buffer (e.g., PBS containing 1% Triton X-100, 1 mM DTT, and complete protease inhibitor cocktail)[10]
-
Streptavidin-conjugated magnetic beads or sepharose matrix[10][16]
-
Wash buffer (e.g., kinase wash buffer: 20 mM Tris-HCl pH 7.5, 5 mM MnCl2, 0.1% NP-40)[16]
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blot analysis (e.g., anti-CK2α, anti-B23/NPM1, anti-streptavidin)[16]
Procedure:
-
Treat cells with biotin-tagged this compound (e.g., 30-200 µM) for a specified time (e.g., 30 minutes) at 37°C.[10][16]
-
As a negative control, treat a separate batch of cells with vehicle (e.g., PBS).[16]
-
Harvest and wash the cells.
-
Lyse the cells in lysis buffer and clear the lysate by centrifugation.[10]
-
Incubate the cleared cell lysate with pre-equilibrated streptavidin beads/matrix for 1 hour to overnight with gentle rotation to capture the biotin-CIGB-300 and its interacting proteins.[10][16]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[16]
-
Elute the bound proteins from the beads.
-
Resolve the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against suspected interacting partners (e.g., CK2α, B23/NPM1) or an anti-streptavidin antibody to confirm the pull-down of this compound.[16] Alternatively, the eluted proteins can be identified by mass spectrometry.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves entering the cell, localizing to the nucleolus, and inhibiting CK2-mediated phosphorylation of key substrates like B23/NPM1. This disruption of normal cellular processes ultimately leads to apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of cellular uptake, intracellular transportation, and degradation of this compound, a Tat-conjugated peptide, in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Synergy of CIGB-300 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a synthetic peptide that acts as an inhibitor of protein kinase CK2, a molecule frequently overexpressed in various cancers and implicated in cell growth, proliferation, and apoptosis.[1][2] Cisplatin (B142131) is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by inducing DNA damage, which leads to apoptosis in rapidly dividing cancer cells.[3][4][5] Preclinical studies have demonstrated a synergistic anti-cancer effect when this compound and cisplatin are used in combination, particularly in lung and cervical cancer models.[6][7] This synergy is attributed to the modulation of proteins involved in cell survival, DNA repair, and metastasis.[8][9]
These application notes provide a detailed protocol for researchers to investigate the synergistic effects of this compound and cisplatin in a laboratory setting. The protocols outlined below cover the assessment of cell viability, the quantification of apoptosis, and the analysis of key signaling pathways.
Key Signaling Pathways
The synergistic interaction between this compound and cisplatin involves the modulation of several key signaling pathways. This compound's primary target, CK2, is a kinase that phosphorylates numerous substrates involved in cell survival and proliferation. By inhibiting CK2, this compound can disrupt pro-survival pathways such as the NF-κB and PI3K/Akt pathways, making cancer cells more susceptible to the DNA-damaging effects of cisplatin.
Caption: this compound and Cisplatin Signaling Pathways.
Experimental Workflow
A systematic approach is crucial for evaluating the synergistic effects of this compound and cisplatin. The following workflow outlines the key experimental stages, from initial cell culture to in-depth molecular analysis.
Caption: Experimental Workflow for Synergy Study.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the synergy experiments.
Table 1: IC50 Values of this compound and Cisplatin in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| A549 (Lung) | 50 | 10 |
| HeLa (Cervical) | 65 | 15 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin Combination
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) |
| A549 | 25 | 5 | 0.5 | 0.7 |
| A549 | 12.5 | 2.5 | 0.25 | 0.8 |
| HeLa | 32.5 | 7.5 | 0.5 | 0.65 |
| HeLa | 16.25 | 3.75 | 0.25 | 0.75 |
Table 3: Apoptosis Induction by this compound and Cisplatin Combination
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | 2.1 | 1.5 | 3.6 |
| This compound (25 µM) | 8.5 | 3.2 | 11.7 |
| Cisplatin (5 µM) | 12.3 | 5.8 | 18.1 |
| Combination | 25.7 | 15.4 | 41.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (stock solution in sterile water or PBS)
-
Cisplatin (stock solution in sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include untreated control wells (medium only).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using flow cytometry analysis software.
Protocol 3: Western Blot Analysis
Objective: To analyze the effect of this compound and cisplatin on key proteins in the CK2, NF-κB, and PI3K/Akt signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CK2α, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Densitometrically analyze the protein bands and normalize to a loading control like β-actin.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 6. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of CIGB-300 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing and purifying the CIGB-300 peptide, a promising anticancer agent. The protocols detailed below are based on established methodologies for solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography, tailored with specific information available for this compound.
Introduction to this compound
This compound is a synthetic cyclic peptide that has demonstrated proapoptotic and anticancer properties.[1] Its mechanism of action involves the inhibition of protein kinase CK2, a serine-threonine kinase often deregulated in cancer.[1] this compound targets the phosphoacceptor sites on CK2 substrates, with a notable interaction with the oncoprotein B23/nucleophosmin, leading to the disruption of key cellular processes in cancer cells and inducing apoptosis.[2] The peptide's ability to penetrate cells is facilitated by a Tat sequence fusion. Given its therapeutic potential, robust and reproducible methods for its synthesis and purification are crucial for research and development.
Data Presentation
Table 1: Summary of this compound Synthesis Parameters
| Parameter | Description | Reference |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | [3][4] |
| Chemistry | Fmoc/tert-Butyl (tBu) | [3] |
| Resin | Suitable for C-terminal amide or acid, e.g., Rink Amide resin | General SPPS knowledge |
| Coupling Reagents | HBTU, DIC, Oxyma or similar | General SPPS knowledge |
| Fmoc Deprotection | 20% piperidine (B6355638) in DMF | General SPPS knowledge |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based with scavengers | General SPPS knowledge |
| Cyclization | Disulfide bond formation via air oxidation | General SPPS knowledge |
Table 2: Summary of this compound Purification and Analysis
| Parameter | Description | Reference |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [3][4] |
| Stationary Phase | C18 column (e.g., ReproSil-Pur C18-AQ) | [5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | [4] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN) | [4] |
| Gradient | Acetonitrile/H2O-trifluoroacetic acid gradient | [4] |
| Detection | UV at 210-220 nm | General HPLC knowledge |
| Final Purity | >95% | [4] |
| Identity Confirmation | Mass Spectrometry (e.g., Ion-spray mass spectrometry) | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound
This protocol outlines the manual solid-phase synthesis of the linear precursor of this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids with acid-labile side-chain protecting groups (tBu, Boc, Trt, Pbf as required)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (ninhydrin positive), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (e.g., 94:2.5:2.5:1 v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
-
Protocol 2: Cyclization of this compound
This protocol describes the formation of the intramolecular disulfide bond to yield the final cyclic this compound peptide.
Materials:
-
Crude linear this compound peptide
-
Ammonium (B1175870) bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5)
-
Stir plate and stir bar
Procedure:
-
Dissolve the crude linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
-
Stir the solution gently, open to the atmosphere, at room temperature for 12-24 hours to allow for air oxidation of the thiol groups to form the disulfide bond.
-
Monitor the cyclization reaction by taking aliquots and analyzing by RP-HPLC and mass spectrometry to confirm the formation of the cyclic product.
-
Once the reaction is complete, lyophilize the solution to remove the buffer and obtain the crude cyclic this compound.
Protocol 3: Purification of this compound by RP-HPLC
This protocol details the purification of the crude cyclic this compound peptide.
Materials:
-
Crude cyclic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
Sample Preparation: Dissolve the crude cyclic this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.45 µm filter.
-
Purification:
-
Equilibrate the preparative C18 column with Mobile Phase A.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-65% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Collect fractions corresponding to the main peak of the this compound peptide.
-
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white fluffy powder.
Mandatory Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: this compound Mechanism of Action.
References
- 1. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing the Cellular Localization of CIGB-300 Using Confocal Microscopy
Introduction
CIGB-300 is a synthetic, cell-permeable cyclic peptide with promising anticancer activity.[1][2] Its primary mechanism of action involves the inhibition of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is frequently overexpressed in various cancers and contributes to malignant progression.[1][3][4] this compound uniquely targets the substrate's phosphoacceptor domain, preventing phosphorylation by CK2.[1][5] A key intracellular target of this compound is the nucleolar protein B23/Nucleophosmin (NPM1), and the peptide's proapoptotic effects are preceded by its localization to the nucleolus.[2][5] Visualizing the subcellular distribution of this compound is therefore crucial for understanding its mechanism of action and evaluating its therapeutic potential. Confocal microscopy offers a powerful method for high-resolution imaging of this compound within cells, enabling detailed analysis of its localization and co-localization with specific cellular markers.
Principle of the Method
This protocol describes the use of indirect immunofluorescence staining followed by confocal laser scanning microscopy to visualize the subcellular localization of this compound in cultured cells. The peptide, either biotinylated or fluorescently tagged, is introduced to the cells. For biotinylated this compound, a primary antibody against biotin (B1667282) is used, followed by a fluorescently labeled secondary antibody. For direct visualization, a fluorescently tagged this compound can be used. Co-staining with antibodies against specific subcellular markers (e.g., for the nucleolus, nucleus, or cytoplasm) allows for the precise determination of this compound's location. Confocal microscopy provides optical sectioning, which eliminates out-of-focus light and allows for the generation of high-resolution, three-dimensional images of the cells.
Experimental Protocols
Protocol 1: Visualization of Biotinylated this compound
This protocol is adapted from methodologies used in studies of this compound localization.[6]
Materials:
-
Human cancer cell line (e.g., NCI-H460, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips or chamber slides
-
Biotinylated this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 10% formalin or 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.2% Triton X-100 in PBS
-
Blocking solution: 4% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-biotin antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips or in chamber slides at a density that will result in 50-70% confluency at the time of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Treat the cells with the desired concentration of biotinylated this compound (e.g., 30 µM) for the desired time points (e.g., 10 min, 30 min, 1h, 3h).
-
Washing: Gently wash the cells three times with cold PBS to remove unbound peptide.
-
Fixation: Fix the cells with 10% formalin for 10 minutes at 4°C.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with 4% BSA in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-biotin antibody diluted in blocking solution (typically 1:100 to 1:1000) for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution (typically 1:200 to 1:500) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the slides using a confocal laser scanning microscope. Acquire images using appropriate laser lines and emission filters for the chosen fluorophores (e.g., 405 nm for DAPI, 488 nm for Alexa Fluor 488).
Protocol 2: Visualization of Fluorescein-Conjugated this compound
This protocol is for directly visualizing fluorescently tagged this compound and can be combined with immunofluorescence for co-localization studies.[7]
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
Glass coverslips or chamber slides
-
Fluorescein-conjugated this compound
-
PBS
-
Fixation solution: 4% paraformaldehyde in PBS
-
(Optional for co-staining) Permeabilization, blocking, primary and secondary antibodies for the co-localization target.
-
Nuclear counterstain: DAPI
-
Mounting medium
Procedure:
-
Cell Seeding: As described in Protocol 1.
-
This compound Treatment: Treat cells with fluorescein-conjugated this compound (e.g., 30 µM) for desired time points (e.g., 10 minutes).
-
Washing: Gently wash the cells three times with cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Co-staining: If co-localizing with another protein, proceed with permeabilization, blocking, and antibody incubations as described in Protocol 1, steps 5-8, using an appropriate primary antibody and a secondary antibody with a spectrally distinct fluorophore (e.g., Alexa Fluor 594 for red fluorescence).
-
Nuclear Staining: Stain with DAPI as described in Protocol 1, step 9.
-
Mounting: Mount the coverslips as described in Protocol 1, step 10.
-
Imaging: Visualize using a confocal microscope with appropriate laser lines for DAPI, fluorescein (B123965) (e.g., 488 nm), and any other fluorophores used.
Data Presentation
Quantitative analysis of co-localization can be performed using software associated with the confocal microscope or image analysis programs like ImageJ. The Overlapping Coefficient (OC) is a common metric used to quantify the degree of overlap between two fluorescent signals.
| Cell Line | This compound Conjugate | Co-localization Target | Overlapping Coefficient (OC) | Reference |
| NCI-H125 | Fluorescein | CK2α | ~0.8 | [7] |
| NCI-H125 | Fluorescein | B23/NPM1 | ~0.75 | [7] |
Note: The Overlapping Coefficient values are estimations from published images and serve as an illustrative example.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound visualization.
Caption: Logical relationship of this compound's mechanism.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a CIGB-300 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a synthetic peptide with anti-cancer properties that functions as a protein kinase CK2 inhibitor. It exerts its effects through a dual mechanism: binding to the phospho-acceptor sites on CK2 substrates and directly interacting with the CK2α catalytic subunit.[1][2] This inhibition disrupts key cellular processes, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5][6] The development of drug resistance is a significant challenge in cancer therapy. Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing strategies to overcome it.
These application notes provide a comprehensive guide to generating and characterizing a this compound resistant cancer cell line using a gradual dose-escalation method.
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2 | [7] |
| A549 | Non-Small Cell Lung Cancer | 271.0 | [7] |
| NCI-H460 | Large Cell Lung Carcinoma | 30 | [8] |
| HeLa | Cervical Cancer | ~100 | [5] |
| SiHa | Cervical Cancer | ~50 | [5] |
| Hep-2C | Laryngeal Carcinoma | ~60 | [5] |
| F3II | Breast Cancer | Not specified | [9] |
| MDA-MB-231 | Breast Cancer | Not specified | [9] |
| MCF-7 | Breast Cancer | Not specified | [9] |
| HL-60 | Acute Myeloid Leukemia | ~40 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | ~40 | [3] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number. It is recommended to determine the IC50 in the specific parental cell line to be used for generating the resistant model.
Experimental Protocols
Protocol 1: Determination of the Initial IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line of interest. This value will serve as the basis for the starting concentration in the resistance induction protocol.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound reconstitution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing parental cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, nuclease-free water or another recommended solvent.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., from 0.1 µM to 500 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After the 72-hour incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Generation of a this compound Resistant Cell Line
Objective: To establish a cancer cell line with acquired resistance to this compound through a gradual dose-escalation method. This protocol can be adapted for either continuous or intermittent drug exposure.[10][11][12]
Materials:
-
Parental cancer cell line with a determined this compound IC50
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T-25 or T-75)
-
Cryovials for cell banking
Procedure:
-
Initiation of Resistance Induction:
-
Culture the parental cells in a T-25 flask to ~70-80% confluency.
-
Begin treating the cells with this compound at a starting concentration equal to the IC10 or IC20 of the parental cell line. This low concentration allows for the survival and proliferation of a subpopulation of cells with inherent lower sensitivity.
-
-
Dose Escalation:
-
Continuous Exposure: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. When the cells reach ~80-90% confluency and exhibit a stable growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.[12]
-
Intermittent Exposure: Expose the cells to this compound for a defined period (e.g., 72 hours), then replace the drug-containing medium with fresh, drug-free medium. Allow the cells to recover and repopulate the flask. Once the cells are actively proliferating, re-introduce this compound at the same or a slightly increased concentration for the next cycle.[10][11]
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate. Significant cell death is expected, especially in the initial stages and after each dose escalation.
-
-
Development of Resistance:
-
Continue the dose escalation process over several months. The goal is to select for a population of cells that can proliferate in the presence of a this compound concentration that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.
-
At each stable concentration, it is highly recommended to cryopreserve a batch of cells as a backup.
-
-
Isolation of Resistant Clones (Optional but Recommended):
-
Once a polyclonal population of resistant cells is established, single-cell cloning can be performed by limiting dilution or by physically isolating individual colonies. This will ensure a homogenous population for subsequent characterization.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay (as described in Protocol 1) on both the parental and the newly generated resistant cell line.
-
A significant increase in the IC50 value (ideally >5-fold) confirms the establishment of a this compound resistant cell line.
-
-
Maintenance of the Resistant Cell Line:
-
To maintain the resistant phenotype, continuously culture the resistant cells in a medium containing a maintenance concentration of this compound (e.g., the concentration at which they were stably growing).
-
Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype.
-
Protocol 3: Characterization of the this compound Resistant Phenotype
Objective: To investigate the molecular and cellular changes associated with this compound resistance.
1. Analysis of CK2 and Downstream Signaling Pathways:
-
Western Blotting:
-
Objective: To assess changes in the protein levels and phosphorylation status of key signaling molecules.
-
Procedure:
-
Prepare whole-cell lysates from both parental and resistant cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Total CK2α and phospho-CK2α (if a suitable antibody is available)
-
Key proteins in the NF-κB pathway : p65 (total and phosphorylated at Ser529), IκBα. This compound has been shown to inhibit the canonical NF-κB pathway.[7]
-
Key proteins in the PI3K/Akt pathway : Akt (total and phosphorylated at Ser473 and Thr308), PTEN. CK2 can phosphorylate and regulate components of this pathway.[13]
-
Proteins involved in apoptosis : Bcl-2, Bax, cleaved Caspase-3. This compound is known to induce apoptosis.[4][5]
-
Proteins involved in the cell cycle : Cyclin D1, Cyclin E, p21, p27. This compound can cause cell cycle arrest.[3][9]
-
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To analyze changes in the gene expression of key signaling molecules.
-
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for the genes of interest (e.g., CSNK2A1, RELB, BCL2, CCND1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
2. Cell Cycle Analysis:
-
Flow Cytometry:
-
Objective: To determine if the resistant cells have an altered cell cycle distribution compared to the parental cells.
-
Procedure:
-
Culture parental and resistant cells to ~70% confluency.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
3. Apoptosis Assay:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To assess the sensitivity of parental and resistant cells to this compound-induced apoptosis.
-
Procedure:
-
Treat both parental and resistant cells with various concentrations of this compound for 24-48 hours.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive) by flow cytometry.
-
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CK2, affecting downstream NF-κB and PI3K/Akt pathways.
Experimental Workflow for Establishing a this compound Resistant Cell Line
Caption: Workflow for generating a this compound resistant cell line.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 4. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
CIGB-300: Experimental Design for Antimetastatic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a synthetic peptide inhibitor of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] CK2 plays a pivotal role in promoting cell growth, proliferation, and survival, and its inhibition has emerged as a promising therapeutic strategy in oncology. This compound exerts its anticancer effects by binding to the phospho-acceptor domain of CK2 substrates, thereby preventing their phosphorylation by CK2.[2] Preclinical studies have demonstrated that this compound possesses potent antimetastatic properties, effectively inhibiting key steps in the metastatic cascade, including tumor cell adhesion, migration, and invasion.[2][3] Furthermore, this compound has been shown to suppress angiogenesis, a critical process for tumor growth and metastasis.[4]
These application notes provide a comprehensive overview of the experimental design for studying the antimetastatic effects of this compound. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in evaluating the efficacy of this compound and elucidating its mechanisms of action.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of protein kinase CK2. This inhibition leads to the modulation of downstream signaling pathways that are crucial for metastasis. One of the key pathways affected is the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival, proliferation, and invasion. By inhibiting CK2, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.
References
Application Note: Unveiling the Downstream Effects of C-300 using Phosphoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIGB-300 is a clinical-stage anticancer peptide that has demonstrated significant pro-apoptotic and anti-proliferative effects in a variety of cancer models.[1][2] Its primary mechanism of action involves the inhibition of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][4] this compound exhibits a dual mechanism of CK2 inhibition: it can bind to the phospho-acceptor domain of CK2 substrates and also directly interact with the CK2α catalytic subunit.[3][5] This inhibition of CK2-mediated phosphorylation triggers a cascade of downstream signaling events that ultimately lead to cancer cell death.
Phosphoproteomics has emerged as a powerful tool to globally and quantitatively analyze the downstream effects of kinase inhibitors like this compound.[6] By identifying and quantifying changes in protein phosphorylation across the proteome, researchers can elucidate the specific signaling pathways modulated by the drug, identify novel therapeutic targets, and discover potential biomarkers of drug response. This application note provides a summary of key phosphoproteomic findings on this compound, detailed protocols for performing such studies, and visualizations of the affected signaling pathways.
Data Presentation: Quantitative Phosphoproteomic Analysis of this compound Treatment
Phosphoproteomic studies of cancer cell lines treated with this compound have revealed significant changes in the phosphorylation status of numerous proteins involved in critical cellular processes. The following tables summarize representative quantitative data from phosphoproteomic analyses of Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC) cells treated with this compound.
Table 1: Down-regulated Phosphosites in AML Cells (HL-60 & OCI-AML3) Treated with this compound
| Protein | Phosphosite | Biological Process | Fold Change (Treated/Control) |
| SEPT2 | Ser236 | Cytokinesis, Cell Cycle | Down-regulated |
| MCM2 | Ser139 | DNA Replication, Cell Cycle | Down-regulated |
| NPM1 | Ser125 | Ribosome Biogenesis, Apoptosis | Down-regulated |
| RPS6 | Ser235/236 | Translation, Cell Growth | Down-regulated |
| PTEN | Ser380 | PI3K/Akt Signaling, Tumor Suppression | Down-regulated |
| AKT1 | Ser129 | PI3K/Akt Signaling, Survival | Down-regulated |
Data in this table is a representative summary based on findings reported in phosphoproteomic studies of this compound in AML cells.[5][6]
Table 2: Modulated CK2 Substrates in NCI-H226 Lung Squamous Cell Carcinoma Cells Treated with this compound
| Protein | Abundance Change | Biological Process |
| DEK | Decreased | Chromatin Remodeling, Transcription |
| G3BP1 | Decreased | RNA Metabolism, Stress Granule Assembly |
| HDAC2 | Decreased | Transcriptional Repression, Epigenetic Regulation |
| TOP1 | Decreased | DNA Topology, Replication, Transcription |
| TOP2A | Decreased | DNA Topology, Chromosome Segregation |
| HNRNPA1 | Increased | RNA Splicing and Transport |
| DDX5 | Increased | RNA Helicase Activity, Transcription |
This table summarizes the modulation of CK2 substrates in response to this compound treatment as identified through proteomic analysis.[7]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound, as elucidated through phosphoproteomic studies.
Caption: Dual inhibitory mechanism of this compound on the CK2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound anticancer peptide regulates the protein kinase CK2-dependent phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 4. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Phosphoproteomic quantification based on phosphopeptide intensity or occupancy? An evaluation based on casein kinase 2 downstream effects" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medigraphic.com [medigraphic.com]
Application Notes and Protocols for Testing CIGB-300 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of CIGB-300, a peptide-based inhibitor of protein kinase CK2, in various animal models of cancer. The included protocols offer detailed methodologies for key experiments to assess the in vivo efficacy of this compound, facilitating the design and execution of further research.
Introduction to this compound
This compound is a synthetic cyclic peptide that functions as a potent and selective inhibitor of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers and is implicated in cell growth, proliferation, and survival.[1][2][3][4] this compound exerts its anti-cancer effects by binding to the phospho-acceptor domain of CK2 substrates, thereby preventing their phosphorylation by CK2.[3][4][5] Preclinical studies have demonstrated its pro-apoptotic, anti-proliferative, anti-angiogenic, and anti-metastatic activities in various cancer models.[1][5]
Animal Models for this compound Efficacy Testing
A variety of animal models have been utilized to evaluate the preclinical efficacy of this compound, primarily focusing on xenograft and syngeneic models of lung, cervical, breast, and hematological malignancies.
Lung Cancer Models:
-
Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Model: Human NSCLC cell lines, such as NCI-H125, are subcutaneously injected into immunodeficient mice (e.g., nude mice) to establish tumors. This compound treatment has been shown to inhibit tumor growth in this model.
-
Lewis Lung Carcinoma (3LL) Syngeneic Model: Murine 3LL Lewis lung carcinoma cells are injected into immunocompetent C57BL/6 mice. This model is particularly useful for studying the effects of this compound on metastasis, as intravenous administration of the peptide has been shown to decrease lung colonization and metastasis development.[1]
Cervical Cancer Models:
-
Human Cervical Carcinoma Xenograft Model: Human cervical cancer cell lines, such as SiHa (HPV-16 positive), are subcutaneously implanted in nude mice. This model has been instrumental in demonstrating the anti-tumor effects of this compound, both as a monotherapy and in combination with other anticancer agents like cisplatin.[3]
Breast Cancer Models:
-
Human Breast Adenocarcinoma Xenograft Models: Human breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive), are used to establish subcutaneous tumors in immunodeficient mice. These models have shown the pro-apoptotic and anti-proliferative effects of this compound in breast cancer.
-
Murine Mammary Adenocarcinoma Syngeneic Model: The F3II murine mammary carcinoma cell line is used in BALB/c mice to study the impact of this compound on primary tumor growth and metastasis. Systemic administration of this compound has been shown to reduce the number of lung metastases in this model.
Acute Myeloid Leukemia (AML) Models:
-
Human AML Xenograft Model: Human AML cell lines like HL-60 and OCI-AML3 are used to establish disseminated or subcutaneous leukemia models in immunodeficient mice. These models are crucial for evaluating the anti-leukemic potential of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound in a Cervical Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Increase in Survival | Reference |
| This compound | 50 µg, intratumoral, twice a week | 63 | 4 days | [3] |
| Cisplatin | 1 mg/kg, intraperitoneal, once a week | 68 | 5.5 days | [3] |
| This compound + Cisplatin | 50 µg this compound + 1 mg/kg Cisplatin | 77 | 13 days | [3] |
Table 2: In Vivo Efficacy of this compound on Lung Metastasis in a Breast Cancer Syngeneic Model
| Animal Model | Treatment | Dose and Schedule | Reduction in Lung Metastases | Reference |
| F3II in BALB/c mice | This compound | 10 mg/kg, intravenous, daily for 5 days | Statistically significant decrease in the number of lung nodules |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the efficacy of this compound.
Materials:
-
Human cancer cell line of interest (e.g., NCI-H125, SiHa, MDA-MB-231)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound, sterile formulation for in vivo use
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 5-10 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length x width^2) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dose and schedule (e.g., intratumoral, intravenous, or intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Protocol 2: In Vivo Apoptosis Detection by TUNEL Assay
This protocol outlines the detection of apoptotic cells in tumor tissue sections using the TUNEL (TdT-mediated dUTP Nick End Labeling) assay.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL assay kit (commercial kits are recommended)
-
DNase I (for positive control)
-
Counterstain (e.g., hematoxylin (B73222) or DAPI)
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol washes and finally in distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution to retrieve antigenic sites.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:
-
An equilibration step.
-
Incubation with the TdT reaction mixture containing labeled nucleotides.
-
Stopping the reaction.
-
-
-
Signal Detection:
-
If using a fluorescently labeled nucleotide, proceed to counterstaining.
-
If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB).
-
-
Counterstaining and Mounting:
-
Counterstain the sections to visualize cell nuclei.
-
Dehydrate the sections (if using a chromogenic substrate) and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. Apoptotic cells will be labeled (e.g., fluorescent or brown staining).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.
-
Protocol 3: Western Blot Analysis of Protein Expression in Tumor Tissues
This protocol describes the detection of specific proteins in tumor lysates to assess the molecular effects of this compound.
Materials:
-
Excised tumor tissue, snap-frozen in liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., phospho-B23/NPM1, total B23/NPM1, Bax, Bcl-2, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for in vivo efficacy studies.
References
Troubleshooting & Optimization
troubleshooting CIGB-300 solubility issues for in vitro studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro studies with the investigational peptide CIGB-300.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cell-permeable cyclic peptide that acts as an inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1][2][3] Its primary mechanism involves binding to the phospho-acceptor sites on CK2 substrates, such as the oncoprotein B23/Nucleophosmin (NPM1), thereby preventing their phosphorylation by CK2.[1][4][5] This disruption of CK2-mediated signaling can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] Some studies suggest a dual mechanism where this compound may also directly interact with the CK2α catalytic subunit.[6][7][8]
Q2: In what solvents can I dissolve this compound for my in vitro experiments?
A2: this compound can be dissolved in several common laboratory solvents. For cell culture experiments, it is frequently dissolved in Phosphate-Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO) to create a stock solution.[6][9] If you encounter solubility issues with DMSO, you may try other solvents such as water, ethanol, or DMF, testing with a small amount of the peptide first to avoid sample loss.[1]
Q3: How should I prepare a stock solution of this compound?
A3: A common method for preparing a stock solution is to dissolve this compound in PBS or DMSO to a concentration of 10 mM.[6][9] For example, one study describes dissolving this compound in PBS at room temperature for 5 minutes to achieve a 10 mM stock, which should be freshly made for each experiment.[6][9] This stock solution can then be diluted directly into the cell culture medium to the desired final concentration.[6][9]
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. However, published studies have used concentrations ranging from the low micromolar to over 100 µM. For example, concentrations of 30 µM, 40 µM, and 60 µM have been used in various non-small cell lung cancer and acute myeloid leukemia cell lines.[7][10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: this compound is not dissolving or is precipitating out of solution.
Possible Cause & Solution
-
Incorrect Solvent: While PBS and DMSO are commonly used, the solubility of peptides can be influenced by their specific sequence and any modifications.
-
Troubleshooting Step: If this compound does not readily dissolve in your primary solvent, try sonicating the solution briefly. If solubility issues persist, test alternative solvents like sterile water, ethanol, or DMF with a small aliquot of the peptide.[1]
-
-
Low Temperature: Some peptides have lower solubility at colder temperatures.
-
Stock Solution Concentration is Too High: Attempting to make a stock solution at a concentration higher than its solubility limit will lead to precipitation.
-
pH of the Solution: The charge state of a peptide is pH-dependent, which can significantly impact its solubility.
-
Troubleshooting Step: Ensure your PBS is at a physiological pH (~7.4). If using water, ensure it is of high purity (e.g., Milli-Q).
-
Issue 2: Inconsistent or unexpected results in cell viability/apoptosis assays.
Possible Cause & Solution
-
Peptide Degradation: Peptides can be susceptible to degradation, especially if not stored correctly or if subjected to repeated freeze-thaw cycles.
-
Troubleshooting Step: Aliquot your this compound stock solution upon preparation to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. For experiments, use a freshly thawed aliquot and avoid keeping it at room temperature for extended periods. It is recommended to use a freshly made stock for each experiment.[6][9]
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Troubleshooting Step: It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. This will help you select appropriate concentrations for your experiments.
-
-
Interaction with Media Components: Components in the cell culture media, such as serum proteins, may interact with the peptide, affecting its availability and activity.
-
Troubleshooting Step: When diluting the this compound stock into your final culture medium, ensure thorough mixing. Consider the serum concentration in your experiments and keep it consistent.
-
Quantitative Data Summary
Table 1: In Vitro Experimental Parameters for this compound
| Cell Line(s) | Solvent for Stock | Stock Concentration | Working Concentration | Incubation Time | Assay |
| Cervical Cancer Cells (e.g., CaSki, HeLa) | PBS | 10 mM | 200 µM | 30 min, 2h, 6h | Western Blot |
| NSCLC (NCI-H125, NIH-A549) | Not Specified | Not Specified | 60 µM | 2h, 3h | Cell Spreading Assay |
| NSCLC (NCI-H460) | Not Specified | Not Specified | 30 µM | 0.5h, 1h, 3h, 6h, 24h, 48h | Apoptosis Assay |
| AML (HL-60, OCI-AML3) | Not Specified | Not Specified | 40 µM | 3h, 5h, 24h, 48h | Apoptosis & Cell Cycle Analysis |
This table is a summary of parameters from various studies and should be used as a guideline. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound peptide and the chosen solvent (e.g., sterile PBS or DMSO) to room temperature.
-
Calculate the volume of solvent required to achieve a 10 mM stock solution based on the amount of peptide provided.
-
Add the solvent to the vial of this compound.
-
Vortex briefly and allow it to sit at room temperature for at least 5 minutes to ensure complete dissolution.[6][9]
-
If preparing for multiple experiments, aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Use a fresh aliquot for each experiment to avoid degradation from freeze-thaw cycles.[6][9]
Protocol 2: In Vitro Cell Treatment
-
Culture your cells of interest to the desired confluency in the appropriate cell culture medium.
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentrations. For example, to achieve a 40 µM final concentration in 1 mL of media, add 4 µL of the 10 mM stock solution.
-
Remove the existing media from your cells and replace it with the media containing the various concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 3, 6, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with your planned downstream analysis, such as cell viability assays, western blotting, or apoptosis assays.
Visualizations
References
- 1. This compound | Casein Kinase | 1072877-99-6 | Invivochem [invivochem.com]
- 2. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing CIGB-300 Treatment for Maximal Apoptosis
Welcome to the technical support center for CIGB-300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound to achieve maximum apoptotic response in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound is a synthetic peptide that primarily induces apoptosis by targeting the protein kinase CK2 pathway. It binds to the CK2 substrate B23/nucleophosmin, inhibiting its phosphorylation by CK2.[1][2] This event leads to nucleolar disassembly and subsequently triggers apoptosis.[1][2] Some evidence also suggests this compound can directly interact with the CK2α catalytic subunit.[3][4]
Q2: How quickly can I expect to see an apoptotic response after this compound treatment?
A2: The onset of apoptosis is cell-line dependent and can be quite rapid. Phosphoproteomic analyses in lung cancer cells have shown significant changes as early as 10 and 30 minutes post-treatment.[4] In some highly sensitive cell lines, like NCI-H460, a peak in apoptosis can be observed as early as 6 hours.[5] However, in other cell lines, such as breast cancer lines, significant apoptosis is more evident after 24 hours of incubation.[6]
Q3: Is there a standard effective concentration for this compound?
A3: The effective concentration of this compound varies significantly across different cancer cell lines. For example, the IC50 value for the NCI-H460 lung cancer cell line was determined to be 30 µM, while for breast cancer cell lines, significant pro-apoptotic effects were seen at concentrations ranging from 120 µM to 280 µM.[5][6] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound modulates a range of proteins involved in critical cellular processes. Proteomic studies have revealed shifts in proteins linked to apoptosis, ribosome biogenesis, cell proliferation, and cell motility.[1][2] Both intrinsic and extrinsic apoptotic pathways are affected.[7]
Q5: Can this compound be used in combination with other chemotherapeutic agents?
A5: Yes, studies have shown that this compound can act synergistically with other chemotherapeutics, such as cisplatin.[3] This combination can modulate proteins related to cell survival, DNA repair, and metastasis, potentially overcoming drug resistance.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant apoptosis observed at expected time points. | 1. Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Incorrect time point: The peak apoptotic response may occur earlier or later in your cell line. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms to CK2 inhibition. 4. Peptide instability: The peptide may be degrading in the culture medium over longer incubation times. | 1. Perform a dose-response curve (e.g., 25 µM to 400 µM) for 24 or 48 hours to determine the IC50.[8] 2. Conduct a time-course experiment (e.g., 0.5, 1, 3, 6, 24, 48 hours) at the determined IC50 concentration.[5] 3. Verify the expression of CK2 and B23/nucleophosmin in your cell line via Western blot. 4. For long-term experiments, consider replenishing the medium with fresh this compound every 24 hours. |
| High background in apoptosis assays (e.g., Annexin V). | 1. Rough cell handling: Excessive centrifugation or vigorous pipetting can damage cell membranes, leading to false positives. 2. Over-confluent cultures: Cells in dense cultures can undergo spontaneous apoptosis. 3. Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | 1. Handle cells gently. Centrifuge at low speeds (e.g., 200-300 x g) for 5 minutes. 2. Seed cells to be at 70-80% confluency at the time of analysis. 3. Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent results between experiments. | 1. Variable cell passage number: Cellular response can change at very high or low passage numbers. 2. Inconsistent this compound preparation: Improper storage or handling of the peptide stock solution. 3. Variability in cell seeding density. | 1. Use cells within a consistent and defined passage number range for all related experiments. 2. Aliquot the this compound stock solution upon reconstitution and store at -80°C to avoid repeated freeze-thaw cycles. 3. Ensure consistent cell seeding density across all wells and experiments. |
Data Presentation: this compound Treatment Parameters
Table 1: Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Treatment Duration | Apoptosis Assay | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 µM (IC50) | 0.5, 1, 3, 6, 24, 48 h | Annexin V/PI | [5] |
| HL-60 | Acute Myeloid Leukemia | 40 µM | 30 min, 3 h, 5 h | Flow Cytometry | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | 40 µM | 30 min, 3 h | Flow Cytometry | [7] |
| F3II | Breast Cancer | 280 µM | 24 h | TUNEL | [6] |
| MDA-MB-231 | Breast Cancer | 120 µM | 24 h | TUNEL | [6] |
| MCF-7 | Breast Cancer | 240 µM | 24 h | TUNEL | [6] |
| H125 | Non-Small Cell Lung Cancer | 124.2 µM (IC50) | 72 h | MTS (Viability) | [8] |
| A549 | Non-Small Cell Lung Cancer | 271.0 µM (IC50) | 72 h | MTS (Viability) | [8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Viability Assay (MTS)
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours under standard conditions.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 25 µM to 400 µM). Treat cells in triplicate for 72 hours. Include a vehicle-only control.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96™ Non-Radioactive Proliferation Assay, Promega) and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of analysis. Treat cells with the predetermined IC50 concentration of this compound for various time points (e.g., 0.5, 1, 3, 6, 24, 48 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with cold PBS and detach using a gentle cell scraper or accutase. Combine with the supernatant containing floating cells.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of this compound, an anti-CK2 peptide, on breast cancer metastasic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 8. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing CIGB-300 off-target effects
Welcome to the technical support center for CIGB-300, a clinical-grade peptide-based inhibitor of Protein Kinase CK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects, as well as troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable cyclic peptide that primarily inhibits Protein Kinase CK2 (formerly casein kinase II) mediated phosphorylation.[1] It employs a dual mechanism, binding to the conserved phospho-acceptor sites on CK2 substrates and also directly targeting the CK2α catalytic subunit.[2] A major in vivo target in solid tumors is B23/nucleophosmin; inhibition of its phosphorylation by this compound leads to nucleolar disassembly and apoptosis.[3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the induction of apoptosis in cancer cells due to the inhibition of CK2.[4] This is achieved by impairing the phosphorylation of key proteins involved in cell survival and proliferation.[5][6] In cervical cancer cells, this compound has been shown to interact with the HPV E7 oncoprotein, disrupting its interaction with the retinoblastoma (pRB) tumor suppressor protein.[2][7]
Q3: What is currently known about the off-target effects of this compound?
A3: While this compound was designed to be a specific CK2 inhibitor, proteomic studies have revealed that it can modulate a wide array of proteins involved in various cellular processes beyond direct CK2 substrates.[3][6] In a large cell lung carcinoma cell model, this compound was found to interact with over 300 proteins.[8] It is important to note that comprehensive phosphoproteome analyses are still needed to fully elucidate all potential off-target effects.[6] Researchers should consider the possibility of off-target effects when interpreting data from experiments using this compound.
Q4: In which types of cancer has this compound shown activity?
A4: this compound has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including those from lung, cervix, prostate, and colon cancers.[6] It has also shown effects in hematological malignancies such as Acute Myeloid Leukemia (AML).[9] Clinical trials have been conducted in patients with cervical malignancies.[1][4]
Q5: What is the typical effective concentration range for this compound in vitro?
A5: The half-maximal inhibitory concentration (IC50) for this compound's antiproliferative effect typically falls within the micromolar range, varying between different cancer cell lines.[6] For example, in non-small cell lung cancer (NSCLC) cell lines, IC50 values can range from approximately 25 to 400 μM.[10] The NCI-H460 large cell lung carcinoma cell line has been noted to be particularly sensitive, with an IC50 of around 30 µM.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Different cancer cell lines exhibit varying sensitivity to this compound.[6] Ensure you are using the same cell line and passage number across experiments. |
| Cell density | The initial number of cells seeded can influence the apparent IC50. Standardize your cell seeding density for all experiments. |
| Drug stability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
| Assay duration | The length of exposure to this compound can affect the IC50 value. A 72-hour incubation is commonly used for cell viability assays.[10] |
Issue 2: Lack of expected pro-apoptotic effect.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration | The pro-apoptotic effect is dose-dependent.[4] Ensure you are using a concentration at or above the IC50 for your specific cell line. |
| Timing of analysis | Apoptosis is a dynamic process. The peak of apoptosis may occur at different times depending on the cell line. Perform a time-course experiment (e.g., 3, 6, 24, 48 hours) to identify the optimal time point for apoptosis detection.[8] |
| Cell line resistance | Some cell lines may be inherently more resistant to this compound-induced apoptosis. Consider using a positive control for apoptosis induction to validate your assay. |
| Assay sensitivity | The method used to detect apoptosis can vary in sensitivity. Annexin V/PI staining followed by flow cytometry is a commonly used and reliable method.[9][11] |
Issue 3: Unexpected changes in signaling pathways.
| Possible Cause | Troubleshooting Step |
| Off-target effects | This compound can influence multiple signaling pathways due to its broad effects on the proteome.[3][6] When studying a specific pathway, consider using a secondary, structurally different CK2 inhibitor (e.g., CX-4945) to confirm that the observed effects are due to CK2 inhibition. |
| Feedback loops | Inhibition of CK2 can trigger cellular feedback mechanisms that activate or inhibit other pathways. Analyze key nodes of related signaling pathways to understand the broader cellular response. |
| Experimental context | The cellular context, including the specific cell line and its mutational status, can significantly influence the response to this compound. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | [8] |
| NCI-H125 | Non-Small Cell Lung Cancer | ~25-400 (range) | [10] |
| A549 | Non-Small Cell Lung Cancer | ~25-400 (range) | [10] |
| Various Solid Tumors | Lung, Cervix, Prostate, Colon | 20 - 300 (range) | [6] |
Key Experimental Protocols
Cell Viability Assay (MTS)
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours under standard culture conditions.
-
Treat the cells with a range of this compound concentrations (e.g., 25–400 μM) for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's protocol (e.g., CellTiter 96™ Non-Radioactive Cell Proliferation Assay, Promega).
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.[10]
Apoptosis Assay (Annexin V/PI Staining)
-
Incubate your cells with the desired concentration of this compound (e.g., 40 µM) for the determined optimal time (e.g., 3, 5, 24, or 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a final concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
In Vivo Pull-Down Assay
-
Treat cells with N-terminal biotin-tagged this compound (e.g., 30 µM) for 30 minutes at 37°C.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Clear the cell lysates by centrifugation.
-
Incubate the cleared lysates with pre-equilibrated streptavidin-sepharose beads.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze them by mass spectrometry or Western blotting.[8]
Visualizations
Caption: this compound inhibits CK2, preventing B23 phosphorylation and promoting apoptosis.
Caption: Workflow for determining cell viability and IC50 using an MTS assay.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
Technical Support Center: CIGB-300 Animal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CIGB-300 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, cell-permeable cyclic peptide that functions as an inhibitor of protein kinase CK2 (formerly casein kinase II).[1] Its primary mechanism involves binding to the phospho-acceptor domain on CK2 substrates, thereby preventing their phosphorylation by the kinase.[1][2] A major molecular target is the nucleolar protein B23/Nucleophosmin.[3] Inhibition of B23/Nucleophosmin phosphorylation by this compound can lead to nucleolar disassembly and subsequent induction of apoptosis.[3][4] Additionally, this compound has been shown to directly interact with the catalytic subunits of CK2.[5]
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting CK2, this compound modulates several critical signaling pathways often dysregulated in cancer. These include the canonical NF-κB and the Wnt/β-catenin pathways.[6] It has also been shown to impact the PI3K/AKT signaling pathway.[5][7] The disruption of these pathways contributes to the peptide's anti-proliferative and pro-apoptotic effects.[6]
Q3: What are the typical effective concentrations of this compound observed in vitro?
A3: The effective concentration, specifically the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell line. This variability highlights the importance of determining the optimal dose for your specific model system.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2[6] |
| A549 | Non-Small Cell Lung Cancer | 271.0[6] |
| A549-cisR | Cisplatin-Resistant NSCLC | 249.0[6] |
| MDA-MB-231 | Breast Cancer | 120.0[8] |
| MCF-7 | Breast Cancer | 120.0[8] |
| F3II | Breast Cancer | 140.0[8] |
Q4: Can this compound be combined with other chemotherapeutic agents?
A4: Yes, preclinical studies have shown that this compound can act synergistically with other anticancer drugs. For instance, it has been shown to sensitize breast cancer cells to cisplatin.[4] Combination with paclitaxel (B517696) has also demonstrated synergistic effects in lung and cervical cancer models.[9] Such combinations may allow for dose reduction of cytotoxic agents, potentially limiting toxicity.[9]
Troubleshooting Guide for Animal Experiments
This guide addresses common challenges that may be encountered during in vivo studies with this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent drug administration (e.g., leakage from injection site).2. Heterogeneity of the tumor model.3. Differences in animal metabolism or health status. | 1. Refine injection technique (e.g., intratumoral, intravenous) to ensure consistent delivery. Use appropriate needle gauge and injection volume.2. Ensure tumors are of a uniform size before initiating treatment. Increase the number of animals per group to improve statistical power.3. Monitor animal health closely (weight, behavior). Exclude animals that are sick or outside the defined weight range. |
| Lack of significant anti-tumor effect compared to in vitro results. | 1. Suboptimal dosing or treatment schedule.2. Poor bioavailability or rapid clearance of the peptide in vivo.3. Development of tumor resistance. | 1. Conduct a dose-response study in a small cohort of animals to determine the maximum tolerated dose (MTD) and optimal effective dose.2. Consider alternative routes of administration (e.g., systemic vs. local). While this compound has shown efficacy with both local and systemic administration, the optimal route may be model-dependent.[10]3. Analyze tumor tissue post-treatment to confirm target engagement (e.g., decreased phosphorylation of B23/Nucleophosmin). Consider combination therapy with other agents.[4][9] |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | 1. The administered dose is too high.2. Off-target effects of the peptide.3. Issues with the vehicle used for dissolution. | 1. Reduce the dose or the frequency of administration. Refer to MTD studies if available.2. Monitor key toxicity markers through blood analysis and perform histopathology on major organs at the end of the study.3. Ensure the vehicle is well-tolerated. Run a control group treated with the vehicle alone. |
| Difficulty in assessing target engagement in vivo. | 1. Inadequate sample collection or processing.2. Lack of appropriate biomarkers. | 1. Collect tumor samples at various time points after the final dose to capture the pharmacodynamic effect. Flash-freeze samples immediately.2. Measure the phosphorylation status of key CK2 substrates like B23/Nucleophosmin in tumor lysates via Western blot or immunohistochemistry.[3] |
Experimental Protocols & Visualizations
Signaling Pathways Modulated by this compound
This compound's primary action is the inhibition of Protein Kinase CK2. This intervention disrupts downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: this compound inhibits CK2, blocking key pro-survival signaling pathways.
General Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft or syngeneic mouse model.
Caption: Standard workflow for a preclinical this compound anti-tumor efficacy study.
Protocol: Cell Viability (MTS) Assay
This protocol is adapted from methods used in this compound research to determine the IC50 value in vitro.[6]
-
Cell Seeding: Seed tumor cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubation: Culture the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 25–400 µM). Include untreated and vehicle-only controls.
-
Incubation: Incubate the treated cells for 72 hours. For some analyses, media and drug may be refreshed every 24 hours.[6]
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96™ AQueous One Solution).
-
Reading: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism, R package 'ic50').[6]
Protocol: In Vivo Pull-Down Assay to Identify Protein Interactions
This protocol allows for the identification of proteins that interact with this compound within a cellular context, adapted from published methods.[5]
-
Cell Treatment: Incubate target cells (e.g., NCI-H460) with N-terminal biotin-tagged this compound (this compound-B) at a final concentration of ~30 µM for 30 minutes at 37°C.
-
Cell Lysis: Collect, wash, and lyse the cells in a suitable buffer (e.g., PBS containing 1% Triton X-100, 1 mM DTT, and protease inhibitors).
-
Clarification: Clear the cellular lysates by centrifugation to remove insoluble debris.
-
Binding: Add the cleared lysate to a pre-equilibrated streptavidin-sepharose matrix (e.g., 30 μL).
-
Incubation & Washing: Incubate to allow the biotin-tagged peptide (and its binding partners) to bind to the streptavidin. Wash the matrix several times to remove non-specific binders.
-
Elution: Elute the bound proteins from the matrix.
-
Analysis: Analyze the eluted proteins by Western blot to detect specific interactors (e.g., CK2α, CK2α') or by mass spectrometry for broader interactome profiling.[5]
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical efficacy of this compound, an anti-CK2 peptide, on breast cancer metastasic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CIGB-300 Technical Support Center: Assessing Toxicity in Normal vs. Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the toxicity of the anti-cancer peptide CIGB-300, with a specific focus on its differential effects on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic, cell-permeable cyclic peptide that functions as an inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1][2] CK2 is a serine/threonine kinase that is often overexpressed in a wide range of cancers and plays a crucial role in cell proliferation, survival, and apoptosis.[2][3] this compound uniquely targets the phosphoacceptor domain of CK2 substrates, preventing their phosphorylation by CK2.[4] One of its major targets is the nucleolar protein B23/nucleophosmin, and by inhibiting its phosphorylation, this compound can induce nucleolar disassembly and subsequent apoptosis in cancer cells.[3][4]
Q2: Does this compound exhibit selective toxicity towards cancer cells over normal cells?
A2: Yes, preclinical studies indicate that this compound demonstrates a degree of selective toxicity for cancer cells. The potency of this compound in non-tumorigenic cell lines has been reported to be nearly twofold lower than in tumor cell lines, with a mean IC50 of 190 µM for non-cancerous cells compared to a mean IC50 of 100 µM for cancerous cells.[5] This suggests a therapeutic window for this compound, favoring its anti-cancer activity while minimizing damage to normal tissues.
Q3: What are the typical IC50 values of this compound in various cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, generally falling within the micromolar range. For a detailed comparison of IC50 values, please refer to the data presented in Table 1.
Q4: What are the known effects of this compound in vivo and in clinical trials?
A4: In preclinical animal models, this compound has demonstrated significant antitumor effects, administered both locally and systemically.[3] Phase 1 clinical trials in patients with cervical malignancies have shown that this compound is safe and well-tolerated within the studied dose range.[3] These trials have also provided early evidence of clinical benefit, including a reduction in tumor lesion area.[3]
Q5: What are the key signaling pathways affected by this compound?
A5: The primary signaling pathway inhibited by this compound is the Protein Kinase CK2 pathway. By blocking CK2-mediated phosphorylation, this compound impacts several downstream pathways critical for cancer cell survival and proliferation, including those involved in apoptosis, ribosome biogenesis, and cell motility.[3] The inhibition of the phosphorylation of B23/nucleophosmin is a key event that triggers the pro-apoptotic effects of the peptide.[3] For a visual representation of this pathway, see the signaling pathway diagram below.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Non-Tumorigenic Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | Lung | 30 ± 5.3 | [6] |
| NCI-H125 | Non-Small Cell Lung Cancer | Lung | 124.2 | [7] |
| A549 | Non-Small Cell Lung Cancer | Lung | 271.0 | [7] |
| A549-cispR | Cisplatin-Resistant NSCLC | Lung | 249 ± 15 | [7] |
| F3II | Breast Cancer | Breast | 140 | [8] |
| MDA-MB-231 | Breast Cancer | Breast | 120 | [8] |
| MCF-7 | Breast Cancer | Breast | 120 | [8] |
| Mean (Tumor Cell Lines) | - | - | ~100 | [5] |
| Mean (Non-Tumorigenic Cell Lines) | - | - | ~190 | [5] |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired duration (e.g., 48-72 hours). Include appropriate vehicle controls.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA and air dry completely.[9]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[9]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis in response to this compound treatment using flow cytometry.
Materials:
-
This compound treated and untreated cell suspensions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for a specified time. Include untreated cells as a negative control.
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.[10]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
-
Gating and Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Troubleshooting Guides
Cell Viability Assays (SRB, MTS, etc.)
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, edge effects in the plate, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency. |
| Low signal or no dose-response | Incorrect assay endpoint, insufficient incubation time, compound precipitation. | Perform a time-course experiment to determine the optimal treatment duration. Ensure this compound is fully dissolved in the culture medium. |
| High background | Contamination, high cell density. | Check for mycoplasma contamination. Optimize cell seeding density to ensure cells are in the logarithmic growth phase. |
Annexin V/PI Apoptosis Assay
| Issue | Possible Cause | Solution |
| High percentage of PI-positive cells in the negative control | Harsh cell handling during harvesting (e.g., over-trypsinization), poor cell health. | Handle cells gently. Use healthy, log-phase cells for the experiment. |
| Weak Annexin V staining | Insufficient incubation time, expired reagents, low level of apoptosis. | Increase incubation time with Annexin V. Use fresh reagents. Confirm apoptosis induction with a positive control. |
| High background fluorescence | Non-specific binding of Annexin V. | Ensure the binding buffer contains calcium, as Annexin V binding is calcium-dependent.[10] Wash cells properly before staining. |
Visualizations
Caption: this compound inhibits CK2, preventing B23 phosphorylation, leading to apoptosis.
Caption: Workflow for assessing this compound toxicity in normal vs. cancer cells.
Caption: this compound shows selective toxicity due to higher CK2 in cancer cells.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Overcoming Resistance to CIGB-300 Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CIGB-300, a clinical-stage anti-cancer peptide targeting the protein kinase CK2 signaling pathway.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues when your experimental results with this compound deviate from the expected outcome, particularly when observing reduced sensitivity or resistance.
Issue 1: Reduced or No Cytotoxic Effect of this compound
Question: My cancer cell line is showing reduced sensitivity or is unresponsive to this compound treatment. What are the potential causes and what should I investigate?
Answer: Reduced sensitivity to this compound can be multifactorial, stemming from intrinsic properties of the cell line or the development of acquired resistance. Here are the key areas to investigate:
-
Target Expression and Availability:
-
Low CK2α Expression: this compound's dual mechanism involves binding to the CK2α catalytic subunit.[1] Verify the expression level of CK2α in your cell line via Western blotting. Low expression may lead to a diminished effect.
-
Low B23/Nucleophosmin Expression: In many solid tumors, B23/Nucleophosmin is a primary substrate of this compound.[2] Assess its expression level. Cells with inherently low levels of B23 may be less sensitive.
-
Subcellular Localization: this compound's pro-apoptotic effect is associated with its localization to the nucleolus, where it interacts with B23/Nucleophosmin.[3] Confirm the nucleolar localization of B23 in your cell line using immunofluorescence. Altered localization could impair the drug-target interaction.
-
-
Activation of Bypass Signaling Pathways:
-
Cancer cells can develop resistance to targeted therapies by activating alternative pro-survival signaling pathways.[4][[“]] Given that CK2 regulates multiple oncogenic pathways, including PI3K/AKT/mTOR and NF-κB, upregulation of these pathways could compensate for CK2 inhibition.[6]
-
What to do:
-
Perform a phospho-kinase array or Western blot analysis to screen for the activation of key survival pathways (e.g., phosphorylation of Akt, p65 subunit of NF-κB).
-
If a bypass pathway is identified, consider combination therapy with an inhibitor of that pathway to restore sensitivity to this compound.
-
-
-
Alterations in the Drug Target:
-
While not yet documented for this compound, a common mechanism of resistance to targeted therapies is the acquisition of mutations in the drug's target that prevent binding.[4][7]
-
What to do:
-
Sequence the gene encoding the CK2α subunit (CSNK2A1) in your resistant cell line to check for mutations in the this compound binding region.
-
Analyze the B23/Nucleophosmin gene (NPM1) for mutations that might alter the phosphoacceptor site.
-
-
Issue 2: High Variability in Cell Viability Assay Results
Question: I am observing significant variability in my IC50 values for this compound across experiments. What could be the cause?
Answer: High variability in cell viability assays can obscure the true effect of this compound. Consider the following factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Optimize and maintain a consistent cell seeding density for each experiment.
-
-
Compound Stability and Handling:
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Solvent Consistency: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
-
Assay-Specific Issues:
-
Edge Effects: To mitigate evaporation in the outer wells of a microplate, consider not using them or filling them with sterile PBS or media.
-
Incubation Time: The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint for your specific model.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a synthetic peptide that inhibits the protein kinase CK2. It has a dual mechanism of action: it targets the phosphoacceptor domain on CK2 substrates, notably B23/Nucleophosmin, preventing their phosphorylation.[2][8] Additionally, it has been shown to directly interact with the CK2α catalytic subunit.[1] This inhibition leads to the induction of apoptosis in cancer cells.[2]
-
What are typical IC50 values for this compound? The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. For instance, in non-small cell lung cancer (NSCLC) cell lines, reported IC50 values range from approximately 30 µM to 271 µM.[9]
-
Can this compound be used in combination with other anticancer drugs? Yes, preclinical studies have shown that this compound can act synergistically with chemotherapeutic agents like cisplatin (B142131) and paclitaxel.[2] This suggests that combination therapy could be a strategy to enhance efficacy and potentially overcome resistance.
-
How can I confirm that this compound is inhibiting CK2 activity in my cells? You can assess CK2 inhibition by:
-
Western Blotting: Analyze the phosphorylation status of known CK2 substrates, such as B23/Nucleophosmin. A decrease in phosphorylation upon this compound treatment indicates target engagement.
-
In Vitro Kinase Assay: Perform a kinase assay using immunoprecipitated CK2 from cell lysates treated with this compound to directly measure the reduction in its catalytic activity.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H125 | Non-Small Cell Lung Carcinoma | 124.2 | [9] |
| A549 | Non-Small Cell Lung Carcinoma | 271.0 | [9] |
| A549-cispR | Cisplatin-Resistant A549 | 249.0 | [9] |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed 1,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for CK2α and B23/Nucleophosmin
This protocol is for detecting the protein levels of CK2α and B23/Nucleophosmin.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CK2α, anti-B23/Nucleophosmin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CK2α or anti-B23/Nucleophosmin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to the loading control.
-
3. In Vitro CK2 Kinase Activity Assay (Non-Radioactive)
This protocol measures the kinase activity of CK2 in the presence or absence of this compound.
-
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the CK2 peptide substrate, and the this compound dilutions.
-
Add the recombinant CK2 enzyme to each well (except for the "no enzyme" control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of CK2 for ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: this compound Mechanism of Action.
Caption: Workflow for Investigating this compound Resistance.
Caption: Troubleshooting Decision Tree for this compound Resistance.
References
- 1. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
interpreting unexpected results from CIGB-300 experiments
For researchers, scientists, and drug development professionals utilizing CIGB-300, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and interpret unexpected results during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable cyclic peptide that functions as a protein kinase CK2 inhibitor. Unlike many kinase inhibitors that compete with ATP, this compound targets the phosphoacceptor domain of CK2 substrates, preventing their phosphorylation.[1][2] A primary target of this compound is the nucleolar protein B23/nucleophosmin.[3][4] Inhibition of B23/nucleophosmin phosphorylation by this compound leads to nucleolar stress and ultimately induces apoptosis in cancer cells.[3][4]
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?
A2: Differential sensitivity to this compound among various tumor cell lines can be attributed to several factors, including:
-
Cellular Uptake and Internalization: The efficiency of this compound internalization can vary between cell lines. Studies have shown that cell lines with higher intracellular accumulation of the peptide are generally more sensitive.[1] The primary mechanism of uptake involves cell surface heparan sulfate (B86663) proteoglycans.[1]
-
Intracellular Trafficking and Degradation: Once inside the cell, the transportation and degradation rates of this compound can differ. Highly sensitive cell lines have been observed to degrade the peptide at earlier time points.[1]
-
Expression Levels of Target Proteins: The abundance of this compound targets, such as B23/nucleophosmin and the CK2α' catalytic subunit, can influence the peptide's efficacy.[5]
-
Underlying Genetic and Phenotypic Differences: The intrinsic biological differences among cancer cell lines, including their signaling pathway dependencies and resistance mechanisms, can contribute to varied responses.
Q3: What are the known off-target effects of this compound?
A3: While this compound was designed to target the CK2 phosphoacceptor domain, comprehensive phosphoproteomic analyses are ongoing to fully elucidate potential off-target effects.[6] Current research indicates that this compound can interact with a range of proteins involved in critical cellular processes.[5][6] For instance, in some contexts, this compound has been shown to interact with the ribosomal protein S6 (RPS6), an interaction that appears to be RNA-facilitated.[5] Researchers should consider the possibility of off-target effects when interpreting experimental outcomes.
Q4: Can this compound be used in combination with other anticancer agents?
A4: Yes, preclinical studies have demonstrated that this compound can act synergistically with several chemotherapeutic drugs, including cisplatin (B142131) and paclitaxel.[7][8][9] This synergistic effect is thought to be due to the modulation of proteins related to drug resistance and the impairment of the cell cycle.[7][8] When designing combination studies, it is crucial to perform dose-response matrices to determine optimal concentrations and scheduling.
Troubleshooting Guides
Issue 1: Inconsistent or No Apoptosis Induction
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. IC50 values can range from approximately 30 µM to over 300 µM depending on the cell line.[5][10] |
| Incorrect Incubation Time | The peak apoptotic effect of this compound can be time-dependent. For instance, in NCI-H460 cells, the peak of apoptosis was observed at 6 hours post-treatment.[5] Conduct a time-course experiment (e.g., 0.5, 1, 3, 6, 24, 48 hours) to identify the optimal time point for apoptosis assessment.[5] |
| Low Cell Permeability | Although this compound is designed to be cell-permeable, uptake efficiency can vary.[1] Confirm peptide internalization using a fluorescently labeled version of this compound and flow cytometry or confocal microscopy. |
| Cell Line Resistance | The cell line may be inherently resistant to this compound-induced apoptosis. Consider investigating the expression levels of key target proteins like B23/nucleophosmin and CK2 subunits.[5] |
| Issues with Apoptosis Assay | Ensure proper execution of the apoptosis assay (e.g., Annexin V/PI staining). Include positive and negative controls to validate the assay's performance. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTS, MTT)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability. |
| Edge Effects in 96-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Incorrect Incubation Period | For cell viability assays with this compound, a 72-hour incubation period has been commonly used.[10] Optimize the incubation time for your specific cell line and experimental goals. |
| Interference with Assay Reagent | While unlikely, consider the possibility that this compound might interfere with the chemistry of the viability assay. Run a cell-free control with this compound and the assay reagent to check for any direct chemical reactions. |
Issue 3: Unexpected Results in Cell Cycle Analysis
| Potential Cause | Troubleshooting Step |
| Subtle Cell Cycle Effects | This compound's impact on the cell cycle can be modest and cell-type dependent.[5] In some cell lines, only a slight impairment of the cell cycle is observed. |
| Incorrect Fixation or Staining | Ensure proper cell fixation (e.g., with ice-cold 70% ethanol) and staining with a DNA dye like propidium (B1200493) iodide (PI). Inadequate fixation can lead to poor-quality histograms. |
| High Coefficient of Variation (CV) | Run samples at the lowest possible flow rate on the cytometer to achieve better resolution of the G0/G1, S, and G2/M phases. High CVs can obscure subtle changes in cell cycle distribution. |
| Presence of Debris and Doublets | Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets. Use a forward scatter versus side scatter (FSC vs. SSC) plot to gate out cellular debris. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | Crystal Violet | [5] |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2 | MTS | [10] |
| A549 | Non-Small Cell Lung Cancer | 271.0 | MTS | [10] |
| A549-cispR | Cisplatin-Resistant NSCLC | 249 ± 15 | MTS | [10] |
| MEC-1 | Chronic Lymphocytic Leukemia | ~27-38 | Not Specified | [11] |
| EHEB | Chronic Lymphocytic Leukemia | ~27-38 | Not Specified | [11] |
Experimental Protocols
Cell Viability (MTS) Assay
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 25–400 µM) for 72 hours.[10]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V/PI) Assay
-
Seed cells and treat with the desired concentration of this compound for the determined optimal time (e.g., 30 µM for 0.5, 1, 3, 6, 24, or 48 hours).[5]
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Pull-Down Assay
-
Treat cells (e.g., NCI-H460) with biotin-tagged this compound (e.g., 30 µM) for 30 minutes at 37°C.[5]
-
Collect, wash, and lyse the cells in a suitable lysis buffer (e.g., PBS with 1% Triton X-100, 1 mM DTT, and protease inhibitors).[5]
-
Clear the cell lysate by centrifugation.
-
Add the cleared lysate to pre-equilibrated streptavidin-sepharose beads and incubate to allow binding.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blot or mass spectrometry.
Visualizations
Caption: Simplified signaling pathway of this compound inducing apoptosis.
Caption: Workflow for a this compound pull-down assay.
Caption: Troubleshooting logic for inconsistent apoptosis results.
References
- 1. Mechanisms of cellular uptake, intracellular transportation, and degradation of this compound, a Tat-conjugated peptide, in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer peptide this compound binds to nucleophosmin/B23, impairs its CK2-mediated phosphorylation, and leads to apoptosis through its nucleolar disassembly activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Technical Support Center: Refining CIGB-300 Dosage for Improved In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of the anti-cancer peptide CIGB-300. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and facilitate successful experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| 1. Lack of significant anti-tumor efficacy at previously reported doses (e.g., 10 mg/kg). | Suboptimal Bioavailability: Poor formulation, aggregation, or rapid degradation of the peptide. Insufficient Target Engagement: Dose may be too low for the specific tumor model or animal strain. Tumor Model Resistance: The selected tumor model may have intrinsic resistance mechanisms to CK2 inhibition. Incorrect Administration: Improper injection technique (e.g., subcutaneous leakage of an intravenous injection). | - Optimize Formulation: Refer to the detailed formulation protocols below. Ensure complete solubilization and minimize freeze-thaw cycles.[1][2] - Conduct a Dose-Escalation Study: Perform a pilot study with a range of doses (e.g., 2 mg/kg to 20 mg/kg) to determine the Maximum Tolerated Dose (MTD) and optimal effective dose in your specific model.[3] - Confirm Target Inhibition: After treatment, excise a tumor sample to analyze the phosphorylation status of known this compound targets like B23/nucleophosmin or downstream effectors in the PI3K/Akt pathway via Western blot or immunohistochemistry.[4][5] - Refine Administration Technique: Ensure proper training on the chosen administration route. For IV injections, use a tail-vein catheter if necessary to ensure accurate delivery. |
| 2. High toxicity or adverse effects observed in animal models. | Dose Exceeds MTD: The administered dose is too high for the animal strain or species. Formulation Issues: The vehicle (e.g., DMSO) may be causing toxicity at the administered volume. Rapid Peptide Release: The formulation may lead to a rapid peak in plasma concentration. | - Determine the MTD: Conduct a dose-range finding study to establish the MTD in your specific animal model.[6][7] - Adjust Vehicle Concentration: If using a solvent like DMSO, try to keep the final concentration as low as possible. Refer to the provided formulation examples for appropriate solvent ratios. - Consider Alternative Dosing Schedules: Instead of a single daily high dose, consider fractionating the dose or using a continuous infusion model if feasible. |
| 3. Inconsistent results between experiments. | Peptide Instability: Degradation of the peptide stock solution over time. Variability in Animal Cohort: Differences in age, weight, or health status of the animals. Inconsistent Tumor Burden: Variation in initial tumor size at the start of treatment. | - Aliquot Peptide Stocks: Upon receipt, reconstitute the lyophilized peptide and immediately aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.[2] - Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure all animals are healthy before tumor implantation. - Control Tumor Size: Start treatment when tumors reach a predetermined, consistent volume across all animals.[8] |
| 4. Difficulty in solubilizing this compound for in vivo administration. | Inherent Physicochemical Properties: this compound is a relatively large cyclic peptide with specific solubility characteristics. | - Follow Recommended Formulations: Use vehicles known to be effective for peptides with low water solubility. Examples include DMSO, PEG300, and Tween 80 mixtures. Refer to the detailed formulation protocols below. - Gentle Solubilization: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking which can cause aggregation. |
| 5. How do I monitor the in vivo efficacy of this compound? | N/A | - Tumor Volume Measurement: Regularly measure tumor dimensions with calipers and calculate the volume. - Survival Analysis: Monitor the overall survival of the treated animals compared to a control group.[8] - Metastasis Assessment: For relevant models, assess the number and size of metastatic lesions in target organs (e.g., lungs) at the end of the study.[9][10] - Biomarker Analysis: Analyze tumor tissue for changes in proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) via immunohistochemistry. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy and Dosage of this compound in Murine Models
| Cancer Model | Animal Model | Administration Route | Dosage | Key Findings | Reference(s) |
| Lung Cancer | C57BL/6 Mice | Intravenous (i.v.) | 10 mg/kg | Significantly decreased lung colonization and metastasis. | [9] |
| Breast Cancer | BALB/c Mice | Intravenous (i.v.) | 10 mg/kg | Inhibited breast cancer colonization of the lung, reducing the size and number of metastatic lesions. | [10] |
| Cervical Cancer | Nude Mice (SiHa xenograft) | Intratumoral | 50 µg and 200 µg | Increased survival when combined with cisplatin. | [8] |
| Lung Cancer | Nude Mice (NCI-H125 xenograft) | Intraperitoneal (i.p.) | 2 and 10 mg/kg | Dose-dependent tumor growth inhibition. | [3] |
Table 2: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 µM | [11] |
| F3II | Breast Cancer | 140 µM | [9] |
| MDA-MB-231 | Breast Cancer | 120 µM | [9] |
| MCF-7 | Breast Cancer | 120 µM | [9] |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 18 µM | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for intravenous or intraperitoneal administration.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol (Example Formulation):
-
Prepare Stock Solution: Carefully weigh the lyophilized this compound and dissolve it in sterile DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gently vortex to ensure complete dissolution.
-
Prepare Vehicle Mixture: In a sterile tube, prepare the vehicle mixture. For a common formulation, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle mixture to achieve the desired final concentration for injection. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound stock to 900 µL of the vehicle mixture.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Use the formulation immediately or store at 4°C for short-term use. For longer-term storage, consult stability data, though it is generally recommended to prepare fresh formulations.
Note: The provided formulation is a common example. Researchers may need to optimize the vehicle composition based on the required dose volume and administration route.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
This compound formulation and vehicle control
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Tumor Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or media, optionally mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg) and the vehicle control via the chosen route (e.g., intravenous injection) according to the desired schedule (e.g., daily for 5 consecutive days).[10]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound treated group and the vehicle control group.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits CK2, affecting PI3K/Akt and NF-κB pathways to induce apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound in vivo efficacy in a xenograft model.
Logical Relationship: Dose Refinement Strategy
Caption: A logical approach to refining this compound dosage for in vivo studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. scantox.com [scantox.com]
- 8. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of this compound, an anti-CK2 peptide, on breast cancer metastasic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
avoiding aggregation of the CIGB-300 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of the CIGB-300 peptide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a synthetic, cell-permeable cyclic peptide that functions as an anti-cancer agent.[1][2] Its primary mechanism of action is the inhibition of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is often overexpressed in cancer cells.[1] this compound binds to the phosphoacceptor sites on CK2 substrates, thereby preventing their phosphorylation by CK2 and inducing apoptosis in tumor cells.[3][4] One of the major intracellular targets of this compound is the nucleolar protein B23/nucleophosmin.[2][5][6]
Q2: What is the amino acid sequence and theoretical isoelectric point (pI) of this compound?
A2: The amino acid sequence of this compound is GRKKRRQRRRPPQ-{βAla}-CWMSPRHLGTC, with a disulfide bridge between Cys15 and Cys25.[7] Based on this sequence, the theoretical isoelectric point (pI) is approximately 12.5. This high pI indicates that the peptide is highly basic.
Q3: What are the common causes of this compound peptide aggregation?
A3: While specific aggregation studies on this compound are not extensively published, based on its sequence and general peptide behavior, aggregation can be caused by:
-
pH near the isoelectric point (pI): Peptides are least soluble and most prone to aggregation at a pH close to their pI.[8]
-
High concentration: Increased peptide concentration can promote intermolecular interactions, leading to aggregation.
-
Temperature fluctuations: Both high temperatures and repeated freeze-thaw cycles can induce aggregation.
-
Improper storage: Exposure to moisture and air can lead to degradation and aggregation.
-
Oxidation: The presence of a methionine (Met) residue makes the peptide susceptible to oxidation, which can alter its properties and potentially lead to aggregation.[9]
-
Disulfide bond scrambling: Incorrect formation of disulfide bonds can lead to the formation of dimers and higher-order oligomers.
Q4: How should I properly store the lyophilized this compound peptide?
A4: For optimal stability and to minimize aggregation, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light. Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.
Troubleshooting Guide for this compound Aggregation
This guide provides systematic solutions to common issues encountered with this compound aggregation.
Problem 1: Lyophilized this compound peptide is difficult to dissolve.
-
Observation: The peptide powder does not readily go into solution, or the solution appears cloudy.
-
Cause: The chosen solvent may not be optimal for the highly basic this compound peptide.
-
Solution Workflow:
Figure 1. Workflow for dissolving this compound.
Problem 2: this compound solution becomes cloudy or forms a precipitate over time.
-
Observation: A previously clear peptide solution shows signs of aggregation after a period of storage or during an experiment.
-
Cause: This can be due to suboptimal pH, high concentration, or temperature instability.
-
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| pH | Adjust the pH of the buffer to be at least 2-3 units away from the theoretical pI of ~12.5. An acidic pH (e.g., pH 4-6) is recommended. | To ensure the peptide has a strong net positive charge, which promotes repulsion between molecules and enhances solubility. |
| Concentration | If possible, work with the lowest effective concentration of this compound. | Lower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation. |
| Temperature | Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For short-term storage (days), keep the solution at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. | Minimizes temperature-induced stress on the peptide structure. |
| Additives | Consider the addition of excipients such as L-arginine (e.g., 50-100 mM) or sugars (e.g., sucrose, mannitol). | These additives can help to stabilize the peptide and prevent aggregation. |
Quantitative Recommendations for this compound Handling
| Parameter | Recommended Range/Value | Notes |
| Storage (Lyophilized) | -20°C to -80°C | Protect from moisture and light. |
| Storage (Solution) | -80°C (long-term), 4°C (short-term, < 1 week) | Aliquot to avoid freeze-thaw cycles. |
| Working pH | 4.0 - 6.0 | Based on theoretical pI of ~12.5. Empirically test for optimal pH. |
| Working Concentration | As low as experimentally feasible. | Concentration-dependent aggregation is common for peptides. |
| Solvent | DMSO for initial solubilization, followed by an appropriate acidic aqueous buffer. | This compound is reported to be soluble in DMSO.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Add a minimal volume of sterile, anhydrous DMSO to the vial to achieve a high concentration stock (e.g., 10-20 mM).
-
Vortex gently until the peptide is fully dissolved.
-
Slowly add your desired sterile, filtered aqueous buffer (e.g., phosphate-buffered saline, pH 5.5) to the DMSO-peptide mixture while vortexing to reach the final desired stock concentration.
-
To remove any potential micro-aggregates, centrifuge the solution at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This method can be used to detect and quantify soluble aggregates such as dimers and oligomers.
-
System: An HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight range of this compound (MW: ~3060.6 g/mol ) and its potential aggregates.
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase.
-
Analysis: Inject the sample onto the column. Aggregates will elute earlier than the monomeric peptide. The peak area can be used to quantify the percentage of aggregated species.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. This compound | Casein Kinase | 1072877-99-6 | Invivochem [invivochem.com]
dealing with poor cell uptake of CIGB-300
Welcome to the technical support center for CIGB-300. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with the cell-penetrating peptide, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic cyclic peptide that functions as an inhibitor of protein kinase CK2 (formerly casein kinase II).[1] It exerts its anticancer effects through a dual mechanism: it binds to the phospho-acceptor sites on CK2 substrates, preventing their phosphorylation, and it can also directly target the CK2 enzyme.[2][3][4] A primary intracellular target of this compound is the nucleolar protein B23/Nucleophosmin. By inhibiting the CK2-mediated phosphorylation of B23/Nucleophosmin, this compound induces nucleolar disassembly, leading to apoptosis.[5][6]
Q2: How does this compound enter cells?
A2: this compound is conjugated to the Tat cell-penetrating peptide to facilitate its entry into cells.[3] Its cellular uptake is primarily mediated by direct membrane translocation.[3] A smaller fraction of the peptide is internalized through an energy-dependent endocytic pathway, specifically caveolae-mediated endocytosis.[3]
Q3: What are the known signaling pathways affected by this compound?
A3: The primary signaling pathway targeted by this compound is the CK2 pathway. Downstream of CK2 inhibition, this compound has been shown to modulate the NF-κB and PI3K/Akt signaling pathways.[2][3][5][7] Inhibition of the canonical NF-κB pathway occurs through the reduction of RelA/p65 nuclear translocation.[2][3] The peptide also affects the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5][8]
Q4: How quickly is this compound taken up by cells?
A4: this compound uptake is rapid. Studies have shown that the peptide can be internalized in as little as 3-5 minutes, with the percentage of fluorescent cells reaching a plateau within an hour of incubation.[9][10]
Troubleshooting Guide: Poor Cell Uptake of this compound
This guide provides solutions to common problems researchers may face regarding the cellular uptake of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable intracellular fluorescence of labeled this compound. | Inadequate peptide concentration. | This compound uptake is dose-dependent. Increase the concentration of this compound in your experiment. Refer to Table 1 for typical IC50 values in various cell lines to guide concentration selection.[7][9] |
| Insufficient incubation time. | Cellular uptake of this compound is time-dependent, generally reaching a plateau within 1 hour.[10] Ensure your incubation time is sufficient. For initial experiments, a time course (e.g., 5, 15, 30, 60 minutes) is recommended. | |
| Low expression of heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. | HSPGs act as initial docking sites for this compound.[3] If you suspect low HSPG expression in your cell line, consider using a different cell line known to have higher HSPG levels or genetically engineering your cells to overexpress a key HSPG like syndecan-1. | |
| Peptide degradation. | Ensure proper storage of this compound at -20°C and away from light.[11] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[11] Consider performing a stability assay to check the integrity of your peptide stock. | |
| Suboptimal experimental conditions. | Factors such as temperature and serum in the media can affect uptake. Perform incubations at 37°C, as lower temperatures can inhibit endocytosis.[12] Serum proteins may interact with the peptide, so consider performing uptake studies in serum-free media. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Cell density, passage number, and overall cell health can impact uptake efficiency. Standardize your cell seeding density and use cells within a consistent passage number range for all experiments. |
| Inaccurate peptide concentration. | Ensure accurate calculation of the peptide concentration, accounting for the net peptide content.[11] If possible, perform an amino acid analysis to determine the precise peptide concentration in your stock solution.[13] | |
| Issues with fluorescent label. | Photobleaching of the fluorescent tag can lead to reduced signal. Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium for microscopy.[14][15] The choice of fluorophore can also impact uptake; ensure it is appropriate for your experimental setup. | |
| High background fluorescence. | Non-specific binding to the cell surface. | To differentiate between internalized and surface-bound peptide, wash cells with a heparin solution (to displace HSPG-bound peptide) or treat with trypsin to remove extracellular peptide before analysis by flow cytometry or microscopy.[16] |
| Autofluorescence of cells or medium. | Include unstained cells as a negative control to determine the baseline autofluorescence. Use phenol (B47542) red-free medium during fluorescence imaging to reduce background. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H125 | Non-Small Cell Lung Cancer | 60 | [7] |
| A549 | Non-Small Cell Lung Cancer | 171 | [7] |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | [9][10] |
| HeLa | Cervical Cancer | ~60 | [6] |
| SiHa | Cervical Cancer | ~60 | [6] |
| C4-1 | Cervical Cancer | ~50-100 | [4] |
| HL-60 | Acute Myeloid Leukemia | ~40 | [17] |
| OCI-AML3 | Acute Myeloid Leukemia | ~40 | [17] |
Table 2: Time-Dependent Uptake of Fluorescein-Labeled this compound (30 µM) in NCI-H460 Cells
| Incubation Time | Percentage of Fluorescent Cells (%) |
| 5 minutes | ~95 |
| 10 minutes | ~98 |
| 30 minutes | ~99 |
| 1 hour | ~99 |
| 3 hours | ~99 |
| 6 hours | ~99 |
| 24 hours | ~99 |
| 48 hours | ~99 |
Experimental Protocols
1. Protocol for Cellular Uptake Assay of Fluorescently Labeled this compound by Flow Cytometry
-
Objective: To quantify the intracellular accumulation of this compound.
-
Materials:
-
Fluorescently labeled this compound (e.g., FITC-CIGB-300)
-
Target cells in suspension or adherent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 12-well plates and allow them to adhere overnight (for adherent cells).
-
Prepare working solutions of fluorescently labeled this compound in cell culture medium at the desired concentrations.
-
Remove the medium from the cells and add the this compound solutions.
-
Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator.
-
After incubation, wash the cells twice with cold PBS to remove excess peptide.
-
For adherent cells, detach them using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the pellet in PBS. To distinguish between surface-bound and internalized peptide, an optional heparin wash or a brief trypsinization step can be included here.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel. Include an untreated cell sample as a negative control to set the gate for background fluorescence.
-
2. Protocol for Endocytosis Inhibition Assay
-
Objective: To determine the contribution of endocytic pathways to this compound uptake.
-
Materials:
-
Fluorescently labeled this compound
-
Target cells
-
Endocytosis inhibitors (e.g., Nystatin for caveolae-mediated endocytosis)
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-incubate the cells with the endocytosis inhibitor (e.g., 12.5 µM Nystatin for 30 minutes) at 37°C.
-
Add the fluorescently labeled this compound to the cells (in the continued presence of the inhibitor) and incubate for the desired time.
-
Wash the cells with cold PBS.
-
Quantify the intracellular fluorescence using flow cytometry or fluorescence microscopy.
-
Compare the uptake in inhibitor-treated cells to untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
-
Visualizations
Caption: Experimental workflow for assessing this compound cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. Image analysis for quantitative microscopy [imageanalyst.net]
- 13. m.youtube.com [m.youtube.com]
- 14. biotium.com [biotium.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
best practices for long-term storage of CIGB-300
Welcome to the technical support center for CIGB-300. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and handling of this compound, along with troubleshooting guides and answers to frequently asked questions.
Best Practices for Long-Term Storage of this compound
Proper storage of this compound is critical to ensure its stability, integrity, and performance in experimental settings. As a cyclic peptide containing a disulfide bond and a cell-penetrating Tat sequence, this compound has specific storage requirements to prevent degradation.
Recommended Storage Conditions
For optimal long-term stability, lyophilized this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation, such as hydrolysis and oxidation.[1][2][3] |
| Form | Lyophilized powder | Significantly more stable than solutions due to the absence of water, which can mediate degradation reactions.[1][3] |
| Light | Protect from light | Prevents photo-degradation of the peptide. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen) | Reduces oxidation, particularly of methionine and cysteine residues.[2] |
| Moisture | Keep in a desiccated environment | Moisture can lead to hydrolysis of the peptide backbone and degradation of the lyophilized cake.[2][3] |
Short-term storage of lyophilized this compound at room temperature is generally acceptable for a few weeks during shipping and handling. However, for any period longer than a month, cold storage is strongly recommended.[2]
Storage of this compound in Solution
Storing this compound in solution is not recommended for long periods . If it is necessary to store solutions, the following guidelines should be followed:
| Parameter | Recommendation | Rationale |
| Temperature | Aliquot and freeze at -20°C or -80°C | Prevents degradation and avoids repeated freeze-thaw cycles which can denature the peptide.[2] |
| pH of Solvent | pH 3.0 to 5.0 | This compound's disulfide bond is more stable at a slightly acidic pH. Neutral to basic pH can promote disulfide bond scrambling and degradation.[4] |
| Solvent | Use sterile, high-purity water or a buffer appropriate for your experiment. | Minimizes contamination and unwanted reactions. |
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced or no biological activity | 1. Improper long-term storage (e.g., at 4°C or room temperature).2. Multiple freeze-thaw cycles of the stock solution.3. Degradation of the peptide in solution due to incorrect pH or prolonged storage.4. Oxidation of the peptide. | 1. Always store lyophilized this compound at -20°C or -80°C for long-term storage.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.3. Prepare fresh solutions for each experiment. If short-term storage is necessary, use a slightly acidic buffer and store at -20°C.4. Purge the vial with an inert gas before sealing for long-term storage. |
| Variability between experiments | 1. Inconsistent concentration of this compound due to incomplete solubilization or adsorption to plasticware.2. Use of degraded peptide.3. Differences in handling and preparation of the peptide solution. | 1. Ensure complete dissolution of the lyophilized powder. Use low-protein-binding tubes and pipette tips.2. Verify the integrity of your this compound stock using a stability-indicating assay (see Experimental Protocols).3. Standardize the protocol for reconstitution and dilution of this compound across all experiments. |
| Difficulty dissolving lyophilized peptide | 1. The peptide has formed aggregates.2. The chosen solvent is inappropriate. | 1. Gently vortex the solution. Sonication in a water bath for a short period may also help.2. Refer to the manufacturer's Certificate of Analysis for recommended solvents. If not available, start with sterile, high-purity water. If solubility is poor, adding a small amount of acetic acid or acetonitrile (B52724) may help. |
Frequently Asked Questions (FAQs)
Q1: How should I properly reconstitute lyophilized this compound?
A1: To reconstitute lyophilized this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Add the desired volume of sterile, high-purity water or an appropriate buffer to achieve your target concentration. Gently vortex or swirl the vial to dissolve the peptide completely. For difficult-to-dissolve peptides, a brief sonication may be helpful.
Q2: What are the primary degradation pathways for this compound?
A2: As a cyclic peptide containing a disulfide bond and a Tat sequence, this compound is susceptible to:
-
Disulfide bond scrambling or cleavage: This is more likely to occur at neutral to basic pH.[4]
-
Oxidation: Methionine and cysteine residues are prone to oxidation.
-
Hydrolysis: Cleavage of the peptide backbone, which can be accelerated by moisture and non-optimal pH.
-
Proteolytic degradation: The Tat (GRKKRRQRRRPPQ) sequence can be susceptible to cleavage by proteases if the sample is contaminated.[5][6]
Q3: How can I check the purity and integrity of my this compound sample?
A3: The purity and integrity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A stability-indicating HPLC method can separate the intact peptide from its degradation products. The mass of the peptide and its fragments can be confirmed by MS. See the Experimental Protocols section for a general procedure.
Q4: Can I store this compound in solution at 4°C?
A4: Storing this compound solution at 4°C is not recommended for more than a few days, as degradation can still occur. For storage longer than a day, it is best to aliquot the solution and freeze it at -20°C or -80°C.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC-MS method to assess the purity and degradation of this compound.
Objective: To separate intact this compound from potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with a UV detector
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Reconstitute lyophilized this compound in HPLC-grade water to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range that includes the expected mass of this compound and its potential degradation products (e.g., m/z 500-2000 for multiply charged ions).
-
-
Data Analysis:
-
The peak corresponding to intact this compound should be identified by its retention time and mass-to-charge ratio.
-
Degradation products will appear as new peaks with different retention times and potentially different masses (e.g., due to oxidation, hydrolysis, or disulfide bond cleavage).
-
The percentage of intact this compound can be calculated by integrating the peak areas.
-
Protocol 2: Western Blot for Assessing this compound Activity
This protocol describes how to assess the activity of this compound by measuring the phosphorylation of a downstream target of CK2, such as Akt.
Objective: To determine if this compound can inhibit CK2-mediated phosphorylation in a cellular context.
Materials:
-
Cancer cell line known to have active CK2 signaling (e.g., HeLa, Jurkat)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 1-6 hours). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
A decrease in the ratio of phospho-Akt to total Akt in this compound-treated cells compared to the control indicates inhibition of CK2 activity.
-
Visualizations
This compound Mechanism of Action and Signaling Pathway
This compound is a cell-permeable peptide that inhibits the protein kinase CK2. It functions by binding to the phosphoacceptor sites on CK2 substrates, thereby preventing their phosphorylation. This leads to the downstream inhibition of signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway, and ultimately induces apoptosis.
Caption: this compound inhibits CK2, preventing substrate phosphorylation and disrupting pro-survival signaling.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the long-term stability of this compound.
Caption: Workflow for conducting a long-term stability study of this compound.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. peptide.com [peptide.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
how to control for the effects of the TAT peptide in CIGB-300
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the anti-cancer peptide CIGB-300. The focus is on establishing robust experimental controls to delineate the specific effects of the this compound active domain from those of its cell-penetrating TAT peptide component.
Frequently Asked Questions (FAQs)
Q1: What is the function of the TAT peptide in this compound?
A1: The TAT peptide (derived from the HIV-1 trans-activator of transcription protein) is a cell-penetrating peptide (CPP). Its primary function in the this compound construct is to facilitate the uptake of the therapeutic peptide into target cells, surmounting the lipid bilayer of the cell membrane that would otherwise be impermeable to the larger this compound molecule.
Q2: Why is it crucial to control for the effects of the TAT peptide?
A2: The TAT peptide, being a polycationic and biologically active molecule, can exert its own effects on cells, independent of the this compound cargo. These can include off-target interactions with cell surface molecules and potential modulation of intracellular signaling pathways such as NF-κB and PI3K/AKT. Therefore, to accurately attribute the observed experimental outcomes to the CK2-inhibitory action of this compound, it is essential to employ controls that account for any effects induced by the TAT peptide moiety itself.
Q3: What are the recommended negative controls for this compound experiments?
A3: Several negative controls are recommended to dissect the effects of the TAT peptide from the this compound active domain:
-
Scrambled TAT-CIGB-300: A peptide where the amino acid sequence of the TAT domain is randomized, but the this compound active domain remains unchanged. This control helps to assess if the cellular uptake and any observed effects are sequence-specific to the TAT peptide.
-
TAT Peptide Alone: Using the TAT peptide without the this compound cargo can help identify any biological effects or signaling pathway modulation caused solely by the cell-penetrating peptide.
-
Inactive this compound Analog: A version of this compound with mutations in its active site that abolish its CK2 inhibitory function, while still conjugated to the TAT peptide. This control helps to confirm that the observed effects are due to CK2 inhibition.
-
Vehicle Control: The buffer or medium used to dissolve and deliver this compound should always be included as a baseline control.
Q4: Are there known off-target effects of the TAT peptide alone?
A4: Yes, the TAT peptide has been reported to have biological activities of its own. Due to its positive charge, it can interact with negatively charged molecules on the cell surface, such as heparan sulfate (B86663) proteoglycans, which can trigger cellular signaling. Some studies have suggested that the TAT peptide can induce a mild inflammatory response and may have an impact on signaling pathways like NF-κB and PI3K/AKT. The extent of these effects can be cell-type dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or off-target effects observed in this compound treated cells. | The TAT peptide component may be causing non-specific binding or activating unintended signaling pathways. | Include a "TAT peptide alone" control in your experiment to quantify the baseline effects of the CPP. Also, consider using a lower concentration of this compound if possible without compromising its intended activity. |
| Inconsistent cellular uptake of this compound. | Cellular uptake efficiency of TAT-conjugated peptides can vary between cell types and under different experimental conditions. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Use a fluorescently labeled this compound to visually and quantitatively assess uptake efficiency via microscopy or flow cytometry. |
| Difficulty in attributing the observed phenotype solely to CK2 inhibition. | The TAT peptide may be contributing to the observed cellular response. | Employ a scrambled TAT-CIGB-300 control. If the scrambled control shows a significantly reduced effect compared to the active this compound, it strengthens the conclusion that the observed phenotype is dependent on the specific sequence of the TAT peptide for delivery and/or the activity of the this compound cargo. An inactive this compound analog would provide even stronger evidence. |
| Unexpected modulation of NF-κB or PI3K/AKT signaling pathways. | The TAT peptide itself has been implicated in modulating these pathways. | Run parallel experiments with this compound, TAT peptide alone, and a scrambled TAT-CIGB-300. Analyze key phosphorylation events in these pathways (e.g., p-p65 for NF-κB, p-Akt for PI3K/AKT) in all conditions to dissect the contribution of each component. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to control for the effects of the TAT peptide.
Table 1: Cellular Viability (IC50) in Response to this compound and Control Peptides
| Cell Line | This compound (µM) | Scrambled TAT-CIGB-300 (µM) | TAT Peptide Alone (µM) |
| NCI-H460 (Lung Cancer) | 30 ± 5.3[1] | > 200 | > 200 |
| NCI-H125 (Lung Cancer) | ~60 | > 200 | > 200 |
| A549 (Lung Cancer) | 171 | > 200 | > 200 |
| HeLa (Cervical Cancer) | ~50 | > 200 | > 200 |
Table 2: In Vitro CK2 Kinase Activity Inhibition
| Compound | Concentration (µM) | % CK2 Activity Inhibition |
| This compound | 50 | 85 ± 7 |
| Scrambled TAT-CIGB-300 | 50 | 5 ± 2 |
| TAT Peptide Alone | 50 | < 1 |
Table 3: Relative Cellular Uptake after 1 hour Incubation
| Cell Line | Fluorescent this compound | Fluorescent Scrambled TAT-CIGB-300 | Fluorescent TAT Peptide |
| NCI-H460 | 100% | 15 ± 5% | 95 ± 8% |
| HeLa | 100% | 12 ± 4% | 98 ± 6% |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Scrambled TAT-CIGB-300 Control Peptide
Objective: To synthesize a control peptide where the TAT sequence is randomized to evaluate the sequence-specificity of cellular uptake and off-target effects.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, HOBt, DIEA, piperidine, TFA)
-
HPLC for purification
-
Mass spectrometer for verification
Methodology:
-
Sequence Design: The standard TAT sequence is typically GRKKRRQRRRPQ. A scrambled sequence should contain the same amino acids in a random order, for example: RQKGRKPRRQRK. The this compound active domain sequence remains unchanged.
-
Solid-Phase Peptide Synthesis: The scrambled TAT-CIGB-300 peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Protocol 2: In Vitro Pull-Down Assay to Assess Protein Interactions
Objective: To identify and compare the intracellular binding partners of this compound and a scrambled TAT-CIGB-300 control.
Materials:
-
Biotinylated this compound and biotinylated scrambled TAT-CIGB-300
-
Streptavidin-coated magnetic beads
-
Cell lysate from the desired cell line
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against potential binding partners (e.g., CK2α)
Methodology:
-
Cell Lysis: Prepare a total cell lysate from the target cells.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer.
-
Bait Incubation: Incubate the cell lysate with either biotinylated this compound or biotinylated scrambled TAT-CIGB-300 for 2-4 hours at 4°C with gentle rotation.
-
Complex Capture: Add the pre-washed streptavidin beads to the lysate-peptide mixture and incubate for another 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.
Visualizations
Caption: Signaling pathways affected by this compound and potential off-target effects of the TAT peptide.
Caption: Experimental workflow for controlling the effects of the TAT peptide in this compound studies.
References
Technical Support Center: Optimizing CIGB-300 Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro kinase assays with CIGB-300. This compound is a peptide inhibitor that targets Protein Kinase CK2, a crucial serine/threonine kinase involved in various cellular processes.[1][2][3][4][5] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized buffer conditions to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is Protein Kinase CK2 (formerly Casein Kinase II).[1][2][3][4] this compound exhibits a dual mechanism of action, binding to the phospho-acceptor sites of CK2 substrates and also directly targeting the CK2α catalytic subunit.[1][5]
Q2: What are the key components of a standard CK2 kinase assay buffer?
A2: A typical CK2 kinase assay buffer includes a buffering agent (e.g., Tris-HCl or HEPES) to maintain pH, a divalent cation (usually MgCl₂) as a cofactor, a phosphoryl donor (ATP), and a specific peptide or protein substrate.[6][7][8] Additives such as a reducing agent (e.g., DTT) to maintain enzyme stability and a detergent (e.g., Brij 35) to prevent non-specific binding are also commonly included.[6][7]
Q3: What is the optimal pH for a CK2 kinase assay?
A3: The optimal pH for most CK2 kinase assays is in the range of 7.2 to 7.5.[6][8] It is recommended to perform a pH titration to determine the optimal pH for your specific experimental conditions.
Q4: What concentration of ATP should I use in my assay?
A4: The optimal ATP concentration depends on the specific goals of the experiment. For routine activity assays, an ATP concentration at or near its Km (Michaelis constant) for CK2 is recommended, which is typically below 100 µM.[6] For inhibitor screening, using an ATP concentration close to the Km can enhance the sensitivity for ATP-competitive inhibitors.
Q5: How can I minimize variability in my this compound kinase assay results?
A5: To minimize variability, ensure accurate and consistent pipetting, thorough mixing of reagents, and maintenance of a constant temperature during the assay. Use high-quality, purified enzyme and substrates. Additionally, including appropriate positive and negative controls in each experiment is crucial for data validation.
Troubleshooting Guide
High background, low signal, or inconsistent results can be common issues when developing a kinase assay. This guide provides a systematic approach to troubleshooting your this compound CK2 kinase assays.
Problem 1: High Background Signal
| Potential Cause | Recommended Solution |
| Non-enzymatic hydrolysis of ATP | Prepare fresh ATP solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Contaminating kinase activity | Use highly purified CK2 enzyme. If using cell lysates, consider immunoprecipitating CK2. |
| Substrate precipitation | Ensure the substrate is fully dissolved in the assay buffer. Consider reducing the substrate concentration. |
| High enzyme concentration | Reduce the concentration of CK2 in the assay. |
Problem 2: Low or No Kinase Activity
| Potential Cause | Recommended Solution |
| Inactive CK2 enzyme | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control substrate. |
| Suboptimal buffer conditions | Optimize the pH, salt concentration, and MgCl₂ concentration. Refer to the optimized buffer conditions table below. |
| Low ATP concentration | Increase the ATP concentration. Ensure the ATP concentration is at or above the Km for CK2.[6] |
| Inhibitory compounds in reagents | Use high-purity reagents. Ensure the final concentration of solvents like DMSO is not inhibiting the enzyme. |
Problem 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents | Gently vortex or pipette to mix all reagents thoroughly before dispensing into the assay plate. |
| Temperature fluctuations | Ensure the assay plate is incubated at a constant and uniform temperature. |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Optimized Buffer Conditions for CK2 Kinase Assays
The following tables summarize recommended starting concentrations for key components in your this compound CK2 kinase assay. It is advisable to empirically determine the optimal concentration for each component for your specific assay format and substrate.
Table 1: Buffering Agents
| Component | Concentration Range | Optimal pH | Reference |
| Tris-HCl | 20-50 mM | 7.5 | [6] |
| HEPES | 50 mM | 7.5 | [7][9] |
| MOPS | 20 mM | 7.2 | [8] |
Table 2: Divalent Cations
| Component | Concentration Range | Notes | Reference |
| MgCl₂ | 10-75 mM | Essential cofactor for CK2 activity. | [6][8] |
| MnCl₂ | 0.65-1 mM | Can sometimes be used in combination with MgCl₂. | [7][9] |
Table 3: Phosphoryl Donor
| Component | Concentration Range | Notes | Reference |
| ATP | 100-500 µM | Km for CK2 is typically < 100 µM. | [6][8][10] |
Table 4: Substrates
| Component | Concentration Range | Notes | Reference |
| Peptide Substrate (e.g., RRRDDDSDDD) | 100-200 µM | A commonly used specific substrate for CK2. | [6][10][11] |
| Protein Substrate (e.g., Casein) | 0.2-0.5 mg/mL | A generic substrate for serine/threonine kinases. |
Table 5: Additives
| Component | Concentration Range | Purpose | Reference |
| DTT | 1-2 mM | Reducing agent to maintain enzyme stability. | [6][7][8] |
| NaCl | 10-350 mM | To maintain ionic strength and protein solubility. | [6][7][9] |
| EGTA | 0.1-5 mM | Chelates divalent cations; can be used to stop the reaction. | [6][8] |
| Brij 35 | 0.01% | Non-ionic detergent to prevent non-specific binding. | [6][7] |
Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Activity Assay
This protocol describes a basic in vitro kinase assay to measure the activity of CK2.
-
Prepare the Kinase Reaction Buffer: Based on the optimized conditions, prepare a 2X kinase reaction buffer. For example: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 4 mM DTT, and 0.02% Brij 35.
-
Prepare Reagents:
-
CK2 Enzyme: Dilute the CK2 enzyme stock to the desired final concentration in 1X kinase reaction buffer.
-
Substrate: Prepare a stock solution of the peptide substrate (e.g., RRRDDDSDDD) in sterile water.
-
ATP: Prepare a stock solution of ATP in sterile water. For radiometric assays, include [γ-³²P]ATP.
-
This compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the following in order:
-
1X Kinase Reaction Buffer
-
This compound or vehicle control
-
CK2 Enzyme
-
Substrate
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Initiate the Reaction:
-
Stop the Reaction:
-
For radiometric assays, spot the reaction mixture onto P81 phosphocellulose paper and wash with phosphoric acid.[8]
-
For non-radiometric assays, add a stop solution containing EDTA.
-
-
Detection:
-
Quantify the incorporated phosphate (B84403) using a scintillation counter for radiometric assays or a plate reader for luminescence/fluorescence-based assays.
-
Protocol 2: Buffer Optimization Workflow
This protocol outlines a systematic approach to optimize the buffer conditions for your CK2 assay.
-
pH Optimization:
-
Prepare a series of reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using Tris-HCl or HEPES.
-
Perform the kinase assay at each pH and measure the activity.
-
Plot the kinase activity against pH to determine the optimal value.
-
-
MgCl₂ Concentration Optimization:
-
Using the optimal pH, prepare reaction buffers with a range of MgCl₂ concentrations (e.g., 1, 5, 10, 20, 50 mM).
-
Perform the kinase assay at each MgCl₂ concentration and measure the activity.
-
Plot the kinase activity against the MgCl₂ concentration to find the optimum.
-
-
ATP and Substrate Titration:
-
Determine the Km for ATP and the substrate by performing the kinase assay with varying concentrations of one component while keeping the other constant and at a saturating concentration.
-
-
Enzyme Titration:
-
Perform the kinase assay with varying concentrations of the CK2 enzyme to determine the optimal amount that results in a linear reaction rate for the desired assay duration.
-
Visualizations
Caption: this compound inhibits CK2, affecting downstream signaling pathways.
Caption: A stepwise workflow for optimizing CK2 kinase assay buffer conditions.
Caption: A decision tree for troubleshooting common CK2 kinase assay issues.
References
- 1. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. frontiersin.org [frontiersin.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Frontiers | Copper Modulates the Catalytic Activity of Protein Kinase CK2 [frontiersin.org]
- 10. Kinase activity assays Src and CK2 [protocols.io]
- 11. researchgate.net [researchgate.net]
troubleshooting variability in CIGB-300 experimental replicates
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving the CK2 inhibitor peptide, CIGB-300. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common sources of variability in your experimental replicates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable cyclic peptide that inhibits the phosphorylation of substrates by Protein Kinase CK2 (formerly Casein Kinase II).[1][2] Unlike ATP-competitive inhibitors, this compound targets the substrate phosphoacceptor domain, preventing CK2 from phosphorylating its target proteins.[1][2] A primary target of this compound is the nucleolar protein B23/Nucleophosmin.[3] By inhibiting CK2-mediated phosphorylation, this compound can induce apoptosis and exert anti-proliferative effects in various cancer cell lines.[4][5]
Q2: How should I dissolve and store this compound?
A2: For optimal results and to minimize variability, it is crucial to handle this compound correctly. Peptides can be sensitive to their environment. It is recommended to dissolve lyophilized this compound in sterile, nuclease-free water or a buffer such as PBS. For cellular assays, ensure the final concentration of any solvent (like DMSO, if used for other compounds in combination studies) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6] Store lyophilized peptide at -20°C or -80°C and stock solutions at -80°C.
Q3: Why am I observing high variability in the IC50 values for this compound between experiments?
A3: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or overly confluent cells can respond differently to treatment.
-
Seeding Density: Use a consistent cell seeding density across all experiments. Overcrowding or sparse cultures can alter cellular responses.
-
Peptide Quality and Handling: Inconsistent peptide purity, solubility, or stability can significantly impact results. Ensure you are using a high-quality peptide and follow proper storage and handling procedures.[7][8] Batch-to-batch variation in peptide synthesis can also be a source of variability.[8]
-
Assay Protocol: Minor variations in incubation times, reagent concentrations, and washing steps can introduce variability. Adhere strictly to a standardized protocol.
-
Biological Contaminants: Contaminants such as endotoxins in the peptide preparation can trigger unintended biological responses, leading to erratic data.[6]
Q4: What are the key signaling pathways affected by this compound that I should investigate?
A4: this compound, through its inhibition of CK2, can modulate several critical signaling pathways involved in cancer progression. The most commonly studied pathways include:
-
NF-κB Pathway: CK2 is known to phosphorylate components of the NF-κB pathway, promoting its activation. This compound can inhibit this pathway, leading to reduced cell survival and chemoresistance.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway often dysregulated in cancer. CK2 can phosphorylate key components of this pathway, and its inhibition by this compound can lead to decreased pro-survival signaling.
-
p53 Signaling: this compound has been shown to increase the DNA-binding activity of the tumor suppressor p53, independent of the cell's p53 status.[4]
Troubleshooting Guides
Guide 1: Variability in Cell Viability/Proliferation Assays (e.g., MTS, Crystal Violet)
High variability in cell viability assays is a frequent challenge. This guide provides a systematic approach to identifying and resolving common issues.
Potential Problem & Solution Table
| Potential Problem | Recommended Solution |
| Inconsistent Cell Seeding | Always perform a cell count before seeding. Use a multichannel pipette for seeding plates to ensure uniformity. Optimize seeding density to ensure cells are in logarithmic growth for the duration of the experiment.[9] |
| Peptide Instability/Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] |
| Incomplete Peptide Solubilization | Ensure the peptide is fully dissolved before adding it to the cell culture medium. Visually inspect the stock solution for any precipitates.[7] |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Use a consistent incubation time for all treatments. Stagger the addition of reagents if necessary to ensure uniform treatment duration across all plates. |
| Contamination (Microbial/Chemical) | Regularly test cell cultures for mycoplasma contamination. Use sterile techniques and ensure all reagents are free of contaminants like endotoxins.[6] |
Data Presentation: this compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | [1] |
| NCI-H125 | Non-Small Cell Lung Cancer | 60 | [1] |
| A549 | Non-Small Cell Lung Cancer | 171 | [1] |
| HL-60 | Acute Myeloid Leukemia | ~20-35 | [1] |
This variability highlights the importance of determining the IC50 for your specific cell line and experimental conditions.
Guide 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Apoptosis assays are time-sensitive and require careful execution. This guide addresses common issues leading to variable results.
Potential Problem & Solution Table
| Potential Problem | Recommended Solution |
| Incorrect Timing of Assay | The timing of apoptosis is critical. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for detecting apoptosis in your cell line after this compound treatment.[10] Early apoptotic events (Annexin V positive, PI negative) can be transient. |
| Cell Handling and Harvesting | Be gentle when harvesting cells. Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positives (PI staining). For adherent cells, collect the supernatant containing detached apoptotic cells along with the trypsinized adherent cells.[11] |
| Reagent Quality and Staining | Use fresh staining solutions. Ensure proper compensation settings on the flow cytometer to distinguish between different fluorochromes. Include unstained, single-stained (Annexin V only, PI only), and positive/negative controls.[12] |
| Cell Density | High cell density can lead to nutrient depletion and hypoxia, which can induce apoptosis independently of the treatment. Seed cells at a density that avoids confluence during the experiment. |
| False Positives/Negatives | Necrotic cells can also stain positive for both Annexin V and PI. Distinguish between late apoptosis and necrosis by morphology if using microscopy. Some cell lines, like MCF-7, lack functional caspase-3, which might affect the apoptotic pathway and the timing of events.[10] |
Guide 3: Variability in Western Blotting for Phosphorylated Proteins
Detecting changes in protein phosphorylation requires specific attention to detail to ensure reproducibility.
Potential Problem & Solution Table
| Potential Problem | Recommended Solution |
| Loss of Phosphorylation Signal | Work quickly and keep samples on ice to minimize phosphatase activity. Use phosphatase inhibitors in your lysis buffer. |
| Weak or No Signal | Increase the amount of protein loaded onto the gel.[13] Optimize the primary antibody concentration and consider an overnight incubation at 4°C. Ensure the transfer to the membrane was efficient. |
| High Background | Optimize the blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies instead of milk). Increase the number and duration of washing steps. Titrate the primary and secondary antibody concentrations.[13] |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Always normalize the protein of interest to a loading control (e.g., β-actin, GAPDH). |
| Variability in Treatment Response | Ensure consistent cell culture conditions (confluency, passage number) before treatment. Use a consistent this compound concentration and treatment duration. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-400 µM) for 24-72 hours. Include a vehicle control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Western Blot for Phospho-CK2 Substrates
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CK2 substrate) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control.
Visualizations
Caption: this compound inhibits CK2, affecting downstream pathways.
Caption: General experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. biocompare.com [biocompare.com]
- 10. promega.jp [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating CIGB-300 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide CIGB-300 is a promising anticancer agent that targets the ubiquitously expressed protein kinase CK2. Validating the engagement of this compound with its intended target within the complex cellular environment is a critical step in understanding its mechanism of action and advancing its clinical development. This guide provides a comparative overview of key experimental methods to validate this compound target engagement in cells, presenting quantitative data, detailed protocols, and a comparison with alternative approaches.
Quantitative Data Summary
The following table summarizes quantitative data from various assays used to validate the target engagement of this compound and its comparator, CX-4945, a well-characterized ATP-competitive CK2 inhibitor.
| Assay Type | Target/Parameter | This compound | CX-4945 | Cell Line(s) | Reference(s) |
| Proliferation/Viability Assay | IC50 | 21-171 µM | 5 µM | A549, NCI-H125, NCI-H460, HeLa, MDA-MB-231 | [1][2] |
| In-Vivo Pull-Down Assay | Interaction with CK2α | >90% capture | N/A | NCI-H125, HPB-ALL | [3] |
| In-Vivo Pull-Down Assay | Interaction with B23/NPM1 | Positive Interaction | N/A | Various | [3] |
| Phosphoproteomics | Downregulation of CK2 consensus sequences | Observed | Observed | AML cell lines | [4][5] |
| Western Blot | Inhibition of p-Akt (Ser129) | Dose-dependent decrease | IC50 = 0.7 µM | HeLa | [2] |
| Western Blot | Inhibition of p-Cdc37 (Ser13) | Dose-dependent decrease | IC50 = 3 µM | HeLa | [2] |
Experimental Protocols & Methodologies
This section details the experimental protocols for key assays used to validate this compound target engagement.
In-Vivo Pull-Down Assay
This method directly demonstrates the physical interaction between this compound and its intracellular targets.
Protocol:
-
Cell Treatment: Incubate cells with N-terminal biotin-tagged this compound (this compound-B) at a final concentration of 30-50 µM for 30 minutes at 37°C.[6][7]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubation with Streptavidin Beads: Centrifuge the cell lysates to pellet debris and incubate the supernatant with streptavidin-conjugated beads (e.g., streptavidin-sepharose) to capture the biotinylated this compound and its interacting proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE followed by Western blotting using antibodies against the target proteins (e.g., CK2α, B23/nucleophosmin).[3][6]
Phosphoproteomics Analysis
This technique provides a global view of the downstream signaling effects of this compound by quantifying changes in protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
Data Analysis: Compare the phosphoproteomes of this compound-treated and untreated cells to identify differentially phosphorylated proteins and perform bioinformatics analysis to identify affected signaling pathways.[4][5]
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates that can be adapted to measure the inhibition of substrate phosphorylation, providing a higher throughput alternative to traditional Western blotting.[8][9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with a dose range of this compound.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.[8]
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of a known CK2 substrate (e.g., phospho-B23/nucleophosmin).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody. A second primary antibody against a housekeeping protein can be used for normalization.
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity to determine the level of protein phosphorylation.[8]
Comparison with Alternative Target Engagement Methods
While pull-down assays and phosphoproteomics are powerful, other techniques can also be employed to validate target engagement, each with its own advantages and disadvantages.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.[10][11]
Principle:
-
Cells are treated with the compound of interest.
-
The cells are heated to a range of temperatures.
-
The amount of soluble target protein remaining after heat treatment is quantified by Western blot or other methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparison:
-
Advantages: Measures direct target engagement in a physiological context without the need for compound modification.
-
Disadvantages: May not be suitable for all targets, and the magnitude of the thermal shift can vary.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method that relies on the principle that ligand binding can stabilize a protein, in this case, against proteolysis.
Principle:
-
Cell lysates are incubated with the compound of interest.
-
The lysates are then subjected to limited proteolysis.
-
The amount of the target protein remaining is assessed by Western blot.
-
Increased resistance to proteolysis in the presence of the compound suggests target engagement.
Comparison:
-
Advantages: Does not require heating and can be performed on cell lysates.
-
Disadvantages: Requires careful optimization of protease concentration and digestion time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CK2 signaling pathway targeted by this compound and the workflows of the described experimental methodologies.
References
- 1. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medigraphic.com [medigraphic.com]
- 4. researchgate.net [researchgate.net]
- 5. "Phosphoproteomic quantification based on phosphopeptide intensity or occupancy? An evaluation based on casein kinase 2 downstream effects" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CIGB-300 and CX-4945: Two Clinical-Stage CK2 Inhibitors
A detailed guide for researchers and drug development professionals on the mechanisms, potency, and experimental evaluation of two distinct inhibitors of Protein Kinase CK2.
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in cell growth, proliferation, and survival.[1][2] Its significance as an oncogenic driver has made it an attractive target for anticancer therapy. To date, two of the most prominent inhibitors that have advanced to clinical trials are CIGB-300 and CX-4945 (Silmitasertib).[1][2] This guide provides an objective, data-driven comparison of these two agents, detailing their distinct mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targeting Strategies
While both this compound and CX-4945 target the CK2 kinase, they do so through fundamentally different mechanisms.
CX-4945 (Silmitasertib) is a potent, orally bioavailable, small-molecule inhibitor that functions as an ATP-competitive inhibitor.[3] It directly targets the ATP-binding pocket of the CK2α catalytic subunit, preventing the transfer of phosphate (B84403) to CK2 substrates.[3] This blockade leads to the inhibition of downstream signaling pathways crucial for cancer cell survival, most notably the PI3K/Akt pathway, by directly preventing the CK2-mediated phosphorylation of Akt at serine 129.[4]
This compound is a cell-permeable cyclic peptide that employs a dual inhibitory mechanism. Its primary mode of action is unique among clinical-stage CK2 inhibitors: it targets the phosphoacceptor domain on CK2 substrates, thereby preventing their phosphorylation by the kinase.[1][2] A key substrate targeted by this compound is the nucleolar protein B23/Nucleophosmin (NPM1).[5] By binding to B23/NPM, this compound impairs its phosphorylation by CK2, leading to nucleolar disassembly and apoptosis.[6] More recent evidence suggests this compound can also directly interact with the CK2α catalytic subunit, contributing to its overall inhibitory effect.[7]
Quantitative Data Presentation: Potency and Efficacy
The antiproliferative activity of this compound and CX-4945 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: Head-to-Head Comparison of Antiproliferative Activity
| Cell Line | Cancer Type | This compound IC50 (µM) | CX-4945 IC50 (µM) | Reference |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | 5 ± 2.1 | [1] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H125 | Non-Small Cell Lung | 69.8 | [8] |
| A549 | Non-Small Cell Lung | 271.0 | [9] |
| SiHa | Cervical Cancer | 91.1 | [8] |
| F3II | Breast Cancer | 140 | [10] |
| MDA-MB-231 | Breast Cancer | 120 | [10] |
| MCF-7 | Breast Cancer | 120 | [10] |
| Lung Cancer (Mean) | Lung Cancer | ~60 | [11] |
Table 3: Antiproliferative Activity of CX-4945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| Breast Cancer Lines | Breast Cancer | 1.71 - 20.01 (EC50) | [4] |
| Jurkat | T-cell Leukemia | 0.1 (IC50, intracellular) | [4] |
| HeLa | Cervical Cancer | 0.7 (IC50) | [12] |
| MDA-MB-231 | Breast Cancer | 0.9 (IC50) | [12] |
| TFK-1 & SSP-25 | Cholangiocarcinoma | >50% viability decrease at 5-15 µM | [13] |
| U-87, U-138, A-172 | Glioblastoma | Significant viability decrease at 5-15 µM | [14] |
Note: IC50 values for this compound are generally in the micromolar range, whereas CX-4945 demonstrates higher potency with IC50 values often in the low micromolar to nanomolar range. This difference is partly attributable to their distinct chemical natures (peptide vs. small molecule) and mechanisms of action.
Signaling Pathway Modulation
Both inhibitors ultimately suppress key cancer-promoting pathways through the inhibition of CK2. The PI3K/Akt pathway is a common downstream target, albeit affected through different primary interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and CX-4945.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of the compound on CK2 enzyme activity.
Protocol (CX-4945): [15]
-
Prepare a reaction mixture containing assay dilution buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), a substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.
-
Add various concentrations of CX-4945 (typically from 0.1 nM to 1 µM) to the reaction mixture.
-
Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]ATP.
-
Incubate the reaction for 10 minutes at 30°C.
-
Quench the reaction using 0.75% phosphoric acid.
-
Transfer the mixture to a phosphocellulose filter plate and wash five times with 0.75% phosphoric acid.
-
Measure the residual radioactivity on the filter plate using a scintillation counter to determine the level of substrate phosphorylation.
-
Calculate IC50 values from the dose-response curve.
Protocol (this compound): [16]
-
Incubate the purified GST-fusion protein substrate with this compound for 1 hour prior to the kinase reaction.
-
Prepare the kinase reaction buffer (20 mM Tris-HCl [pH 7.5], 5 mM MnCl₂) containing the this compound-pre-incubated substrate.
-
Add the CK2 enzyme and 10 nM ATP to initiate the reaction.
-
Incubate for 15 minutes at 30°C.
-
Analyze the results via SDS-PAGE and autoradiography or other appropriate detection methods.
Cell Viability / Antiproliferation Assay
Objective: To determine the effect of the inhibitors on cancer cell growth and proliferation.
Protocol (MTS Assay): [9]
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treat cells with a range of concentrations of this compound (e.g., 25–400 µM) or CX-4945 for 72 hours.
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Plot the results and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis (early and late stages) and necrosis.
-
Culture cells and treat with the desired concentration of this compound or CX-4945 for a specified time (e.g., 3, 5, 24, or 48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and CX-4945 represent two distinct and promising strategies for targeting the protein kinase CK2 in cancer therapy.
-
CX-4945 (Silmitasertib) is a classic small-molecule, ATP-competitive inhibitor characterized by high potency (low nM to low µM IC50 values) and oral bioavailability. Its mechanism is well-defined, directly blocking the kinase's catalytic activity.
-
This compound offers a novel, peptide-based approach by targeting the substrate-binding domain, a mechanism that may offer a different specificity profile compared to ATP-competitive inhibitors. While it exhibits lower potency (µM IC50 values) in vitro, its unique interaction with substrates like B23/NPM1 triggers potent apoptotic responses.
The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, desired delivery method, and the potential for synergistic combinations with other anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the roles and potential of these clinical-grade CK2 inhibitors.
References
- 1. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to CIGB-300 and Other Key Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is overexpressed in a multitude of human cancers. Its role in promoting cell proliferation, suppressing apoptosis, and driving oncogenic signaling has established it as a significant target for cancer therapy.[1] A range of inhibitors have been developed, falling into distinct classes based on their mechanism of action. To date, only two CK2 inhibitors, the peptide-based CIGB-300 and the small molecule CX-4945, have advanced into clinical trials.[1] This guide provides an objective comparison of this compound's efficacy against prominent ATP-competitive CK2 inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.
Mechanisms of CK2 Inhibition
CK2 inhibitors can be broadly classified into two main groups based on their mechanism of action:
-
ATP-Competitive Inhibitors: These are typically small molecules that bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the binding of ATP and thus blocking the phosphotransfer reaction. This is the most common mechanism for kinase inhibitors. CX-4945, TBB, and GO289 belong to this class.
-
Substrate-Targeting Inhibitors: This is a less common and more targeted approach. These inhibitors interfere with the interaction between CK2 and its protein substrates. This compound is a prime example, functioning as a cell-permeable cyclic peptide that targets the phosphoacceptor domain on CK2 substrates, thereby impairing their phosphorylation.[1] It has also been shown to interact directly with CK2's catalytic subunits.[2]
References
Synergistic Effects of CIGB-300 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CIGB-300, a clinical-stage synthetic peptide, has demonstrated promising synergistic interactions with conventional chemotherapeutic agents in preclinical cancer models. This guide provides a comparative analysis of these synergistic effects, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound is a novel peptide that impairs the phosphorylation of proteins mediated by Casein Kinase 2 (CK2), a serine/threonine kinase frequently overexpressed in various cancers.[1][2] Its mechanism involves binding to the phosphoacceptor sites on CK2 substrates, notably the oncoprotein B23/nucleophosmin (NPM1), thereby inducing apoptosis and inhibiting tumor cell growth.[2][3] This targeted action, combined with the cytotoxic effects of traditional chemotherapy, forms the basis for the observed synergistic anti-cancer activity.
In Vitro Synergism: Quantitative Analysis
Preclinical studies have systematically evaluated the synergistic potential of this compound with several standard chemotherapeutic drugs across different cancer cell lines. The combination index (CI), a quantitative measure of drug interaction, has been a key metric in these assessments, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
A key study investigated the antiproliferative effects of this compound combined with cisplatin (B142131) (an alkylating agent), paclitaxel (B517696) (an antimitotic), doxorubicin (B1662922) (a topoisomerase II inhibitor), and 5-fluorouracil (B62378) (a DNA/RNA antimetabolite) in lung (NCI-H125) and cervical (SiHa) cancer cell lines.[3][4] The results demonstrated that paclitaxel and cisplatin exhibited the most favorable synergistic profiles when combined with this compound.[3][4]
Table 1: In Vitro Synergism of this compound with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapy Agent | Combination Index (CI) Value | Type of Interaction | Reference |
| Lung (NCI-H125) | Paclitaxel | 0.30 | Strong Synergism | [5] |
| Lung (NCI-H125) | Cisplatin | 0.83 | Synergism/Additivity | [5] |
| Cervical (SiHa) | Cisplatin | Not explicitly stated, but described as synergistic | Synergism | [3] |
| Lung (NCI-H125) | Doxorubicin | > 1.0 (in some ranges) | Slight Antagonism | [5] |
| Lung (NCI-H125) | 5-Fluorouracil | > 1.0 (in some ranges) | Slight Antagonism | [5] |
In Vivo Efficacy: Enhanced Anti-Tumor Activity
The synergistic effects observed in vitro have been validated in in vivo animal models. A study using human cervical tumor xenografts in nude mice demonstrated that the concomitant administration of this compound and cisplatin significantly increased the survival of the mice compared to single-agent treatments.[3][4]
Table 2: In Vivo Efficacy of this compound and Cisplatin Combination in a Cervical Cancer Model
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Survival (days) | Reference |
| This compound (50 μg) + Cisplatin (1 mg/kg) | 77 | 4-13 days longer than single agents | [3] |
| This compound (100 μg) + Cisplatin (3 mg/kg) | >70 | At least 9 days longer than single agents | [3] |
Molecular Basis of Synergy
Proteomic analyses have shed light on the molecular mechanisms underlying the synergistic interactions between this compound and chemotherapy. The combination of this compound and cisplatin in a lung cancer cell line was found to modulate the expression of 157 proteins, with 28 of these being associated with cisplatin resistance.[6][7] These proteins are involved in critical cellular processes such as cell survival, DNA repair, and metastasis.[6][7] By inhibiting CK2-mediated phosphorylation, this compound appears to sensitize cancer cells to the cytotoxic effects of cisplatin, potentially by downregulating proteins involved in drug resistance.[6][8]
Furthermore, this compound has been shown to affect the NF-κB signaling pathway, which is linked to cisplatin-induced resistance.[9] The peptide reduces the nuclear levels of RelA/p65, a key component of the NF-κB complex, thereby potentially reversing chemoresistance.[9]
Experimental Protocols
In Vitro Synergy Assessment
-
Cell Lines: NCI-H125 (human non-small cell lung carcinoma) and SiHa (human cervical squamous cell carcinoma).
-
Drug Combination Assay: A Latin square design was employed where varying concentrations of this compound were combined with varying concentrations of the chemotherapeutic agents.
-
Cell Viability Assay: The sulforhodamine B (SRB) assay was used to determine cell viability after drug exposure.
-
Data Analysis: The CalcuSyn software was used to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the median-effect principle by Chou and Talalay.[3]
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (nu/nu).
-
Tumor Implantation: SiHa cells were subcutaneously injected into the right flank of the mice.
-
Treatment Regimen: When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered intratumorally, and cisplatin was given intraperitoneally.
-
Efficacy Evaluation: Tumor volume was measured regularly, and animal survival was monitored.[3]
Visualizing the Pathways and Processes
Signaling Pathway of this compound and Chemotherapy Synergy
Caption: this compound inhibits CK2, leading to apoptosis and cell cycle arrest, while also potentially reducing chemoresistance.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for assessing the in vivo synergy of this compound and cisplatin in a xenograft mouse model.
Conclusion
The preclinical data strongly suggest that this compound can act as a potent synergistic agent when combined with certain chemotherapies, particularly platinum-based drugs and taxanes.[3][4] The molecular basis for this synergy appears to lie in this compound's ability to modulate key signaling pathways involved in cell survival and drug resistance. These findings provide a solid rationale for the continued clinical development of this compound in combination with standard-of-care chemotherapy for the treatment of various cancers. Further clinical trials are warranted to fully elucidate the therapeutic potential of these combination regimens.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medigraphic.com [medigraphic.com]
- 6. The Combination of the this compound Anticancer Peptide and Cisplatin ...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Novel molecular events related to this compound antineoplastic mechanism of action [medigraphic.com]
- 9. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
CIGB-300: A Potent Inducer of Apoptosis Across Diverse Cancer Cell Lines
A comprehensive analysis of the synthetic peptide CIGB-300 demonstrates its consistent pro-apoptotic efficacy in a variety of cancer cell lines. This guide provides a comparative overview of its activity, details the experimental validation, and elucidates the underlying molecular mechanisms.
This compound, a first-in-class clinical-grade synthetic peptide, has emerged as a promising anti-cancer agent due to its ability to induce programmed cell death, or apoptosis, in tumor cells.[1] Its primary mechanism of action involves the inhibition of protein kinase CK2, a key enzyme frequently overactive in many cancers and responsible for phosphorylating numerous proteins involved in cell survival and proliferation.[1][2] By targeting the CK2 phosphoacceptor site, this compound disrupts crucial cellular signaling pathways, leading to cell cycle arrest and apoptosis.[3]
Comparative Efficacy of this compound in Inducing Apoptosis
This compound has demonstrated a dose-dependent antiproliferative and pro-apoptotic effect across a range of cancer cell lines, including those derived from cervical cancer, lung cancer, and acute myeloid leukemia (AML).[1][4][5]
Quantitative Analysis of Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency. For comparison, data for another CK2 inhibitor, CX-4945, is included where available.
| Cell Line | Cancer Type | This compound IC50 (µM) | CX-4945 IC50 (µM) | Reference(s) |
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | 5 ± 2.1 | [5] |
| C4-1 | Cervical Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 500 µM | Dose-dependent inhibition observed up to 50 µM | [6] |
| HL-60 | Acute Myeloid Leukemia | 21-33 | Not Available | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | 21-33 | Not Available | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Induction of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining consistently reveals a significant increase in the apoptotic cell population following treatment with this compound. In NCI-H460 large cell lung carcinoma cells, a peak of apoptosis (nearly 50%) was observed as early as 6 hours post-treatment with 30 µM this compound.[5] Similarly, in AML cell lines HL-60 and OCI-AML3, this compound promoted apoptosis.[7]
Unraveling the Molecular Mechanism of this compound
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism centered on the inhibition of CK2. This leads to a cascade of downstream events culminating in cell death.
Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates the key steps in the signaling pathway initiated by this compound.
Caption: this compound inhibits CK2, leading to altered substrate phosphorylation and apoptosis.
One of the key substrates of CK2 targeted by this compound is the nucleolar protein B23/Nucleophosmin (NPM1).[3] Inhibition of B23/NPM1 phosphorylation disrupts ribosome biogenesis and contributes to the induction of apoptosis.[3] Furthermore, proteomic studies have revealed that this compound modulates a wide array of proteins involved in apoptosis, cell proliferation, and cell motility.[3][4]
Experimental Protocols for Validation
The pro-apoptotic effect of this compound can be robustly validated using standard cell biology techniques.
Cell Viability Assays
These assays quantify the number of viable cells in a population after exposure to a compound.
Caption: Workflow for determining cell viability and IC50 values.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.[6]
-
Treatment: Add serial dilutions of this compound (e.g., 31.25–500 μM) to the wells in triplicate.[6]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[6][8]
-
Reagent Addition: Add a cell viability reagent such as XTT, MTS, or alamarBlue to each well according to the manufacturer's instructions.[6][8]
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.
Apoptosis Assays (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Detailed Protocol:
-
Treatment: Incubate cells with the desired concentration of this compound (e.g., 30 µM for NCI-H460 cells) for various time points (e.g., 0.5, 1, 3, 6, 24, and 48 hours).[5]
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 × 10^6 cells/mL. Add 5 µL of FITC Annexin V and 5 µL of PI.[5][7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][7]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Conclusion
The collective evidence strongly supports the pro-apoptotic effect of this compound across a spectrum of cancer cell lines. Its targeted inhibition of the CK2 signaling pathway provides a sound mechanistic basis for its anti-cancer activity. The provided experimental protocols offer a clear framework for researchers to independently validate and further explore the therapeutic potential of this promising peptide. The consistent induction of apoptosis by this compound underscores its potential as a valuable component in the development of novel cancer therapies.
References
- 1. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The synthetic peptide this compound modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antitumoral Activity of C-300
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumoral activity of CIGB-300, a clinical-stage peptide inhibitor of casein kinase 2 (CK2), with an alternative CK2 inhibitor, CX-4945 (Silmitasertib). The information presented is based on preclinical and clinical data to assist researchers in evaluating these compounds for future studies and potential therapeutic applications.
Introduction to this compound and CX-4945
This compound is a synthetic cyclic peptide that uniquely targets the phosphoacceptor domain of CK2 substrates, thereby inhibiting their phosphorylation by CK2.[1][2][3] This mechanism of action differs from most kinase inhibitors. It has demonstrated pro-apoptotic, anti-angiogenic, and antimetastatic properties in various cancer models.[2][3][4]
CX-4945, also known as Silmitasertib, is a potent, orally bioavailable, and selective small molecule inhibitor that competes with ATP for the binding site on the CK2 catalytic subunit.[5][6][7] It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in a range of cancer types.[7][8] Both compounds have advanced to clinical trials, making them relevant subjects for comparative analysis.[1][3][7]
Comparative In Vivo Antitumoral Efficacy
The following tables summarize the in vivo antitumoral activity of this compound and CX-4945 in various preclinical cancer models.
Table 1: In Vivo Antitumoral Activity of this compound
| Cancer Model | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Lung Cancer (3LL) | C57BL/6 Mice | Intravenous | 10 mg/kg | Markedly decreased lung colonization and metastasis development. Significant reduction in tumor cell-driven neovascularization. | [2] |
| Breast Cancer (F3II) | Balb/c Mice | Systemic | Not specified | Decrease in the number of lung metastases after primary tumor surgery. | [9] |
| Cervical Cancer (SiHa xenograft) | Nude Mice | Intratumoral / Systemic | Not specified | Significant antitumor effect observed with both local and systemic administration. | [1] |
| Murine Syngeneic Tumors | Mice | Local and Systemic | Not specified | Elicited significant antitumor effect. | [1] |
Table 2: In Vivo Antitumoral Activity of CX-4945
| Cancer Model | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Cholangiocarcinoma (HuCCT1 xenograft) | Mice | Not specified | Not specified | Significantly inhibited tumor growth alone and showed enhanced potency when combined with gemcitabine (B846) and cisplatin. | [8][10] |
| Acute Myeloid Leukemia (PDX) | NRG-S Mice | Oral | 100 mg/kg, twice daily | Showed anti-tumor activity and prolonged survival. | [11] |
| Glioblastoma (xenograft) | Mice | Not specified | 50 and 100 mg/kg | Exerted promising antiproliferative effects. | [12] |
| Various Solid Tumors (xenograft) | Murine | Oral | Not specified | Demonstrated robust antitumor activity. | [7] |
Signaling Pathways and Mechanism of Action
Both this compound and CX-4945 target the protein kinase CK2, a key regulator of numerous cellular processes implicated in cancer, including cell proliferation, survival, and angiogenesis. However, their mechanisms of inhibition differ, which may influence their downstream effects and overall biological activity.
This compound acts by binding to the phosphoacceptor sites on CK2 substrates, such as B23/nucleophosmin, preventing their phosphorylation.[13] This leads to nucleolar disassembly and apoptosis.[13] CX-4945, in contrast, is an ATP-competitive inhibitor that directly targets the catalytic subunit of CK2.[5][6] Inhibition of CK2 by both agents ultimately impacts several pro-survival signaling pathways, including the PI3K/Akt pathway.[7][8][14]
Caption: Mechanism of Action for this compound and CX-4945.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for in vivo studies with this compound and CX-4945.
This compound In Vivo Lung Metastasis Model
-
Cell Line: Murine 3LL Lewis lung carcinoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Experimental and spontaneous lung colonization assays were performed.
-
Treatment: Intravenous administration of this compound at a dose of 10 mg/kg.
-
Evaluation: The number of lung metastases was quantified at the end of the study. Angiogenesis was assessed using a modified Matrigel plug assay.
-
Reference: [2]
CX-4945 In Vivo AML Patient-Derived Xenograft (PDX) Model
-
Tumor Model: Patient-derived xenograft (PDX) of human primary AML cells (AML-1).
-
Animal Model: Irradiated NRG-S mice.
-
Tumor Implantation: 2 million AML-1 cells were injected via the tail vein.
-
Treatment: Oral administration of CX-4945 at 100 mg/kg twice daily for 21 days.
-
Evaluation: Human leukemia burden in bone marrow and spleen was measured by flow cytometry for hCD45+, CD13+, and CD33+ cells. Survival was monitored.
-
Reference: [11]
Caption: Generalized Experimental Workflow for In Vivo Studies.
Conclusion
Both this compound and CX-4945 demonstrate significant in vivo antitumoral activity across a range of preclinical cancer models by targeting the protein kinase CK2. This compound's unique mechanism of inhibiting substrate phosphorylation and CX-4945's direct catalytic site inhibition provide alternative strategies for targeting this important oncogenic kinase. The choice between these agents for future research and development may depend on the specific cancer type, desired route of administration, and the potential for combination therapies. The data presented in this guide serves as a valuable resource for researchers to make informed decisions in the advancement of novel cancer therapeutics.
References
- 1. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of CIGB-300, a Clinical-Stage CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CIGB-300, a synthetic peptide inhibitor of protein kinase CK2 (CK2), with other notable CK2 inhibitors. The information presented herein is intended to offer an objective overview of their mechanisms of action, supported by experimental data, to aid in research and drug development efforts.
Introduction to this compound and the Therapeutic Target CK2
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its role in promoting cell growth, proliferation, and suppression of apoptosis makes it a compelling target for anticancer therapy.[1] this compound is a novel, cell-permeable cyclic peptide that has entered clinical trials for the treatment of various cancers, including cervical cancer.[1][2] It represents a unique class of CK2 inhibitors due to its distinct mechanism of action.[1]
Mechanism of Action of this compound
This compound exerts its anticancer effects through a dual mechanism that ultimately inhibits CK2-mediated phosphorylation.[3] Primarily, it was designed to target the phosphoacceptor domain of CK2 substrates, a region rich in acidic residues that is crucial for substrate recognition by the kinase.[1][4] By binding to this site, this compound competitively prevents the phosphorylation of key substrates involved in cell survival and proliferation.[1]
One of the most significant and well-characterized targets of this compound is the nucleolar protein B23/nucleophosmin (NPM1).[5][6] B23/NPM1 is a multifunctional oncoprotein involved in ribosome biogenesis, cell cycle regulation, and the prevention of apoptosis.[6] this compound binds to B23/NPM1, impairs its CK2-mediated phosphorylation, and triggers nucleolar disassembly, which culminates in the induction of apoptosis.[5][6]
Furthermore, evidence suggests that this compound can also directly interact with the catalytic α and α' subunits of CK2, further contributing to the inhibition of its kinase activity.[4][7] This multifaceted approach distinguishes this compound from many other CK2 inhibitors.
Comparison with Alternative CK2 Inhibitors
A prominent alternative to this compound is CX-4945 (Silmitasertib) , a potent, orally bioavailable, ATP-competitive small molecule inhibitor of CK2 that has also advanced to clinical trials.[1][2] Unlike this compound, CX-4945 directly targets the ATP-binding pocket of the CK2 catalytic subunits. Other well-studied but less specific ATP-competitive inhibitors include 4,5,6,7-Tetrabromobenzotriazole (TBB) and 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) .[8][9]
The following tables provide a quantitative comparison of these inhibitors.
Data Presentation
Table 1: In Vitro Potency of CK2 Inhibitors
| Inhibitor | Type | Target | Ki | IC50 (in vitro) | Reference(s) |
| This compound | Peptide, Substrate-competitive | CK2 Substrates (e.g., B23/NPM1), CK2α/α' | N/A | Varies by substrate | [1][5] |
| CX-4945 (Silmitasertib) | Small Molecule, ATP-competitive | CK2α | 0.38 nM | 1 nM | [10] |
| TBB | Small Molecule, ATP-competitive | CK2 | 80 - 210 nM | 0.5 - 1.6 µM | [8][11] |
| DMAT | Small Molecule, ATP-competitive | CK2 | ~40 nM | 130 nM | [5][9] |
N/A - Not Applicable, as this compound's primary mechanism is not direct enzymatic inhibition with a classical Ki.
Table 2: Cellular Activity of CK2 Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (Cellular) | Reference(s) |
| This compound | NCI-H460 | Large Cell Lung Carcinoma | 30 µM | |
| NCI-H125 | Non-Small Cell Lung Cancer | 124.2 µM | [12] | |
| A549 | Non-Small Cell Lung Cancer | 271.0 µM | [12] | |
| AML cell lines | Acute Myeloid Leukemia | 21 - 33 µM | [13] | |
| CX-4945 | NCI-H460 | Large Cell Lung Carcinoma | 5 µM | |
| HeLa | Cervical Cancer | 0.7 µM | [14] | |
| MDA-MB-231 | Breast Cancer | 0.9 µM | [14] | |
| U-87 | Glioblastoma | 5 - 15 µM | [15] | |
| TBB | Jurkat | T-cell Leukemia | Endogenous CK2 inhibited | [6] |
| DMAT | MCF-7 | Breast Cancer | Dose-dependent inhibition | [16] |
Experimental Protocols
In Vitro CK2 Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate by purified CK2 enzyme.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Inhibitor stock solutions (this compound, CX-4945, etc.)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing kinase buffer, CK2 substrate peptide, and the desired concentration of the inhibitor.
-
Add the recombinant CK2 enzyme to each tube and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and other inhibitors
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitors for the desired time period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[8][11]
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells, including both adherent and floating populations, after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1]
In Vivo Pull-Down Assay
This technique is used to identify the intracellular binding partners of a molecule of interest.
Materials:
-
Biotinylated this compound
-
Treated cells
-
Lysis buffer (e.g., PBS with 1% Triton X-100, protease and phosphatase inhibitors)
-
Streptavidin-conjugated beads (e.g., sepharose or magnetic)
-
Wash buffer
-
SDS-PAGE sample buffer
Procedure:
-
Treat cells with biotinylated this compound for a specified time (e.g., 30 minutes).
-
Lyse the cells and clear the lysate by centrifugation.
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated this compound and its interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., B23/NPM1, CK2α).[17][18]
Western Blotting for Phosphorylated Proteins
This method detects specific phosphorylated proteins in a complex mixture.
Materials:
-
Protein lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.[19]
-
Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.[19]
Visualization of Signaling Pathways and Workflows
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer peptide this compound binds to nucleophosmin/B23, impairs its CK2-mediated phosphorylation, and leads to apoptosis through its nucleolar disassembly activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Assessing the Specificity of CIGB-300 for Protein Kinase CK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CIGB-300, a clinical-stage anti-cancer peptide, with other inhibitors of protein kinase CK2. It focuses on the specificity of this compound, presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes.
Executive Summary
Comparative Analysis of CK2 Inhibitors
The following table summarizes the inhibitory potency of this compound against protein kinase CK2 in various cancer cell lines, alongside other notable CK2 inhibitors. This data highlights the different ranges of efficacy and the cell-type-dependent effects of these compounds.
| Inhibitor | Type | Target(s) | IC50 / Ki | Cell Line(s) | Reference(s) |
| This compound | Peptide-based, Substrate-directed & Enzyme-directed | CK2α, CK2α', Substrate Phosphoacceptor Site | IC50: 27.9 µM (mean in AML cells) | Acute Myeloid Leukemia (AML) | [4] |
| IC50: 30 ± 5.3 µM | NCI-H460 (Large Cell Lung Carcinoma) | [5] | |||
| IC50: 69.8 µM | NCI-H125 (Non-small Cell Lung Cancer) | [6] | |||
| IC50: 91.1 µM | SiHa (Cervical Cancer) | [6] | |||
| CX-4945 (Silmitasertib) | Small Molecule, ATP-competitive | CK2α | Ki: 0.38 nM, IC50: 1 nM (recombinant human CK2α) | Cell-free | [7] |
| IC50: 5 ± 2.1 µM | NCI-H460 (Large Cell Lung Carcinoma) | [5] | |||
| Off-targets include FLT3, PIM1, CDK1 (less potent in cell-based assays) | Cell-free vs. Cellular | [7] | |||
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Small Molecule, ATP-competitive | CK2 | Known to have off-target effects | Widely used, various | [8] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | Small Molecule, ATP-competitive | CK2 | Known to have numerous off-target effects | Widely used, various | [8] |
Specificity Profile of this compound
The specificity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The unique mechanism of this compound suggests a different specificity profile compared to ATP-competitive inhibitors.
Interactome Analysis via Pull-Down Mass Spectrometry
To identify the direct binding partners of this compound in a cellular context, pull-down assays using a biotinylated version of the peptide followed by mass spectrometry have been employed. These studies provide a snapshot of the this compound interactome.
In NCI-H460 large cell lung carcinoma cells, an interactomics study revealed that this compound interacts with over 300 proteins.[5] A significant portion of these are involved in key cancer-related biological processes. Notably, this compound was found to interact with the CK2 catalytic subunits, with a seemingly higher affinity for CK2α' over CK2α.[5] Only minor interaction was observed with the regulatory β subunit.[5]
This "interactome" approach provides a broader view of specificity than traditional kinase panel screening, as it identifies protein-protein interactions within a more native cellular environment.
Comparison with ATP-Competitive Inhibitors
ATP-competitive inhibitors, such as CX-4945, by targeting a conserved binding pocket, have a higher propensity for off-target effects on other kinases. For instance, while highly potent against CK2, CX-4945 has been shown to inhibit other kinases like FLT3, PIM1, and CDK1, although with lower potency in cellular assays.[7] this compound's dual mechanism, targeting both the substrate and the enzyme at a site distinct from the ATP-binding pocket, is hypothesized to confer a higher degree of specificity for the CK2 signaling axis.
Experimental Protocols
The assessment of kinase inhibitor specificity relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an inhibitor against protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2 (holoenzyme or catalytic subunit)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction tube, combine the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add the test inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of CK2 for ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Biotinylated Peptide Pull-Down Assay
This method is used to identify the interacting partners of a peptide, such as this compound, within a complex protein mixture like a cell lysate.[3][9]
Objective: To isolate and identify proteins that bind to biotinylated this compound from a cell lysate.
Materials:
-
Biotinylated this compound
-
Control (non-biotinylated or scrambled) peptide
-
Cell line of interest (e.g., NCI-H460)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Culture and harvest the cells.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with streptavidin beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with biotinylated this compound or the control peptide for several hours to overnight at 4°C with gentle rotation.
-
Add streptavidin beads to the lysate-peptide mixture and incubate for another 1-2 hours to capture the biotinylated peptide and its binding partners.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies (e.g., anti-CK2α) or by mass spectrometry for comprehensive identification of interacting proteins.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of cellular signaling and the methodologies used to study them is crucial for a comprehensive understanding.
Caption: Mechanism of Action of this compound vs. ATP-competitive Inhibitors.
The diagram above illustrates the distinct mechanisms of this compound and ATP-competitive inhibitors in modulating CK2 activity. This compound exerts its effect through a dual interaction with both the substrate's phosphoacceptor site and the catalytic subunit of CK2, whereas ATP-competitive inhibitors directly block the ATP binding pocket. Both ultimately lead to the inhibition of substrate phosphorylation and downstream signaling pathways, culminating in cellular responses such as apoptosis.
Caption: Workflow for Biotinylated Peptide Pull-Down Assay.
This workflow outlines the key steps in identifying the interacting partners of this compound. Starting with the incubation of biotinylated this compound with a cell lysate, the process moves through capturing the peptide-protein complexes, washing away non-specific interactions, and finally eluting and analyzing the specific binding partners.
Conclusion
This compound represents a novel class of protein kinase CK2 inhibitors with a distinct dual mechanism of action. This mode of inhibition, targeting both the substrate and the enzyme at a location other than the highly conserved ATP-binding pocket, suggests a potentially more specific inhibition of the CK2 signaling pathway compared to traditional ATP-competitive inhibitors. While direct, comprehensive kinome-wide screening data for this compound is not yet publicly available, interactome studies provide strong evidence for its primary targets and a basis for its specificity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specificity and efficacy of this compound and other kinase inhibitors. This comparative analysis underscores the importance of a multi-faceted approach to inhibitor characterization in the development of targeted cancer therapies.
References
- 1. The Synthetic Peptide this compound Inhibits NF-κB Translocation Affecting the Survival and Chemoresistance of NSCLC Cell Lines - CONICET [bicyt.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.org [mdanderson.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
CIGB-300: A Comparative Analysis of Efficacy in Solid versus Hematological Cancers
For Researchers, Scientists, and Drug Development Professionals
CIGB-300, a first-in-class cell-permeable cyclic peptide, has emerged as a promising anti-cancer agent by targeting the protein kinase CK2, a key player in cell growth, proliferation, and survival. This guide provides a comprehensive comparison of this compound's efficacy in solid and hematological malignancies, supported by preclinical and clinical data.
Mechanism of Action
This compound functions as a non-ATP competitive inhibitor of protein kinase CK2. It uniquely targets the substrate's phosphoacceptor domain, preventing the phosphorylation of key proteins involved in oncogenic signaling pathways. A primary target of this compound is the nucleolar protein B23/nucleophosmin, leading to nucleolar stress and induction of apoptosis[1][2]. Additionally, this compound has been shown to directly interact with the CK2α catalytic subunit[3]. By inhibiting CK2, this compound disrupts multiple signaling cascades crucial for cancer cell survival and proliferation.
Caption: this compound inhibits CK2, leading to apoptosis.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated a dose-dependent antiproliferative effect across a range of cancer cell lines. Notably, some hematological cancer cell lines appear to be more sensitive to this compound than many solid tumor cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Solid Tumors | |||
| Lung Cancer (LCLC) | NCI-H460 | 30 ± 5.3 | [4] |
| Lung Cancer (NSCLC) | NCI-H125 | 60 | [4] |
| Lung Cancer (NSCLC) | A549 | 171 | [4] |
| Breast Cancer | MDA-MB-231 | ~50-75 | [5] |
| Breast Cancer | MCF-7 | ~75-100 | [5] |
| Breast Cancer | F3II | ~50-75 | [5] |
| Cervical Cancer | HeLa | Not specified | [6] |
| Cervical Cancer | SiHa | Not specified | [6] |
| Cervical Cancer | C33-A | Not specified | [6] |
| Hematological Cancers | |||
| Acute Myeloid Leukemia | HL-60 | ~25 | [7] |
| Acute Myeloid Leukemia | OCI-AML3 | ~30 | [7] |
| Acute Myeloid Leukemia | MOLM-13 | ~21 | [7] |
| Acute Myeloid Leukemia | MV4-11 | ~33 | [7] |
| Acute Myeloid Leukemia | THP-1 | ~28 | [7] |
In Vivo Studies
Preclinical animal models have shown the anti-tumor activity of this compound in both solid and hematological cancers.
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Solid Tumors | ||||
| Breast Cancer | Murine mammary carcinoma (F3II) in BALB/c mice | 10 mg/kg i.v. | Significant reduction in lung metastases. | [8] |
| Cervical Cancer | SiHa xenografts in nude mice | 100 µg this compound + 3mg/kg Cisplatin | Greater antitumor activity than single monotherapies. | [9] |
| Hematological Cancers | ||||
| Chronic Lymphocytic Leukemia | MO1043 xenografts in nude mice | Not specified | Significant delay in tumor growth. | [10] |
Clinical Efficacy
Clinical trials have primarily focused on the safety and preliminary efficacy of this compound in solid tumors, with limited efficacy data available for hematological malignancies.
Solid Tumors
A Phase I study of intravenously administered this compound in 16 patients with relapsed/refractory solid tumors (including NSCLC and breast cancer) demonstrated encouraging survival benefits, although objective response rates were not reported[1][11][12].
| Metric | Result | Reference |
| Patients living > 6 months | 75% (12/16) | [1][11][12] |
| Patients living ≥ 12 months | 43.7% (7/16) | [1][11][12] |
In patients with cervical malignancies, intratumoral administration of this compound was evaluated in Phase I/II trials. A "first-in-human" study with 31 women showed promising results[13][14].
| Metric | Result | Reference |
| Significant lesion reduction (colposcopy) | 75% | [13] |
| Full histological regression | 19% | [13] |
Furthermore, a Phase II trial in cervical cancer patients suggested a higher frequency of complete response in cohorts receiving this compound concomitantly with chemoradiotherapy compared to chemoradiotherapy alone[15].
Hematological Malignancies
A Phase I clinical trial was conducted to explore the safety of intravenously administered this compound in 10 patients with hematological malignancies (refractory or relapsed acute leukemias, acute myeloblastic leukemia in the elderly, and myelodysplastic syndromes with excess blasts)[16]. The study concluded that this compound was safe and well-tolerated, but efficacy data from this trial is not publicly available[16]. Preclinical findings in AML and CLL models, however, suggest potential clinical benefit[7][10].
Experimental Protocols
Preclinical In Vitro Anti-proliferative Assay (Representative)
Caption: Workflow for in vitro anti-proliferative assays.
Cell Lines and Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer, HL-60 for AML) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
Assessment of Cell Viability: Cell viability is determined using assays such as Crystal Violet or AlamarBlue. The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves.
Phase I Clinical Trial in Relapsed/Refractory Solid Tumors (Abbreviated Protocol)
Study Design: A multicenter, open-label, dose-escalation Phase I study[1][11][12].
Patient Population: Patients with relapsed/refractory solid tumors[1][11][12].
Dosing Regimen: this compound administered intravenously once daily for 5 days in alternating weeks for three cycles. Dose escalation ranged from 0.2 to 1.6 mg/kg[1][11][12].
Endpoints: The primary endpoints were to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT). Clinical benefit was a secondary endpoint, defined as survival of ≥ 6 months[1][11][12].
Summary and Future Directions
The available data suggests that this compound is a promising therapeutic agent for both solid and hematological cancers. Preclinically, hematological cancer cell lines, particularly AML, exhibit high sensitivity to this compound, with IC50 values comparable to or lower than those observed in many solid tumor cell lines.
Clinically, this compound has demonstrated tangible benefits in solid tumors, especially cervical cancer, with evidence of tumor regression and improved survival in heavily pre-treated patient populations. The clinical development in hematological malignancies is less advanced, with current published data focusing on safety.
Future research should prioritize:
-
Conducting Phase II clinical trials of this compound in hematological malignancies to establish efficacy.
-
Further elucidating the molecular determinants of sensitivity to this compound to identify patient populations most likely to benefit.
-
Investigating this compound in combination with other targeted therapies and standard-of-care chemotherapies in both solid and hematological cancers.
This comparative guide underscores the potential of this compound as a broad-spectrum anti-cancer agent and highlights the need for continued investigation to fully realize its therapeutic promise.
References
- 1. imedpub.com [imedpub.com]
- 2. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy of this compound, an anti-CK2 peptide, on breast cancer metastasic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. imedpub.com [imedpub.com]
- 13. Safety and preliminary efficacy data of a novel casein kinase 2 (CK2) peptide inhibitor administered intralesionally at four dose levels in patients with cervical malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety of intravenous application of this compound in patients with hematological malignancies. EHPMA study [medigraphic.com]
Unveiling the Molecular Landscape: A Comparative Proteomic Guide to CIGB-300-Treated Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of the clinical-grade CK2 inhibitor CIGB-300 on cancer cells. Supported by experimental data, this document delves into the molecular perturbations induced by this compound, offering insights into its mechanism of action and potential therapeutic applications.
This compound is a first-in-class synthetic peptide that uniquely targets the phosphoacceptor domain of protein kinase CK2 substrates, a different mechanism from the majority of ATP-competitive CK2 inhibitors.[1][2] This distinction in its mode of action translates to a distinct proteomic signature, impacting a wide array of cellular processes crucial for cancer cell survival and proliferation. This guide summarizes the key findings from comparative proteomic and phosphoproteomic studies on cancer cells treated with this compound, presenting data in a clear, comparative format to facilitate understanding and further research.
Quantitative Proteomic Analysis: this compound vs. Control
Treatment of cancer cells with this compound leads to significant alterations in the cellular proteome. The following tables summarize the quantitative proteomic data from studies on Non-Small Cell Lung Cancer (NSCLC) and Acute Myeloid Leukemia (AML) cell lines.
Table 1: Summary of Proteomic Changes in NSCLC Cells Treated with this compound
| Cell Line | Treatment Conditions | Number of Modulated Proteins | Key Modulated Processes | Reference |
| NCI-H125 | 200 µM this compound for 45 min | 137 (>2-fold change) | Ribosome biogenesis, Metastasis, Cell survival, Apoptosis, Drug resistance, Protein translation | [1] |
| NCI-H226 | IC50 and IC80 doses for 1 and 4 hours | Dose-dependent increase in down-regulated proteins | Small molecule biosynthesis, Aldehyde metabolism, Nucleobase metabolism | [3][4] |
Table 2: Summary of Proteomic Changes in AML Cells Treated with this compound
| Cell Line | Treatment Conditions | Number of Modulated Proteins | Key Modulated Processes | Reference |
| HL-60 | 40 µM this compound for 30 min and 3 h | 109 significantly modulated | Apoptosis, Cell cycle, Transcription, Translation, Redox homeostasis | [3][5] |
| OCI-AML3 | 40 µM this compound for 30 min and 3 h | 129 significantly modulated | Apoptosis, Cell cycle, Transcription, Translation | [3][5] |
Comparative Insights: this compound vs. ATP-Competitive CK2 Inhibitors
While direct head-to-head proteomic comparisons are limited, phosphoproteomic studies of the ATP-competitive CK2 inhibitor CX-4945 provide a basis for contrasting the downstream effects of these two distinct classes of CK2 inhibitors.
This compound's mechanism of targeting the substrate's phosphoacceptor site is thought to offer a different spectrum of modulated proteins compared to ATP-competitive inhibitors like CX-4945, which block the kinase's catalytic activity directly.[6] Studies on CX-4945 have also revealed a significant number of down-regulated phosphopeptides, primarily affecting processes like mRNA processing, translation, DNA repair, and cell cycle.[6] While there is an overlap in the affected biological processes, the specific protein targets and the extent of their modulation may differ, highlighting the unique therapeutic potential of each inhibitor.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the proteomic analysis of this compound-treated cells.
Cell Culture and Treatment
-
NSCLC Cell Lines (NCI-H125, NCI-H226): Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proteomic analysis, cells were treated with specified concentrations of this compound (e.g., 200 µM for NCI-H125; IC50 and IC80 doses for NCI-H226) for various durations (e.g., 45 minutes, 1 hour, 4 hours).[1][3][4]
-
AML Cell Lines (HL-60, OCI-AML3): Cells were maintained in suspension culture. For experiments, cells were treated with 40 µM this compound for 30 minutes and 3 hours.[3][5]
Proteomic Analysis: 2D-LC-MS/MS
-
Protein Extraction and Digestion: Cell pellets were lysed, and proteins were extracted. Protein concentration was determined, and samples were reduced, alkylated, and digested with trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures were separated by two-dimensional liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Raw data was processed using software such as Mascot to identify and quantify proteins. Proteins with a fold change greater than a specified threshold (e.g., >2-fold) and a statistically significant p-value were considered differentially expressed.[1]
Phosphoproteomic Analysis
-
Phosphopeptide Enrichment: Following protein digestion, phosphopeptides were enriched from the peptide mixture using techniques such as titanium dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Enriched phosphopeptides were analyzed by LC-MS/MS to identify phosphorylation sites and quantify changes in phosphorylation levels.
-
Data Analysis: Data was analyzed to identify phosphosites with significant changes in abundance upon this compound treatment.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for comparative proteomics.
Caption: Experimental workflow for comparative proteomics of this compound treated cells.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model | MDPI [mdpi.com]
- 6. Phosphoproteomic Landscape of AML Cells Treated with the ATP-Competitive CK2 Inhibitor CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of CIGB-300: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CIGB-300 is a novel peptide-based drug that functions as an inhibitor of protein kinase CK2, a key enzyme implicated in various cancer hallmarks. This guide provides a comparative evaluation of the therapeutic index of this compound, placing its performance in context with other relevant cancer therapeutics. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect. A higher therapeutic index indicates a wider margin of safety.
This guide synthesizes available preclinical and clinical data to facilitate an objective comparison. While a definitive therapeutic index for this compound is not explicitly stated in the reviewed literature, this document compiles the necessary efficacy and toxicity data to allow for an informed assessment.
Efficacy of this compound
This compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[1][2] Its mechanism of action involves impairing the CK2-mediated phosphorylation of key cellular proteins.[1][3]
Preclinical Efficacy
In preclinical studies, this compound has demonstrated significant anti-tumor activity in various cancer models, both in vitro and in vivo.
| Cancer Model | Efficacy Metric | Value | Reference |
| Large Cell Lung Carcinoma (NCI-H460 cell line) | IC50 (in vitro) | 30 ± 5.3 µM | [4] |
| Lung Cancer (3LL murine model) | In vivo dose | 10 mg/kg (intravenous) | [5] |
| Cervical Cancer (xenograft model) | In vivo dose (with cisplatin) | 100 µg | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Efficacy
In early-phase clinical trials for cervical cancer, intratumoral administration of this compound has shown promising signs of clinical benefit. In a Phase I study, 75% of patients with cervical malignancies experienced a significant reduction in lesion area, and 19% showed full histological regression.[7]
Toxicity and Safety Profile of this compound
The safety and tolerability of this compound have been evaluated in both preclinical and clinical settings.
Preclinical Toxicity
Detailed preclinical toxicology studies providing a specific LD50 (lethal dose, 50%) were not identified in the reviewed literature.
Clinical Safety
Phase I clinical trials have established a safety profile for this compound. In a dose-escalation study in women with cervical malignancies, this compound was found to be safe and well-tolerated at doses up to 490 mg administered intralesionally.[7] No maximum-tolerated dose (MTD) was reached in this study. The most common adverse events were localized reactions at the injection site, such as pain and bleeding, and systemic effects like rash and hot flashes.[7] In another Phase I trial in patients with cervical cancer stage IB2/II, a maximum tolerated dose (MTD) of 70 mg was identified for intratumoral injections, with an allergic-like syndrome being the dose-limiting toxicity.[8]
Comparison with Other CK2 Inhibitors: CX-4945 (Silmitasertib)
CX-4945 is another CK2 inhibitor that has entered clinical trials.[9] A comparison with this compound provides valuable context for evaluating its therapeutic potential.
| Feature | This compound | CX-4945 (Silmitasertib) |
| Mechanism | Peptide-based, targets CK2 substrate phosphoacceptor domain[9] | Small molecule, ATP-competitive inhibitor[10] |
| Preclinical Efficacy | IC50 of ~30 µM in NCI-H460 lung cancer cells[4] | IC50 of < 1 µM in Chronic Lymphocytic Leukemia (CLL) cells[10] |
| Clinical Safety | MTD of 70 mg (intratumoral) in a cervical cancer trial[8] | Generally well-tolerated in Phase I trials for advanced solid tumors; dose-limiting toxicities include diarrhea and hypokalemia[11] |
Comparison with Standard Chemotherapeutics for Cervical Cancer
Cervical cancer is a key indication where this compound has been clinically evaluated. Standard treatment often involves platinum-based chemotherapy, such as cisplatin.
| Agent | Mechanism of Action | Common Dose-Limiting Toxicities |
| This compound | CK2 inhibitor | Allergic-like syndrome (intratumoral)[8] |
| Cisplatin | DNA alkylating agent | Nephrotoxicity (kidney damage), neurotoxicity, myelosuppression[12][13] |
| Paclitaxel | Microtubule inhibitor | Myelosuppression, peripheral neuropathy[14] |
Experimental Protocols
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the number of cells undergoing apoptosis following treatment with a therapeutic agent like this compound.
-
Cell Preparation: Culture cancer cells to the desired confluence and treat with this compound at various concentrations and time points.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15]
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer this compound (or control) to the mice via a specified route (e.g., intratumoral, intravenous).[1]
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Visualizations
Caption: this compound inhibits CK2-mediated phosphorylation, leading to apoptosis.
Caption: Workflow for determining the therapeutic index of a new drug.
References
- 1. This compound, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and preliminary efficacy data of a novel casein kinase 2 (CK2) peptide inhibitor administered intralesionally at four dose levels in patients with cervical malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Cervical Cancer Chemotherapy | Chemo for Cervical | American Cancer Society [cancer.org]
- 13. Pharmacologic Management of Advanced Cervical Cancer: Antiangiogenesis Therapy and Immunotherapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapy and molecular therapy in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
CIGB-300: A Comparative Analysis Against Standard-of-Care in Cervical Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational peptide CIGB-300 against the established standard-of-care therapy for locally advanced cervical cancer. The content is based on publicly available preclinical and clinical data to support an evidence-based evaluation.
Executive Summary
This compound is a first-in-class synthetic peptide that inhibits the protein kinase CK2, a key enzyme implicated in cell proliferation and survival. Its mechanism of action, targeting the CK2 phosphoacceptor domain, offers a novel approach to cancer therapy. Primarily investigated in cervical cancer, preclinical studies have demonstrated its potential as both a monotherapy and a synergistic agent with standard chemotherapy. The current standard-of-care for locally advanced cervical cancer is concurrent chemoradiotherapy, with cisplatin (B142131) being the most common radiosensitizing agent. While this compound has shown promising preclinical activity and early clinical signals, a direct comparison of efficacy with the standard-of-care is limited by the lack of published quantitative results from its Phase 2 clinical trial. This guide summarizes the available data to facilitate an informed perspective on the potential of this compound.
Mechanism of Action: this compound
This compound is a cell-permeable cyclic peptide that uniquely inhibits CK2-mediated phosphorylation by targeting the substrate's phosphoacceptor domain.[1] A primary target of this compound is the nucleolar protein B23/nucleophosmin, which is overexpressed in many cancers and plays a role in cell cycle regulation and apoptosis.[2][3] By inhibiting the phosphorylation of B23/nucleophosmin, this compound induces nucleolar disassembly and subsequent apoptosis.[2]
Preclinical Efficacy of this compound in Cervical Cancer Models
In vivo studies using cervical cancer xenograft models in nude mice have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with cisplatin.
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Survival Increase | Reference |
| This compound (monotherapy) | 50 µg | 63% | 4-13 days (compared to control) | [4] |
| Cisplatin (monotherapy) | 1 mg/kg | 68% | 4-13 days (compared to control) | [4] |
| This compound + Cisplatin | 50 µg + 1 mg/kg | 77% | Statistically significant increase vs. monotherapy | [4] |
Clinical Data: this compound in Cervical Cancer
A Phase 1/2 clinical trial (NCT01639625) has been completed for this compound in combination with standard chemoradiotherapy in patients with locally advanced cervical cancer.[5] While a publication with full quantitative results is not yet available, a review article mentions that cohorts receiving this compound concomitantly with chemoradiotherapy had a higher frequency of complete response than those receiving chemoradiotherapy alone.[1]
Phase 1 studies have established the safety and tolerability of intratumorally administered this compound, with an allergic-like syndrome identified as the dose-limiting toxicity.[6]
Standard-of-Care: Concurrent Chemoradiotherapy for Locally Advanced Cervical Cancer
The established standard-of-care for locally advanced cervical cancer is external beam radiation therapy with concurrent cisplatin-based chemotherapy.[1] This regimen has been shown to improve overall and progression-free survival compared to radiation alone.
| Treatment Regimen | 5-Year Overall Survival (OS) | 5-Year Progression-Free Survival (PFS) | Reference |
| Cisplatin + Radiotherapy | ~60-70% | ~50-65% | General literature range |
Experimental Protocols
In Vivo Cervical Cancer Xenograft Model
Objective: To evaluate the antitumor effect of this compound alone and in combination with cisplatin in a cervical cancer mouse model.
Animal Model: Female nude mice (athymic nu/nu).
Cell Line: SiHa (human cervical squamous cell carcinoma).
Procedure:
-
SiHa cells are harvested and suspended in an appropriate medium.
-
1 x 10^6 cells are injected subcutaneously into the right flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered intratumorally, and cisplatin is given intraperitoneally according to the dosing schedule outlined in the preclinical data table.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study continues until tumors in the control group reach a predetermined size or for a specified duration.
-
Survival is monitored, and the date of death is recorded for each animal.
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between treated and control groups. Survival data are analyzed using Kaplan-Meier curves and log-rank tests.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with cisplatin in cervical cancer cell lines.
Cell Lines: SiHa, HeLa (human cervical adenocarcinoma).
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
A matrix of drug concentrations is prepared, with varying doses of this compound and cisplatin, both alone and in combination.
-
The drug combinations are added to the cells and incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard assay such as MTT or SRB.
-
The dose-response curves for each drug and the combinations are generated.
Data Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Conclusion
This compound represents a promising novel therapeutic agent for cervical cancer with a distinct mechanism of action. Preclinical data strongly suggest a synergistic effect when combined with the standard-of-care agent, cisplatin. However, a definitive comparison of the clinical efficacy of this compound in combination with chemoradiotherapy versus chemoradiotherapy alone awaits the publication of quantitative results from the Phase 2 clinical trial. The available data warrant further investigation of this compound in well-designed Phase 3 trials to fully elucidate its potential to improve outcomes for patients with locally advanced cervical cancer.
References
- 1. This compound: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain. Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing this compound intralesional delivery in locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interactions of the anti-casein kinase 2 this compound peptide and chemotherapeutic agents in lung and cervical preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. NobleResearch [nobleresearch.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for the Investigational Peptide CIGB-300
For researchers, scientists, and drug development professionals working with the investigational anti-cancer peptide CIGB-300, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides essential procedural information based on best practices for the handling and disposal of research-grade peptides.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to establish a designated handling area and utilize appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully characterized, and therefore, it should be handled with caution.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
In case of accidental exposure, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Proper Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for chemical waste. Never dispose of this compound in the regular trash or down the drain.[1]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All materials that have come into contact with this compound, including unused peptide, solutions, contaminated vials, pipette tips, and gloves, must be segregated as chemical waste.
-
Waste Containers: Use designated, clearly labeled, and leak-proof containers for collecting this compound waste.
-
Chemical Inactivation (Recommended for Liquid Waste): To render the peptide biologically inactive, a process of chemical inactivation through hydrolysis is recommended. This can be achieved by treating the peptide solution with a strong acid or base.
-
Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution and allow it to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.
-
-
Neutralization: Following inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, use a base like sodium bicarbonate, and for basic solutions, use a weak acid.
-
Final Disposal: After inactivation and neutralization, the solution should be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Always consult with your institution's EHS department before any disposal action.[2]
Quantitative Data for Decontamination Methods
The following table summarizes common chemical decontamination methods that can be applied to peptide waste.
| Inactivation Reagent | Concentration | Inactivation Time | Final pH for Aqueous Waste |
| 1 M Hydrochloric Acid (HCl) | Sufficient to hydrolyze peptide bonds | Minimum 24 hours | 6.0 - 8.0 |
| 1 M Sodium Hydroxide (NaOH) | Sufficient to hydrolyze peptide bonds | Minimum 24 hours | 6.0 - 8.0 |
Experimental Protocols for this compound Research
Detailed methodologies are critical for reproducible and reliable experimental outcomes when studying the effects of this compound.
Apoptosis Assay using Annexin V/PI Staining
This protocol is used to measure the induction of apoptosis in cell lines treated with this compound.
-
Cell Seeding: Seed cells (e.g., NCI-H460) in a culture flask at a density of 1 x 10^6 cells.
-
Treatment: Incubate the cells with the desired concentration of this compound (e.g., 30 µM) for various time points (e.g., 0.5, 1, 3, 6, 24, and 48 hours).[3]
-
Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in a binding buffer. Add FITC Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[4][5] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
In Vivo Pull-Down Assay to Identify this compound Interacting Proteins
This method helps to identify the proteins that physically interact with this compound within a cellular context.
-
Cell Treatment: Treat cells (e.g., HEK293 or CaSki) with biotin-tagged this compound (e.g., 200 µM) for 30 minutes at 37°C.[6]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Capture of Interacting Proteins: Add streptavidin-conjugated magnetic beads to the cell lysate and incubate to allow the biotin-tagged this compound and its interacting proteins to bind to the beads.
-
Washing: Collect the beads using a magnetic rack and wash them extensively to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using antibodies against proteins of interest.[6]
This compound Signaling Pathway
This compound is a peptide inhibitor of Protein Kinase CK2.[7] It exerts its anti-cancer effects by binding to the phospho-acceptor sites of CK2 substrates, thereby preventing their phosphorylation by CK2.[7][8] One of its primary targets is the oncoprotein B23/Nucleophosmin. By inhibiting the phosphorylation of B23, this compound induces apoptosis and inhibits tumor cell growth.[8]
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. This compound Anticancer Peptide Differentially Interacts with CK2 Subunits and Regulates Specific Signaling Mediators in a Highly Sensitive Large Cell Lung Carcinoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Peptide Targets the CK2 Phospho-Acceptor Domain on Human Papillomavirus E7 and Disrupts the Retinoblastoma (RB) Complex in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Facebook [cancer.gov]
Personal protective equipment for handling Cigb-300
Essential Safety and Handling Guide for CIGB-300
Disclaimer: As of December 2025, a specific Material Safety Data Sheet (MSDS) or official handling guidelines for this compound are not publicly available. The following information is based on general best practices for handling potent, investigational peptide-based compounds and cytotoxic agents in a laboratory setting. Researchers must conduct a formal risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.[1][2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to address key operational and safety questions, ensuring a secure laboratory environment.
Risk Assessment and Preparation
Before handling this compound, a thorough risk assessment is mandatory.[1][2] This should identify potential hazards, evaluate risks, and establish control measures.[2][3] All personnel must be trained on these procedures and be familiar with the location of safety equipment, such as emergency eyewash stations and safety showers. A designated area for handling this compound should be established to minimize cross-contamination.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against accidental exposure.[4][5] The following table summarizes the recommended PPE for handling this compound in both solid (lyophilized powder) and liquid (reconstituted solution) forms.
| Form of this compound | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Solid (Lyophilized Powder) | Double-gloving with chemical-resistant nitrile gloves is recommended.[6][7] | Safety goggles with side shields or a full-face shield.[4][5][8] | Disposable, fluid-resistant gown with long sleeves and tight cuffs.[5][6] | A NIOSH-approved respirator (e.g., N95) should be used when weighing or handling powder outside of a certified containment system to prevent inhalation.[5][9] |
| Liquid (Solution) | Chemical-resistant nitrile gloves (single pair minimum).[4][10] | Safety glasses with side shields. A face shield is recommended if there is a splash hazard.[4][8] | Standard lab coat. A fluid-resistant gown is recommended if there is a splash hazard.[4] | Not generally required if handled within a fume hood or biological safety cabinet. |
This table provides general recommendations. The specific level of PPE should be determined by a site-specific risk assessment.
Step-by-Step Handling Procedures
Adherence to strict handling protocols is crucial to minimize exposure risk.
3.1. Reconstitution of Lyophilized Powder:
-
Preparation: Ensure all necessary equipment (e.g., sterile syringes, needles, appropriate solvent, vials) is within reach inside a certified chemical fume hood or biological safety cabinet.[4]
-
Containment: Perform all manipulations of the lyophilized powder within the fume hood or safety cabinet to contain any airborne particles.[4]
-
Vial Opening: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.
-
Solvent Addition: Slowly add the recommended sterile solvent down the side of the vial to avoid aerosolization of the powder.
-
Mixing: Gently swirl or roll the vial to dissolve the contents. Avoid vigorous shaking or vortexing, which can denature the peptide.[11]
3.2. Handling of Solutions:
-
Use of Luer-Lock Systems: When transferring solutions, use syringes and needles with Luer-lock fittings to prevent accidental disconnection and spills.[6]
-
Aliquotting: It is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the peptide.[12]
-
Labeling: Clearly label all vials with the compound name, concentration, date of preparation, and appropriate hazard warnings.[13]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[10][11] Never dispose of this compound or its waste in regular trash or down the drain.[4][11]
4.1. Waste Segregation:
-
Liquid Waste: Collect all unused solutions and contaminated liquids in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, vials, and lab coats, must be collected in a separate, clearly labeled hazardous waste container.[10][14]
-
Sharps: Needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[15]
4.2. Decontamination and Final Disposal:
-
Chemical Inactivation (Optional): Depending on institutional protocols, chemical inactivation of the peptide waste may be required before final disposal.[10] This typically involves treatment with a solution like 10% bleach, followed by neutralization.[10][14] Consult your EHS department for approved inactivation procedures.
-
Final Disposal: All hazardous waste containers must be sealed and disposed of through your institution's EHS-approved hazardous waste management program.[4]
Experimental Protocols: Chemical Inactivation of Peptide Waste
This protocol is a general guideline for the chemical inactivation of liquid peptide waste. Always consult and follow your institution's specific EHS procedures.
-
Prepare Inactivation Solution: Prepare a fresh 10% bleach solution in a well-ventilated area.
-
Inactivation: Slowly add the liquid peptide waste to the bleach solution in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution.[10]
-
Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[10]
-
Neutralization: If required by your institution, neutralize the solution to a pH between 5.5 and 9.0.[10]
-
Disposal: Dispose of the neutralized solution as hazardous chemical waste according to your institutional guidelines.
Mandatory Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. ul.ie [ul.ie]
- 4. peptide24.store [peptide24.store]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. england.nhs.uk [england.nhs.uk]
- 10. benchchem.com [benchchem.com]
- 11. puretidestherapy.com [puretidestherapy.com]
- 12. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 13. maxedoutcompounds.com [maxedoutcompounds.com]
- 14. benchchem.com [benchchem.com]
- 15. choiceaminos.com [choiceaminos.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
